molecular formula C11H14O4S B054683 Oxetan-2-ylmethyl 4-methylbenzenesulfonate CAS No. 115845-51-7

Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B054683
CAS No.: 115845-51-7
M. Wt: 242.29 g/mol
InChI Key: UYSILSHSVRRBST-UHFFFAOYSA-N
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Description

Oxetan-2-ylmethyl 4-methylbenzenesulfonate (CAS 115845-51-7) is a high-value bifunctional chemical intermediate that combines a strained oxetane ring with an activated sulfonate ester. This molecular architecture makes it an exceptionally versatile reagent in organic and medicinal chemistry. Key Research Applications and Value: Alkylating Agent: The compound serves as a potent alkylating agent. The tosylate (p-toluenesulfonate) group is a superior leaving group, enabling efficient S N 2 reactions with a wide range of nucleophiles to introduce the oxetan-2-ylmethyl moiety. Introduction of the Oxetane Motif: It is a primary synthon for incorporating the oxetane ring into target molecules. In drug discovery, the oxetane group is increasingly valued as a bioisostere for carbonyl or gem-dimethyl groups, helping to improve physicochemical properties such as metabolic stability, solubility, and lipophilicity of lead compounds. Strained Ring Reactivity: The inherent ring strain of the four-membered oxetane ring (approximately 25.5 kcal/mol) also allows for ring-opening reactions, providing access to 1,3-difunctionalized linear chains in a stereocontrolled manner. Synthetic Utility: Its specific application as a key synthetic intermediate is demonstrated in patented routes for the preparation of important building blocks like oxetane-2-methylamine, underscoring its relevance in industrial-scale pharmaceutical synthesis. This product is presented with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C. Attention: For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSILSHSVRRBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552656
Record name (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115845-51-7
Record name (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry.

Core Properties

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral organic compound valued for its role as a versatile synthetic intermediate. Its structure incorporates a strained oxetane ring and a tosylate leaving group, making it an effective electrophile for introducing the 2-substituted oxetane moiety into more complex molecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄S[1]
Molecular Weight 242.29 g/mol [1]
IUPAC Name [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate[1]
CAS Number 2198942-41-3[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2[1]
Appearance Not specified in provided results
Melting Point Not specified in provided results
Boiling Point Not specified in provided results
Solubility Not specified in provided results
Storage Conditions Not specified in provided results

Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, LCMS) for PF-06878031, a compound synthesized from the title molecule, is available in the supporting information of the cited scientific literature, suggesting similar data would be generated for the title compound during its synthesis and characterization.[2]

Synthesis and Experimental Protocols

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is recognized as a critical synthetic fragment for the development of drug candidates, and its large-scale synthesis has been a subject of process chemistry research.[3] The general approach involves the tosylation of (S)-oxetan-2-ylmethanol.

Synthetic Workflow

The synthesis can be represented by the following workflow:

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product start (S)-oxetan-2-ylmethanol product (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate start->product Esterification reagents p-Toluenesulfonyl chloride Triethylamine Dichloromethane (solvent)

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

While specific, detailed, step-by-step laboratory procedures for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate are proprietary and often detailed within patents and specialized journals, a general method can be inferred from related patent literature.[1] The following is a representative protocol based on the esterification of a similar alcohol:

  • Reaction Setup: To a solution of (oxetan-2-yl)methanol in a chlorinated alkane solvent (e.g., dichloromethane), add triethylamine.

  • Reagent Addition: Cool the mixture and add a sulfonyl compound, such as p-toluenesulfonyl chloride, portion-wise while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water and the organic layer is separated. The aqueous layer may be extracted with additional solvent.

  • Purification: The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography to yield the desired (oxetan-2-yl)methyl p-toluenesulfonate.[1]

Reactivity and Applications in Drug Discovery

The chemical reactivity of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is dominated by the presence of the tosylate group, which is an excellent leaving group. This facilitates nucleophilic substitution reactions, allowing for the facile introduction of the oxetan-2-ylmethyl moiety into various molecular scaffolds. The strained four-membered oxetane ring can also undergo ring-opening reactions under certain conditions, although the tosylate displacement is the more common transformation.

Role as a Key Building Block

This compound has been identified as a key synthetic fragment for the introduction of the 2-substituted oxetane functionality in potential drug candidates.[3] The oxetane motif is increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.

Application in the Synthesis of PF-06878031

A notable application of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is in the synthesis of PF-06878031, a key structural fragment of oral late-stage glucagon-like peptide-1 receptor agonists (GLP-1-RA) for the treatment of type-2 diabetes and weight loss.[2] The synthesis involves a selective alkylation step where the oxetane tosylate is reacted with a nucleophilic partner.

Logical Relationship in Drug Development

The following diagram illustrates the logical flow from the starting material to its application in a drug candidate.

DrugDevLogic start (S)-Oxetan-2-ylmethanol intermediate (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate start->intermediate Tosylation alkylation Selective Alkylation (Nucleophilic Substitution) intermediate->alkylation drug_candidate PF-06878031 (GLP-1-RA Fragment) alkylation->drug_candidate

Caption: Role in drug candidate synthesis.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

This technical guide provides a summary of the available information on (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. For more detailed experimental procedures and characterization data, researchers are encouraged to consult the primary literature and patents cited herein.

References

An In-depth Technical Guide to the Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in medicinal chemistry, offers a valuable scaffold for introducing the 2-substituted oxetane moiety into potential drug candidates.[1][2][3] This guide provides a comprehensive overview of its synthesis, including established methodologies, experimental protocols, and quantitative data.

The oxetane ring is an increasingly important structural motif in drug discovery.[4] Its unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to act as a carbonyl bioisostere, make it an attractive feature in the design of novel therapeutics.[4][5] (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial electrophilic intermediate, enabling the facile introduction of the chiral oxetane unit via nucleophilic substitution reactions.

Synthetic Strategies and Methodologies

Several synthetic routes for the preparation of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate have been explored, primarily focusing on the efficient tosylation of the corresponding chiral alcohol, (S)-oxetan-2-ylmethanol. The key to a successful synthesis lies in the preparation of this enantiomerically pure starting material and the subsequent clean conversion to the desired tosylate.

One of the most effective and scalable approaches involves the tosylation of (S)-oxetan-2-ylmethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base and solvent.[1][2] Alternative strategies have also been investigated to optimize yield, purity, and scalability for industrial applications.[1][2]

Experimental Protocols

The following section details a common and scalable experimental protocol for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Synthesis of (S)-Oxetan-2-ylmethanol

The enantiomerically pure starting material, (S)-oxetan-2-ylmethanol, can be prepared through various methods, including the hydrolytic resolution of a racemic mixture or asymmetric synthesis. One patented method involves the acid-catalyzed hydrolysis of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide.[6]

Tosylation of (S)-Oxetan-2-ylmethanol

This procedure outlines the conversion of the chiral alcohol to the target tosylate.

Materials and Reagents:

  • (S)-oxetan-2-ylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • A solution of (S)-oxetan-2-ylmethanol (1.0 equivalent) is prepared in dry dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).[7]

  • The solution is cooled to 0 °C using an ice bath.

  • Pyridine or triethylamine (1.5 equivalents) is added to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).[7]

  • The reaction mixture is stirred at 0 °C for several hours, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7] If the reaction is sluggish, the mixture can be allowed to warm to room temperature.[7]

  • Upon completion of the reaction, the mixture is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

ParameterValueReference
Molecular Formula C11H14O4S[8]
Molecular Weight 242.29 g/mol [8]
Typical Yield 78-87% (for a similar tosylation)[9]
Appearance White powder or crystalline solid[9]
Purity >95% (typical for pharmaceutical intermediates)[]

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic pathway for the preparation of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate from (S)-oxetan-2-ylmethanol.

Synthesis_Pathway Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate A (S)-oxetan-2-ylmethanol C (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate A->C Tosyl Protection B p-Toluenesulfonyl chloride (TsCl) Pyridine or Et3N, DCM, 0 °C to RT

Caption: Reaction scheme for the tosylation of (S)-oxetan-2-ylmethanol.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve (S)-oxetan-2-ylmethanol in DCM cool Cool to 0 °C start->cool add_base Add Base (Pyridine/Et3N) add_tscl Add p-Toluenesulfonyl chloride add_base->add_tscl cool->add_base react Stir at 0 °C to RT add_tscl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (optional) concentrate->purify product Pure (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate purify->product

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2198942-41-3

This technical guide provides a comprehensive overview of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral molecule valued for its role in introducing the 2-substituted oxetane motif into potential drug candidates. The oxetane ring is an increasingly important functional group in drug design, known for its ability to modulate key physicochemical properties of molecules.[1][2] The properties of the title compound are summarized in the table below.

PropertyValueSource
CAS Number 2198942-41-3PubChem[3]
Molecular Formula C₁₁H₁₄O₄SPubChem[3]
Molecular Weight 242.29 g/mol PubChem[3]
IUPAC Name [(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonatePubChem[3]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2PubChem[3]
Exact Mass 242.06128010 DaPubChem[3]
Topological Polar Surface Area 61 ŲPubChem[3]
Heavy Atom Count 16PubChem[3]
Complexity 311PubChem[3]
XLogP3-AA 1.6PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 4PubChem[3]

Synthesis and Experimental Protocol

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is typically synthesized from its corresponding alcohol, (S)-oxetan-2-ylmethanol, through a tosylation reaction. Several methodologies have been explored for the synthesis of 2-substituted oxetanes, with the tosylation of the primary alcohol being a key step.[1][2]

Experimental Protocol: Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

This protocol is adapted from general procedures for alcohol tosylation.[4]

Materials:

  • (S)-oxetan-2-ylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-oxetan-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion of the reaction, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate can be further purified by column chromatography on silica gel if necessary.

General Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product S_Oxetan_2_ylmethanol (S)-Oxetan-2-ylmethanol Tosyl Tosyl S_Oxetan_2_ylmethanol->Tosyl TsCl p-Toluenesulfonyl chloride TsCl->Tosyl Base Pyridine or Triethylamine Base->Tosyl Solvent Dichloromethane Solvent->Tosyl Target_Compound (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate Tosyl->Target_Compound

Caption: General workflow for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Role in Drug Discovery and Development

The oxetane motif is a valuable component in modern drug discovery due to its unique structural and physicochemical properties. It can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, and can improve properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2] (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial building block for introducing the 2-substituted oxetane moiety into drug candidates.

A significant application of this compound is in the synthesis of Glucagon-like peptide-1 (GLP-1) receptor agonists. For instance, (S)-oxetan-2-ylmethanamine, which can be synthesized from the title compound, is a key intermediate in the preparation of the oral GLP-1 receptor agonist Orforglipron.[5][6]

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists are used in the treatment of type 2 diabetes and obesity. The GLP-1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[7][8]

GLP1 GLP-1 or GLP-1 Agonist GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-stimulated Insulin Secretion PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon Satiety ↑ Satiety PKA->Satiety start (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate intermediate N-((S)-oxetan-2-ylmethyl)phthalimide start->intermediate Nucleophilic Substitution reagent1 Potassium Phthalimide reagent1->intermediate product (S)-Oxetan-2-ylmethanamine intermediate->product Hydrazinolysis reagent2 Hydrazine reagent2->product

References

Technical Data Sheet: Physicochemical Properties of Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of Oxetan-2-ylmethyl 4-methylbenzenesulfonate, with a primary focus on its molecular weight. The data presented is essential for professionals engaged in chemical synthesis, analysis, and formulation within the pharmaceutical and life sciences industries.

Core Physicochemical Data

The fundamental quantitative properties of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C₁₁H₁₄O₄S[1]
Molecular Weight 242.29 g/mol [1]
IUPAC Name [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate[1]

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. The process is a theoretical calculation based on the standard atomic weights of the constituent elements.

Protocol for Calculation:

  • Determine the Molecular Formula: The first step is to establish the precise molecular formula from the compound's chemical structure. For this compound, the formula is C₁₁H₁₄O₄S.[1]

  • Identify Constituent Atoms: The formula indicates the compound is composed of Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S) atoms.

  • Sum Atomic Weights: The molecular weight is calculated by summing the atomic weights of all atoms in the formula. The calculation is as follows:

    • (Number of C atoms × Atomic Weight of C) +

    • (Number of H atoms × Atomic Weight of H) +

    • (Number of O atoms × Atomic Weight of O) +

    • (Number of S atoms × Atomic Weight of S)

    Using standard atomic weights (approx. C=12.011, H=1.008, O=15.999, S=32.06): (11 × 12.011) + (14 × 1.008) + (4 × 15.999) + (1 × 32.06) = 242.29 g/mol

Experimental Confirmation: While the theoretical molecular weight is calculated, it is typically confirmed experimentally using techniques such as mass spectrometry. This analytical method measures the mass-to-charge ratio of ionized molecules, providing empirical validation of the compound's identity and molecular mass.

Visualization of Calculation Logic

The following diagram illustrates the logical workflow for determining the molecular weight of the target compound from its constituent parts.

G A Molecular Formula C₁₁H₁₄O₄S B Atomic Components A->B deconstruct C 11 x Carbon B->C D 14 x Hydrogen B->D E 4 x Oxygen B->E F 1 x Sulfur B->F I Summation of Atomic Weights (11×C) + (14×H) + (4×O) + (1×S) C->I D->I E->I F->I G Standard Atomic Weights (g/mol) H C = 12.011 H = 1.008 O = 15.999 S = 32.06 G->H provides H->I J Calculated Molecular Weight 242.29 g/mol I->J results in

Caption: Logical workflow for molecular weight calculation.

This guide provides the essential data and methodology concerning the molecular weight of this compound, serving as a foundational resource for laboratory and development activities.

References

An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a chiral oxetane derivative, has emerged as a significant building block in medicinal chemistry and drug development. The incorporation of the oxetane motif into drug candidates is a contemporary strategy to enhance physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, highlighting its pivotal role as a versatile intermediate in the synthesis of complex molecular architectures for therapeutic applications. The oxetane ring, a four-membered cyclic ether, is increasingly utilized by medicinal chemists to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity of drug candidates.

Chemical Structure and Properties

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is characterized by a stereochemically defined oxetane ring linked to a tosyl group via a methylene bridge. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of the oxetanylmethyl moiety into a wide range of molecules.

Table 1: Chemical Identifiers and Computed Properties

IdentifierValue
IUPAC Name [(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonate[1]
CAS Number 2198942-41-3[1]
Molecular Formula C₁₁H₁₄O₄S[1]
Molecular Weight 242.29 g/mol [1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2[1]
InChI InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1[1]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Yellow to colorless oil[2]
Melting Point Not available (likely below room temperature)
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
Storage Condition Sealed in dry, Store at 4 to 8 °C[2]

Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

The most common and efficient method for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is the tosylation of the corresponding chiral alcohol, (S)-oxetan-2-ylmethanol. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Tosylation of (S)-oxetan-2-ylmethanol

Materials:

  • (S)-oxetan-2-ylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-oxetan-2-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add pyridine or triethylamine (1.5-2.0 equivalents) dropwise while stirring.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 (S)-oxetan-2-ylmethanol Reaction Tosyl Protection Reactant1->Reaction Reactant2 p-Toluenesulfonyl chloride Reactant2->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Temperature 0 °C to Room Temperature Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate Purification->Product

Caption: Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Role in Drug Discovery and Development

The oxetane moiety is a valuable "molecular scaffold" in modern drug design. Its incorporation can lead to significant improvements in the pharmacological profile of a drug candidate. The unique properties of the oxetane ring, such as its polarity and three-dimensional structure, can enhance aqueous solubility and metabolic stability, while also providing a novel vector for exploring chemical space.

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial intermediate for introducing the oxetanylmethyl group into target molecules. For instance, it is a key precursor in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists, which are important therapeutics for the treatment of type 2 diabetes and obesity. The tosylate group's reactivity allows for facile displacement by various nucleophiles, making it a versatile tool for medicinal chemists.

Logical Relationship in Drug Development

Drug_Development_Logic cluster_starting_material Starting Material cluster_reaction Chemical Transformation cluster_intermediate Key Intermediate cluster_api Final Product cluster_properties Improved Properties SM (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate Reaction Nucleophilic Substitution SM->Reaction Intermediate Oxetane-containing Intermediate Reaction->Intermediate API Active Pharmaceutical Ingredient (API) (e.g., GLP-1 Receptor Agonist) Intermediate->API Solubility Enhanced Solubility API->Solubility Stability Improved Metabolic Stability API->Stability Potency Modulated Potency API->Potency

Caption: Role of the title compound in drug development.

Conclusion

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a valuable and versatile chiral building block for drug discovery and development. Its straightforward synthesis and the advantageous properties conferred by the oxetane moiety make it an attractive tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. The continued exploration of oxetane-containing compounds is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate, a key synthetic intermediate in medicinal chemistry. The document details its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug discovery, particularly as a source of the valuable oxetane motif.

Chemical Identity and Properties

(Oxetan-2-yl)methyl 4-methylbenzenesulfonate, often referred to as 2-(tosyloxymethyl)oxetane, is a versatile organic compound. Its IUPAC name is (Oxetan-2-yl)methyl 4-methylbenzenesulfonate .[1][2] The commercially available and frequently utilized form for chiral synthesis is the (S)-enantiomer, with the IUPAC name [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate .[3]

The structure consists of an oxetane ring linked via a methylene bridge to a tosylate group. The tosylate is an excellent leaving group, making this molecule an effective electrophile for introducing the oxetan-2-ylmethyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

PropertyValueSource
IUPAC Name (Oxetan-2-yl)methyl 4-methylbenzenesulfonate-
Molecular Formula C₁₁H₁₄O₄S[3][4]
Molecular Weight 242.29 g/mol [3]
Boiling Point 383.17 °C at 760 mmHg[4]
Monoisotopic Mass 242.06128010 Da[3]
Storage Conditions Sealed in dry, 2-8°C[4]

Synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate: An Experimental Protocol

The synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is typically achieved through the tosylation of the corresponding alcohol, (oxetan-2-yl)methanol. This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base.

Reaction Scheme:

(Oxetan-2-yl)methanol + p-Toluenesulfonyl chloride --(Base)--> (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

Detailed Experimental Protocol (General Method): [5]

  • Materials and Equipment:

    • (Oxetan-2-yl)methanol (1 equivalent)

    • p-Toluenesulfonyl chloride (1.2 equivalents)

    • Triethylamine (1.5 equivalents) or Pyridine (1.5 equivalents)

    • Dichloromethane (DCM), anhydrous (10 volumes)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

    • Standard glassware for extraction and purification.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (oxetan-2-yl)methanol and anhydrous dichloromethane.

    • Cool the resulting solution to 0 °C using an ice bath.

    • Slowly add triethylamine (or pyridine) to the stirred solution.

    • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane (2 x 5 volumes).

    • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

  • p-Toluenesulfonyl chloride is a lachrymator and should be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment should be worn.

  • The reaction should be carried out under anhydrous conditions as p-toluenesulfonyl chloride is sensitive to moisture.

Diagram 1: Synthesis Workflow for (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A (Oxetan-2-yl)methanol E Reaction at 0°C to RT A->E B p-Toluenesulfonyl Chloride B->E C Base (e.g., Triethylamine) C->E D Solvent (DCM) D->E F Aqueous Workup E->F Quench G Extraction F->G H Purification G->H I (Oxetan-2-yl)methyl 4-methylbenzenesulfonate H->I

Caption: A flowchart illustrating the key stages in the synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate.

Role in Drug Discovery and Medicinal Chemistry

(Oxetan-2-yl)methyl 4-methylbenzenesulfonate serves as a crucial building block for introducing the 2-substituted oxetane motif into drug candidates.[6][7] The oxetane ring itself is of significant interest in medicinal chemistry due to its unique physicochemical properties that can enhance the drug-like characteristics of a molecule.[8][9]

Key Advantages of Incorporating the Oxetane Moiety:

  • Improved Physicochemical Properties: The introduction of an oxetane ring can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogP).[10][11] This is attributed to the polar nature of the ether linkage within the strained four-membered ring.

  • Enhanced Metabolic Stability: Oxetanes can serve as isosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[9][11] By replacing these groups, the metabolic stability of a drug candidate can be improved, leading to a longer half-life in the body.

  • Modulation of Basicity: When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane's oxygen can reduce the pKa of the amine.[9][10] This can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for reducing off-target effects such as hERG inhibition.

  • Vectorial Exit and Conformational Rigidity: The compact, three-dimensional structure of the oxetane ring can provide a defined exit vector for substituents, which can be exploited to achieve optimal interactions with a biological target.[10] It also imparts a degree of conformational rigidity, which can be favorable for binding affinity.

Applications in Targeting Signaling Pathways:

While (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is not directly active in signaling pathways, the oxetane-containing compounds synthesized from it are. These compounds have been developed as inhibitors or modulators of various biological targets, including:

  • Kinases: Numerous kinase inhibitors incorporate oxetane rings to improve their properties.[8][12]

  • Epigenetic Targets: Compounds targeting enzymes like EZH2 have utilized the oxetane motif.[10]

  • G-Protein Coupled Receptors (GPCRs): Oxetane-containing molecules have been designed as agonists for receptors like GLP-1R.[8]

  • Metabolic Pathways: The oxetane moiety has been incorporated into molecules that regulate pathways such as the Wnt/PI3K-Akt signaling pathway.[10]

Diagram 2: Role of Oxetane Introduction in Drug Candidate Optimization

G Logical Flow of Oxetane Application in Drug Discovery A Lead Compound with Suboptimal Properties (e.g., Low Solubility, High Metabolism) C Introduction of Oxetane Moiety A->C B (Oxetan-2-yl)methyl 4-methylbenzenesulfonate B->C Key Reagent D Improved Physicochemical Properties C->D E Enhanced Metabolic Stability C->E F Modulated Basicity (pKa) C->F G Optimized Drug Candidate D->G E->G F->G

Caption: A diagram showing how (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is used to improve lead compounds.

References

An In-depth Technical Guide to the Safe Handling of Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This guide is intended to be a crucial resource for laboratory personnel and researchers in handling this compound safely.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms (2-Oxetanyl)methyl p-toluenesulfonate, (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
CAS Number 154433-79-1, 115845-51-7, 2198942-41-3
Molecular Formula C₁₁H₁₄O₄S
Molecular Weight 242.29 g/mol [1]
Chemical Structure [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance Yellow to colorless oil or yellow to orange powder[2]
Boiling Point 383.17°C at 760 mmHg
Melting Point 45-46 °C[2]
Density 1.3749 (rough estimate)[2]
Solubility Decomposes in water; Soluble in dioxane (50 mg/mL, clear)[2]
Vapor Pressure 2.35E-05 mmHg at 25°C[2]
Flash Point >230 °F[2]

Toxicological Information and Hazard Identification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for understanding its potential health effects.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

GHS Pictogram:

  • alt text

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.

  • Keep container tightly sealed.

  • Recommended storage temperature: 2-8°C.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the reviewed literature and safety data sheets. The provided hazard classifications are based on standardized GHS criteria, likely derived from a combination of experimental data and computational predictions (QSAR).

Signaling Pathways

There is no publicly available information on specific biological signaling pathways that are affected by this compound. As a synthetic intermediate, its primary relevance is in chemical reactions rather than direct biological activity in a final drug product.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

cluster_0 1. Pre-Handling cluster_1 2. Handling cluster_2 3. Post-Handling cluster_3 4. Emergency Response Review SDS Review SDS Prepare PPE Prepare PPE Review SDS->Prepare PPE Ensure Ventilation Ensure Ventilation Prepare PPE->Ensure Ventilation Weighing and Transfer Weighing and Transfer Ensure Ventilation->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Spill Spill Weighing and Transfer->Spill Exposure Exposure Weighing and Transfer->Exposure Decontamination Decontamination Reaction Setup->Decontamination Reaction Setup->Spill Reaction Setup->Exposure Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Decontamination->Storage

Caption: Safe Handling Workflow for this compound.

References

The Oxetane Motif: A Modern Tool for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tactic in modern medicinal chemistry to overcome challenges in drug discovery, such as poor solubility, metabolic instability, and off-target toxicity. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of polarity, three-dimensionality, and metabolic stability allows for the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the applications of oxetane-containing compounds in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and synthetic workflows.

The Role of Oxetanes in Drug Design: A Physicochemical Perspective

The utility of the oxetane ring in medicinal chemistry stems from its distinct structural and electronic properties. It is a small, polar, and non-planar scaffold that can significantly influence the properties of a parent molecule.[1][2]

Bioisosteric Replacement:

One of the most powerful applications of the oxetane motif is as a bioisostere for commonly used functional groups that may possess undesirable properties.

  • gem-Dimethyl and Carbonyl Surrogate: The oxetane ring can serve as a surrogate for gem-dimethyl groups, offering a similar steric profile but with increased polarity, which can disrupt lipophilic interactions and enhance aqueous solubility.[3][4] It also mimics the hydrogen-bonding ability and dipole moment of a carbonyl group but is generally more resistant to metabolic degradation.[2][4]

  • Morpholine Replacement: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown promise as replacements for the morpholine group, a common functionality used to improve solubility that is often susceptible to oxidative metabolism.[5]

Modulation of Physicochemical Properties:

The incorporation of an oxetane can lead to significant improvements in key drug-like properties:

  • Enhanced Solubility: The inherent polarity of the oxetane ring can dramatically increase the aqueous solubility of a compound. This effect is particularly pronounced in lipophilic molecules, where solubility can be increased by a factor of 4 to over 4000.[6]

  • Improved Metabolic Stability: Oxetanes can block metabolically labile sites on a molecule, shielding them from enzymatic degradation, particularly by cytochrome P450 enzymes.[7] This leads to a lower intrinsic clearance (CLint) and a longer half-life.[8]

  • Reduced Lipophilicity: The replacement of lipophilic groups like gem-dimethyl with a more polar oxetane ring can lead to a significant reduction in lipophilicity (LogD), which can be beneficial for reducing off-target effects and improving pharmacokinetic profiles.[9]

  • Basicity Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of nearby basic amines. This modulation of basicity can be crucial for improving selectivity, reducing hERG inhibition, and optimizing pharmacokinetic properties.[2][4]

The following diagram illustrates the logical relationship between the properties of the oxetane ring and its impact on drug development.

logical_relationship cluster_properties Inherent Properties of Oxetane cluster_applications Medicinal Chemistry Applications cluster_outcomes Drug Development Outcomes Polarity Polarity Solubility Improve Aqueous Solubility Polarity->Solubility Increases PK_Profile Optimize PK Profile Polarity->PK_Profile Modulates LogD Rigidity Rigidity & 3D Shape Binding Improve Target Binding Rigidity->Binding Favorable Conformation Metabolic_Inertness Metabolic Inertness Metabolic_Stability Enhance Metabolic Stability Metabolic_Inertness->Metabolic_Stability Decreases Clearance H_Bond_Acceptor H-Bond Acceptor H_Bond_Acceptor->Binding Enhances Affinity Bioisostere Bioisosteric Replacement (gem-dimethyl, carbonyl) Bioisostere->Solubility Bioisostere->Metabolic_Stability Solubility->PK_Profile Improves Bioavailability Metabolic_Stability->PK_Profile Increases Half-life Better_Candidates Superior Drug Candidates PK_Profile->Better_Candidates Binding->Better_Candidates Reduced_Attrition Reduced Attrition Rate Better_Candidates->Reduced_Attrition

Figure 1: Logical flow from oxetane properties to improved drug candidates.

Quantitative Impact of Oxetane Incorporation

The following tables summarize quantitative data demonstrating the significant improvements in physicochemical and pharmacokinetic properties achieved by incorporating an oxetane moiety.

Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds and Their Analogs

Compound PairAnalog StructureAnalog Property ValueOxetane-Containing StructureOxetane Property ValueFold ImprovementReference(s)
Carbonyl vs. Oxetane 4-Piperidone DerivativeCLint (h) > 293 µL/min/mgSpiro-oxetane AnalogCLint (h) = 25.9 µL/min/mg> 11.3[8][10]
4-Piperidone DerivativepKa = 7.7Spiro-oxetane AnalogpKa = 9.0-[11]
4-Piperidone DerivativeLogD = -0.7Spiro-oxetane AnalogLogD = -0.4-[11]
gem-Dimethyl vs. Oxetane gem-Dimethyl AnalogHigh CLintOxetane AnalogLow CLintSignificant[10]
gem-Dimethyl AnalogLow Aqueous SolubilityOxetane AnalogHigh Aqueous Solubility4 to >4000-fold[6]
Methylene AnalogelogD = 4.213,3-DiaryloxetaneelogD = 3.4-0.81 units[9]

Table 2: Biological and Pharmacokinetic Data of Oxetane-Containing Clinical Candidates

CompoundTargetIC50 / KiKey Pharmacokinetic ParametersReference(s)
Fenebrutinib BTK-Rat: CLp = 27.4 mL/min/kg, t1/2 = 2.2 h, F = 65% Dog: CLp = 10.9 mL/min/kg, t1/2 = 3.8 h, F = 85%[12]
Lanraplenib (GS-9876) SYKIC50 = 9.5 nMHuman: t1/2 = 21.3–24.6 h (supports once-daily dosing)[3][13]
GDC-0349 mTORKi = 3.8 nMReduced pKaH from 7.6 to 5.0; Reduced hERG IC50 from 8.5 µM to >100 µM[4][14][15]
Mevrometostat (PF-06821497) EZH2Ki < 100 pM (WT and Y641N)Orally bioavailable[4]

Synthesis of Oxetane-Containing Compounds: Key Experimental Protocols

The growing interest in oxetanes has driven the development of robust synthetic methods for their preparation and incorporation into drug candidates. Key building blocks include oxetan-3-one and 3-amino-oxetanes.

Synthesis of Oxetan-3-one

Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes. One common method for its preparation is the oxidation of 3-oxetanol.

Experimental Protocol: Oxidation of 3-Oxetanol to Oxetan-3-one [1]

  • Materials:

    • 3-Oxetanol (1.0 eq)

    • N-tert-butylbenzenesulfinamide (catalyst, e.g., 0.02 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2.1 eq)

    • N-Chlorosuccinimide (NCS) (e.g., 1.8 eq)

    • Dichloromethane (DCM)

    • Water bath

  • Procedure:

    • To a reaction vessel containing dichloromethane, add 3-Oxetanol, N-tert-butylbenzenesulfinamide, and DBU.

    • Place the reaction vessel in a water bath to maintain the temperature at 20-25 °C.

    • Slowly add N-Chlorosuccinimide to the reaction mixture, ensuring the temperature remains controlled.

    • Stir the reaction at room temperature until completion, monitored by TLC or GC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude oxetan-3-one by distillation to yield the final product.

Synthesis of 3-Amino-oxetanes via Reductive Amination

Reductive amination of oxetan-3-one is a widely used method for the synthesis of 3-amino-oxetanes.

Experimental Protocol: Reductive Amination of Oxetan-3-one [10][16]

  • Materials:

    • Oxetan-3-one (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic)

  • Procedure:

    • Dissolve oxetan-3-one and the amine in the chosen solvent in a reaction flask under an inert atmosphere.

    • If desired, add a catalytic amount of acetic acid to facilitate imine/enamine formation.

    • Stir the mixture at room temperature for a period to allow for imine/enamine formation (typically 30 minutes to a few hours).

    • Add the reducing agent (NaBH(OAc)3 or NaBH3CN) portion-wise to the reaction mixture, monitoring for gas evolution.

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-amino-oxetane by column chromatography on silica gel.

Incorporation of Oxetanes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be used to incorporate oxetane-containing fragments into aromatic systems.

Experimental Protocol: Suzuki-Miyaura Coupling of an Oxetane-containing Boronic Acid/Ester

  • Materials:

    • Aryl or heteroaryl halide (1.0 eq)

    • Oxetane-containing boronic acid or boronic ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

    • Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Procedure:

    • To a reaction vessel, add the aryl/heteroaryl halide, the oxetane-containing boronic acid/ester, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system to the reaction mixture.

    • Add the palladium catalyst to the mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

The following diagram provides a generalized workflow for the incorporation of oxetane moieties in a drug discovery program.

workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_optimization Optimization Start Lead Compound with Metabolic/Solubility Issues Design Design Oxetane Analogs (Bioisosteric Replacement) Start->Design Synthesis Synthesize Oxetane Building Blocks (e.g., Oxetan-3-one) Design->Synthesis Incorporate Incorporate Oxetane Moiety (e.g., Reductive Amination, Suzuki Coupling) Synthesis->Incorporate PhysChem Physicochemical Profiling (Solubility, LogD) Incorporate->PhysChem ADME ADME Assays (Metabolic Stability) PhysChem->ADME Potency In Vitro Potency & Selectivity Assays ADME->Potency InVivo In Vivo PK/PD & Efficacy Studies Potency->InVivo Analysis Analyze Data & Iterate Design InVivo->Analysis Analysis->Design Iterate Candidate Select Development Candidate Analysis->Candidate

Figure 2: Workflow for incorporating oxetanes in drug discovery.

Signaling Pathways Targeted by Oxetane-Containing Drugs

Oxetane-containing compounds have been developed as potent and selective inhibitors of various key signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) Signaling

Fenebrutinib and lanraplenib are examples of oxetane-containing inhibitors targeting BTK and SYK, respectively. These kinases are crucial components of B-cell receptor signaling.

BTK_SYK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Cleaves PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Response B-Cell Proliferation, Survival & Activation Downstream->Response Fenebrutinib Fenebrutinib Fenebrutinib->BTK Inhibits Lanraplenib Lanraplenib Lanraplenib->SYK Inhibits

Figure 3: Inhibition of BTK and SYK signaling by oxetane-containing drugs.

PI3K/mTOR Signaling Pathway

GDC-0349 is a potent inhibitor of mTOR, a key regulator of cell growth and proliferation.

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin) Receptor Tyrosine Kinase Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibits GDC0349 GDC-0349 GDC0349->mTORC1 Inhibits

Figure 4: Inhibition of the mTOR signaling pathway by GDC-0349.

EZH2 and Histone Methylation

Mevrometostat (PF-06821497) is an inhibitor of EZH2, a histone methyltransferase that plays a crucial role in epigenetic regulation.

EZH2_Pathway PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 (Catalytic Subunit) H3K27me3 H3K27me3 EZH2->H3K27me3 Methylates H3K27 H3K27 Histone H3 Lysine 27 (H3K27) GeneRepression Transcriptional Repression H3K27me3->GeneRepression TumorGrowth Tumor Growth & Survival GeneRepression->TumorGrowth Mevrometostat Mevrometostat (PF-06821497) Mevrometostat->EZH2 Inhibits

Figure 5: Inhibition of EZH2-mediated histone methylation by mevrometostat.

Conclusion and Future Perspectives

The oxetane ring has transitioned from a synthetic curiosity to a validated and valuable tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate key drug-like properties, including solubility, metabolic stability, and lipophilicity, has led to its incorporation in numerous clinical candidates across a range of therapeutic areas. While the synthesis of some substituted oxetanes can be challenging, the development of new synthetic methodologies continues to expand the accessibility and diversity of oxetane-containing building blocks. As our understanding of the nuanced effects of this strained heterocycle on molecular properties deepens, the strategic application of the oxetane motif is poised to play an increasingly important role in the design and development of the next generation of therapeutic agents. The continued exploration of novel oxetane scaffolds and their application in bioisosteric replacement strategies will undoubtedly contribute to the discovery of safer and more effective medicines.

References

The Oxetane Motif: A Technical Guide to Enhancing Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to fine-tune the physicochemical properties of drug candidates. Among these, the oxetane motif, a four-membered saturated ether, has emerged as a valuable bioisostere and a modulator of key drug-like characteristics. This technical guide provides an in-depth analysis of the core physicochemical properties influenced by the oxetane moiety, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in leveraging this versatile structural element.

Core Physicochemical Impact of Oxetane Incorporation

The introduction of an oxetane ring into a molecule can profoundly alter its aqueous solubility, lipophilicity, metabolic stability, and basicity (pKa). These changes stem from the unique combination of the oxetane's polarity, three-dimensionality, and electron-withdrawing nature.[1][2][3]

Solubility

A significant advantage of incorporating an oxetane is the often dramatic improvement in aqueous solubility. This is attributed to the polar nature of the ether oxygen, which can act as a hydrogen bond acceptor, and the rigid, three-dimensional structure that can disrupt crystal packing.[4][5] The magnitude of this effect is context-dependent but can be substantial. For instance, the replacement of a gem-dimethyl group with an oxetane has been reported to increase aqueous solubility by a factor of 4 to over 4000.[4][5]

Lipophilicity (LogP/LogD)

Oxetanes generally lead to a reduction in lipophilicity compared to their carbocyclic or gem-dimethyl counterparts.[5] The polar oxygen atom in the oxetane ring decreases the overall nonpolar surface area of the molecule, resulting in lower LogP and LogD values. This reduction in lipophilicity can be beneficial for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reducing off-target toxicities often associated with highly lipophilic molecules.[2]

Metabolic Stability

The oxetane motif is often employed to enhance metabolic stability.[3][4] By replacing metabolically labile groups, such as gem-dimethyl or methylene groups prone to oxidation by cytochrome P450 enzymes, the more robust oxetane ring can block these metabolic "soft spots".[2] This leads to a decreased rate of metabolic degradation, longer half-life, and improved bioavailability.[4]

Basicity (pKa)

The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the basicity of nearby nitrogen atoms.[2] The extent of this pKa reduction is dependent on the distance between the oxetane and the basic center. An oxetane positioned alpha to an amine can lower the pKa by approximately 2.7 units, while the effect is less pronounced at the beta (1.9 units), gamma (0.7 units), and delta (0.3 units) positions.[2] This modulation of pKa is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Data Presentation: Quantitative Effects of Oxetane Incorporation

The following tables summarize the quantitative impact of incorporating an oxetane motif on key physicochemical properties, as reported in the literature.

Table 1: Impact of Oxetane on Aqueous Solubility

Parent ScaffoldModificationFold Increase in Aqueous SolubilityReference
Lipophilic acyclic chainMethylene replaced by oxetane25 - 4000[5]
Polar cyclic scaffoldgem-dimethyl replaced by oxetane4 - 4000[5]

Table 2: Impact of Oxetane on Lipophilicity (LogP)

Parent CompoundAnalogue with OxetaneΔLogP (Analogue - Parent)Reference
Compound with methylene groupOxetane-containing analogueGeneral reduction[5]
Compound with gem-dimethyl groupOxetane-containing analogueGeneral reduction[2]

Table 3: Impact of Oxetane on Basicity (pKa) of an Adjacent Amine

Position of Oxetane Relative to AmineApproximate pKa Reduction (units)Reference
Alpha (α)2.7[2]
Beta (β)1.9[2]
Gamma (γ)0.7[2]
Delta (δ)0.3[2]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding the impact of structural modifications. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

1. Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD).[6][7][8][9]

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with aqueous buffer)

    • Aqueous buffer (e.g., 0.01 M PBS, pH 7.4, pre-saturated with n-octanol)

    • Vials with screw caps

    • Vortex mixer or shaker

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vials and shake them for a set period (e.g., 1-2 hours) to allow for equilibration.[10]

    • Centrifuge the vials to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Quantify the concentration of the compound in each phase using a validated analytical method.

    • Calculate the LogP or LogD using the following formula: LogP (or LogD) = log10 ([Compound]octanol / [Compound]aqueous)

2. High-Performance Liquid Chromatography (HPLC) Method

This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[11][12][13]

  • Materials:

    • HPLC system with a UV or MS detector

    • Reverse-phase column (e.g., C18)

    • Mobile phase (e.g., methanol/water or acetonitrile/water gradient)

    • A set of calibration standards with known LogP values.

    • Test compound

  • Procedure:

    • Prepare solutions of the calibration standards and the test compound.

    • Inject the calibration standards onto the HPLC system and record their retention times.

    • Create a calibration curve by plotting the known LogP values of the standards against their retention times.

    • Inject the test compound and determine its retention time.

    • Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.

Determination of Metabolic Stability

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[14][15][16][17][18]

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Test compound

    • Positive control compounds (with known metabolic liabilities, e.g., verapamil, testosterone)

    • Incubator or water bath at 37°C

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • 96-well plates

    • LC-MS/MS for analysis

  • Procedure:

    • Prepare a working solution of the test compound and positive controls in buffer.

    • In a 96-well plate, add the HLM and the NADPH regenerating system to the buffer. Pre-warm the plate to 37°C.

    • Initiate the metabolic reaction by adding the test compound or positive control to the wells.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding the cold quenching solution.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the amount of the parent compound remaining at each time point.

    • Determine the metabolic stability by calculating the in vitro half-life (t½) and intrinsic clearance (CLint).

Determination of Acidity/Basicity (pKa)

1. Potentiometric Titration

This is a highly accurate method that involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[19][20][21][22][23]

  • Materials:

    • Potentiometer with a calibrated pH electrode

    • Burette

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

    • Test compound solution of known concentration

    • Inert gas (e.g., nitrogen) to purge dissolved CO2

  • Procedure:

    • Calibrate the pH meter using standard buffers.

    • Dissolve a known amount of the test compound in water or a suitable co-solvent.

    • Purge the solution with nitrogen to remove dissolved CO2.

    • Titrate the solution with the standardized acid or base, adding small, precise volumes.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

2. UV-Spectrophotometric Method

This method is suitable for compounds that possess a chromophore near the ionizable center, resulting in a change in UV-visible absorbance upon protonation or deprotonation.[1][24][25][26][27]

  • Materials:

    • UV-Vis spectrophotometer (plate reader format is ideal for higher throughput)

    • A series of aqueous buffers with a range of known pH values

    • Test compound stock solution (e.g., in DMSO)

    • 96-well UV-transparent plates

  • Procedure:

    • Prepare a series of buffer solutions covering a pH range that brackets the expected pKa.

    • Add a small, constant volume of the test compound stock solution to each well of the 96-well plate containing the different buffers.

    • Measure the UV-visible absorbance spectrum for each well.

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa.

3. NMR Spectroscopy Method

NMR can be used to determine pKa by monitoring the change in the chemical shift of a nucleus near the ionizable group as a function of pH.[28][29][30][31][32]

  • Materials:

    • NMR spectrometer

    • A series of buffer solutions with a range of known pH values prepared in D2O

    • Test compound

  • Procedure:

    • Prepare a series of samples of the test compound dissolved in the different D2O-based buffers.

    • Acquire a 1H or 13C NMR spectrum for each sample.

    • Identify a nucleus whose chemical shift is sensitive to the ionization state of the molecule.

    • Plot the chemical shift of this nucleus against the pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the physicochemical properties of oxetane motifs.

Physicochemical_Impact_of_Oxetane cluster_properties Physicochemical Properties cluster_effects Effects of Oxetane Incorporation Solubility Aqueous Solubility Increase_Solubility Increases Solubility->Increase_Solubility Lipophilicity Lipophilicity (LogP/LogD) Decrease_Lipophilicity Decreases Lipophilicity->Decrease_Lipophilicity Metabolic_Stability Metabolic Stability Increase_Stability Increases Metabolic_Stability->Increase_Stability pKa Basicity (pKa) Decrease_pKa Decreases pKa->Decrease_pKa Oxetane Oxetane Motif Incorporation Oxetane->Solubility Impacts Oxetane->Lipophilicity Impacts Oxetane->Metabolic_Stability Impacts Oxetane->pKa Impacts

Caption: Impact of Oxetane Incorporation on Physicochemical Properties.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result A Prepare Test Compound and HLM Solutions B Pre-warm Plate to 37°C A->B C Initiate Reaction with Test Compound B->C D Incubate at 37°C with Shaking C->D E Stop Reaction at Time Points (0-60 min) D->E F Protein Precipitation E->F G LC-MS/MS Analysis of Supernatant F->G H Quantify Parent Compound G->H I Calculate t½ and Intrinsic Clearance (CLint) H->I

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cluster_result Result A Calibrate pH Meter B Prepare Test Compound Solution A->B C Purge with Nitrogen B->C D Titrate with Standardized Acid or Base C->D E Record pH after Each Addition D->E F Plot pH vs. Volume of Titrant E->F G Identify Equivalence Point F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

The Reactivity of Oxetane Rings in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered saturated ethers, have transitioned from being a synthetic curiosity to a cornerstone motif in modern organic and medicinal chemistry.[1][2] Their unique combination of properties—possessing inherent ring strain (106 kJ/mol) yet often demonstrating remarkable stability—makes them versatile intermediates and desirable structural components.[1][3] The strained C–O–C bond angle exposes the oxygen's lone pairs, rendering the oxetane an excellent hydrogen-bond acceptor and Lewis base.[1] In drug development, the oxetane ring is increasingly employed as a bioisostere for gem-dimethyl and carbonyl groups.[4][5] This substitution can profoundly enhance a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[6][7][8] This guide provides an in-depth exploration of the core reactivity of the oxetane ring, its synthesis, and its strategic application in the development of novel therapeutics.

Core Reactivity of the Oxetane Ring

The reactivity of oxetanes is dominated by ring-opening reactions, driven by the release of inherent ring strain.[9][10] These transformations are typically initiated by electrophilic activation of the ring oxygen, followed by nucleophilic attack. The regioselectivity of the ring-opening is a critical consideration and is governed by a combination of steric and electronic factors.[11]

Ring-Opening Reactions

The cleavage of the oxetane ring can be achieved under various conditions, providing access to valuable 1,3-difunctionalized acyclic compounds.[3][12]

  • Acid-Catalyzed Ring-Opening: Both Brønsted and Lewis acids are effective promoters for oxetane ring-opening.[1][13] Activation of the oxygen atom by a proton or Lewis acid facilitates nucleophilic attack.

    • With weak nucleophiles (e.g., water, alcohols): Under acidic conditions, weak nucleophiles will preferentially attack the more substituted carbon atom adjacent to the oxygen. This regioselectivity is controlled by electronic effects, where the positive charge in the transition state is better stabilized at the more substituted position.[11]

    • Intramolecular reactions: Acid catalysis can also promote intramolecular ring-opening, leading to the formation of other heterocyclic systems, such as substituted tetrahydropyrans.[1]

  • Nucleophilic Ring-Opening (Under Neutral or Basic Conditions):

    • With strong nucleophiles (e.g., organometallics, amines, thiols): Strong, hard nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring in an SN2-type reaction.[11][14] This mode of reactivity is governed by steric control.

    • Regioselectivity: For unsymmetrically substituted oxetanes, strong nucleophiles will almost exclusively attack the less substituted α-carbon.[11] Vinyl-substituted oxetanes can undergo an SN2' reaction, where the nucleophile attacks the β-carbon of the vinyl group.[11]

  • Lewis Acid-Mediated Ring-Opening: Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack or rearrangement.[10] Strong Lewis acids like BF₃·OEt₂ are commonly used.[10] Recently, highly active catalysts such as the Lewis superacid Al(C₆F₅)₃ have been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes into valuable homoallylic alcohols.[15]

Cycloaddition Reactions
  • [2+2] Cycloadditions (Paternò–Büchi Reaction): The Paternò-Büchi reaction is a powerful photochemical method for synthesizing oxetanes. It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[9][16] This reaction is highly versatile and atom-economical, providing direct access to a wide range of substituted oxetanes.[9][17]

  • [3+2] Cycloadditions: Due to ring strain, 2-alkylideneoxetanes are reactive intermediates that can participate in [3+2] cycloaddition reactions with species like nitrile oxides, serving as valuable precursors for more complex heterocyclic systems.[18][19]

Synthesis of Oxetanes

The construction of the strained four-membered ring presents a synthetic challenge.[1] Several robust methods have been developed to access this important motif.

  • Intramolecular Cyclization (Williamson Ether Synthesis): This is one of the most common and reliable methods for forming the oxetane ring.[1][6] It involves the intramolecular SN2 displacement of a leaving group (e.g., a halide or tosylate) by an alkoxide on a 1,3-difunctionalized propane backbone. Strong bases are typically required to ensure acceptable yields.[1][20]

  • Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) can be used to expand the three-membered ring to a four-membered oxetane.[13] This method is particularly useful for generating enantioenriched oxetanes from chiral epoxides with retention of enantiomeric purity.[1]

  • Photochemical [2+2] Cycloaddition: As mentioned, the Paternò-Büchi reaction is a primary method for the de novo construction of the oxetane ring from carbonyls and alkenes.[9][21]

The Role of Oxetanes in Drug Development

The incorporation of an oxetane ring is a modern strategy to enhance the drug-like properties of a lead compound.[2][22][23]

Oxetanes as Bioisosteres
  • gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block metabolic oxidation sites, but it significantly increases lipophilicity. Replacing it with an oxetane provides a similar steric profile while introducing polarity.[4][18] This can lead to a dramatic increase in aqueous solubility and improved metabolic stability.[6][7]

  • Carbonyl Group Replacement: An oxetane can serve as a metabolically stable surrogate for a carbonyl group. It maintains a similar dipole moment and hydrogen-bonding capacity but is resistant to enzymatic reduction or oxidation.[4][18]

Modulation of Physicochemical Properties
  • Solubility and Lipophilicity: The polar nature of the oxetane ring consistently improves aqueous solubility and reduces lipophilicity (LogD) compared to its nonpolar counterparts.[8]

  • Metabolic Stability: The oxetane ring is generally robust and resistant to degradation by cytochrome P450 enzymes.[8][22]

  • Basicity (pKa) Modulation: The strong electron-withdrawing inductive effect of the oxetane can significantly lower the basicity (pKa) of a nearby amine group, which can be crucial for optimizing target engagement and reducing off-target effects like hERG inhibition.[8][22][23]

Data Presentation: Quantitative Impact of Oxetane Incorporation

The strategic replacement of common functional groups with an oxetane moiety can lead to substantial improvements in key drug-like properties.

Table 1: Oxetane as a gem-Dimethyl Bioisostere - Physicochemical Properties. [8]

Compound Pair Structure Aqueous Solubility (µg/mL) cLogP
Reference (gem-Dimethyl) R-C(CH₃)₂-R' 15 3.1

| Oxetane Analogue | R-(Oxetane)-R' | > 200 | 1.8 |

Table 2: Oxetane as a Carbonyl Bioisostere - Metabolic Stability. [8]

Compound Pair Structure Microsomal Half-Life (t½, min) Intrinsic Clearance (µL/min/mg)
Reference (Carbonyl) R-C(=O)-R' 25 80

| Oxetane Analogue | R-(Oxetane)-R' | > 120 | < 10 |

Table 3: Effect of Oxetane on Proximal Amine Basicity. [8]

Compound Structure Experimental pKa
Reference Amine R-CH₂-NH₂ 10.4

| Oxetane-Substituted Amine | R-(Oxetane)-CH₂-NH₂ | 8.9 |

Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification[1][20]

This protocol describes a general procedure for the intramolecular cyclization of a 1,3-diol derivative.

  • Materials:

    • Substituted 1,3-diol (1.0 equiv)

    • p-Toluenesulfonyl chloride (1.1 equiv)

    • Pyridine or triethylamine

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Monotosylation: Dissolve the 1,3-diol in CH₂Cl₂ and cool to 0 °C. Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in CH₂Cl₂. Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

    • Workup: Quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude monotosylate by flash column chromatography.

    • Cyclization: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH. Add anhydrous THF to create a slurry and cool to 0 °C.

    • Add a solution of the purified monotosylate (1.0 equiv) in anhydrous THF dropwise to the stirred NaH suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Quenching and Extraction: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether).

    • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure oxetane.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of an Oxetane with an Amine Nucleophile[12][14]

This protocol outlines a general method for the regioselective ring-opening of a 2-substituted oxetane.

  • Materials:

    • 2-Substituted oxetane (1.0 equiv)

    • Amine nucleophile (e.g., benzylamine, 1.5 equiv)

    • Lanthanide triflate catalyst (e.g., Yb(OTf)₃, 10 mol%)

    • Anhydrous acetonitrile (MeCN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a dry flask under an inert atmosphere, add the 2-substituted oxetane, anhydrous acetonitrile, and the amine nucleophile.

    • Add the Yb(OTf)₃ catalyst to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.

    • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amino alcohol product by flash column chromatography on silica gel.

Mandatory Visualizations

Logical Relationships: Bioisosteric Replacement Strategy

G cluster_0 Parent Scaffold cluster_1 Modified Scaffold cluster_2 Improved Properties Parent Lead Compound (e.g., with gem-Dimethyl) Oxetane Oxetane Analogue Parent->Oxetane Bioisosteric Replacement Sol Increased Aqueous Solubility Oxetane->Sol MetStab Enhanced Metabolic Stability Oxetane->MetStab Lip Reduced Lipophilicity (LogD) Oxetane->Lip pKa Modulated pKa of Proximal Amine Oxetane->pKa

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane to improve drug-like properties.

Signaling Pathway: Oxetane Reactivity Modes

G cluster_acid Acid-Catalyzed cluster_base Nucleophilic (Strong Nu⁻) cluster_photo Photochemical Synthesis Oxetane Substituted Oxetane AcidProduct Ring-Opened Product (Attack at more substituted carbon) Oxetane->AcidProduct H⁺ or Lewis Acid Weak Nu⁻ (e.g., ROH) BaseProduct Ring-Opened Product (Attack at less substituted carbon) Oxetane->BaseProduct Strong Nu⁻ (e.g., R-Li) PB_Reactants Aldehyde/Ketone + Alkene PB_Reactants->Oxetane Paternò-Büchi [2+2] Cycloaddition (hν)

Caption: Key synthetic and reactive pathways involving the oxetane ring.

Experimental Workflow: Oxetane Synthesis via Intramolecular Cyclization

G Start 1,3-Diol Derivative Step1 Monotosylation (TsCl, Pyridine) Start->Step1 Intermediate Purified Tosylate Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (NaH in THF) Intermediate->Step2 Workup Aqueous Quench (NH₄Cl) & Extraction Step2->Workup Purify Flash Column Chromatography Workup->Purify Product Pure 3-Substituted Oxetane Purify->Product

Caption: A typical experimental workflow for the synthesis of an oxetane via Williamson etherification.

References

Methodological & Application

Synthesis of (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in the development of various drug candidates. The protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Oxetanes are increasingly utilized in medicinal chemistry as they can confer desirable physicochemical properties to lead compounds, such as improved metabolic stability and solubility. This tosylated derivative serves as a versatile building block for introducing the 2-substituted oxetane moiety into larger molecules.

Reaction Scheme:

The synthesis involves the tosylation of (2S)-oxetan-2-yl)methanol using p-toluenesulfonyl chloride in the presence of a base.

Quantitative Data Summary

ParameterValueReference
Starting Material(2S)-oxetan-2-yl)methanol[1][2]
Reagentp-Toluenesulfonyl chloride (TsCl)[1][3]
BaseTriethylamine (TEA) or similar amine base[1]
SolventDichloromethane (DCM) or other chlorinated alkane[1][3]
Reaction Temperature0 °C to room temperature[3]
Typical YieldHigh (specific percentage varies)[4][5]
PurityHigh, suitable for subsequent synthetic steps[4][5]

Experimental Protocol

This protocol details the synthesis of (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate from (2S)-oxetan-2-yl)methanol.

Materials:

  • (2S)-oxetan-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1.0 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S)-oxetan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled, stirring solution, add triethylamine (1.2 - 1.5 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 - 1.3 eq.) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1.0 M hydrochloric acid.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1.0 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Alcohol in DCM Dissolve Alcohol in DCM Start->Dissolve Alcohol in DCM Cool to 0C Cool to 0C Dissolve Alcohol in DCM->Cool to 0C Add TEA and TsCl Add TEA and TsCl Cool to 0C->Add TEA and TsCl Stir and Monitor Stir and Monitor Add TEA and TsCl->Stir and Monitor Quench with HCl Quench with HCl Stir and Monitor->Quench with HCl Phase Separation Phase Separation Quench with HCl->Phase Separation Proceed to Workup Wash Organic Layer Wash Organic Layer Phase Separation->Wash Organic Layer Dry Organic Layer Dry Organic Layer Wash Organic Layer->Dry Organic Layer Solvent Removal Solvent Removal Dry Organic Layer->Solvent Removal Purification Purification Solvent Removal->Purification

Caption: Experimental workflow for the synthesis of (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Logical Relationship of Key Components

logical_relationship cluster_reactants Reactants cluster_conditions Conditions Alcohol (2S)-oxetan-2-yl)methanol Product (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate Alcohol->Product TsCl p-Toluenesulfonyl Chloride TsCl->Product Base Triethylamine Base->Product Solvent Dichloromethane Solvent->Product Temperature 0°C to RT Temperature->Product

Caption: Key components and conditions for the tosylation reaction.

References

Application Notes and Protocols: Oxiran-2-ylmethyl 4-methylbenzenesulfonate as a Versatile Intermediate for the Synthesis of Functional Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of oxiran-2-ylmethyl 4-methylbenzenesulfonate , commonly known as glycidyl tosylate , as a key intermediate in the synthesis of diverse functionalized epoxides. This versatile building block is pivotal in medicinal chemistry and drug development for creating molecules with specific biological activities.

It is important to clarify a potential point of confusion regarding the starting material. The query specified "oxetan-2-ylmethyl 4-methylbenzenesulfonate." However, the synthesis of functional epoxides typically proceeds from an existing epoxide. Oxetanes are four-membered ether rings, and their derivatives are not standard precursors for synthesizing epoxides. In fact, the reverse reaction, the ring expansion of epoxides to form oxetanes, is a known synthetic strategy. Therefore, this document focuses on the widely used and structurally similar epoxide, oxiran-2-ylmethyl 4-methylbenzenesulfonate (glycidyl tosylate) , to align with the goal of producing functional epoxides.

Glycidyl tosylate's utility stems from its two reactive sites: the epoxide ring and the tosylate leaving group. The epoxide is susceptible to nucleophilic ring-opening, while the tosylate is an excellent leaving group for substitution reactions. This dual reactivity allows for a variety of synthetic strategies to introduce diverse functional groups, leading to a wide array of complex molecules. These functionalized epoxides are key components in the synthesis of various therapeutic agents, including beta-blockers, antiviral drugs, and enzyme inhibitors.

Synthesis of Functional Epoxides from Glycidyl Tosylate

The primary route for generating functional epoxides from glycidyl tosylate involves the nucleophilic substitution of the tosylate group. This reaction proceeds efficiently with a range of nucleophiles, including amines, phenols, and thiols, while preserving the epoxide ring for subsequent transformations if desired.

General Workflow for Nucleophilic Substitution

The overall process involves the reaction of a chosen nucleophile with glycidyl tosylate, typically in the presence of a base and a suitable solvent. The base deprotonates the nucleophile, increasing its reactivity towards the electrophilic carbon bearing the tosylate group.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Glycidyl_Tosylate Glycidyl Tosylate (Oxiran-2-ylmethyl 4-methylbenzenesulfonate) Reaction_Vessel Nucleophilic Substitution (SN2 Reaction) Glycidyl_Tosylate->Reaction_Vessel Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction_Vessel Base Base (e.g., K2CO3, NaH) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction_Vessel Functional_Epoxide Functionalized Epoxide Reaction_Vessel->Functional_Epoxide Formation of new C-Nucleophile bond

Caption: General workflow for the synthesis of functional epoxides.

Data Presentation: Synthesis of Functional Epoxides

The following tables summarize typical reaction conditions and outcomes for the synthesis of functional epoxides from glycidyl tosylate with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IsopropylamineK₂CO₃AcetonitrileReflux6>90Generic Beta-Blocker Synthesis
N-Benzyl-N-isopropylamine--55-60697.3
AnilineTriethylamineTolueneReflux3-4Not specified

Table 2: Reaction with Phenol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxyphenylacetamideK₂CO₃AcetoneReflux1Not specified
1-NaphtholNaOH-Not specifiedNot specifiedNot specified
PhenolPyridineDichloromethane251297

Table 3: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMF25496 (bis-sulfide)
4-MethoxythiophenolK₂CO₃DMF25497 (bis-sulfide)
Octanethiol--Not specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of an N-Substituted Glycidyl Amine (Beta-Blocker Precursor)

This protocol describes the reaction of glycidyl tosylate with an amine, a key step in the synthesis of many beta-blockers.

Materials:

  • (R)-(-)-Glycidyl tosylate

  • Isopropylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-(-)-glycidyl tosylate (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the glycidyl tosylate.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add isopropylamine (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude N-(oxiran-2-ylmethyl)propan-2-amine can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of an Aryl Glycidyl Ether (Beta-Blocker Precursor)

This protocol details the synthesis of an aryl glycidyl ether, another crucial intermediate for beta-blocker synthesis, through the reaction of a phenol with glycidyl tosylate.

Materials:

  • Glycidyl tosylate

  • 4-Hydroxyphenylacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 4-hydroxyphenylacetamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Heat the mixture to reflux with vigorous stirring for 1 hour.

  • Add a solution of glycidyl tosylate (1.1 eq) in anhydrous acetone dropwise to the refluxing mixture.

  • Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired aryl glycidyl ether.

Application in Drug Development: Beta-Blockers

Functional epoxides synthesized from glycidyl tosylate are critical intermediates in the production of beta-adrenergic receptor antagonists, or beta-blockers. These drugs are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. They function by blocking the effects of adrenaline and noradrenaline on the heart and blood vessels.

The synthesized functional epoxide, for example, an aryl glycidyl ether, can be further reacted with an amine (e.g., isopropylamine) to open the epoxide ring and form the final beta-blocker structure.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

G cluster_agonists Agonists cluster_receptor Receptor cluster_antagonist Antagonist cluster_cellular_response Cellular Response Adrenaline Adrenaline/ Noradrenaline Beta_Receptor Beta-Adrenergic Receptor Adrenaline->Beta_Receptor Binds and Activates G_Protein G-Protein Activation Beta_Receptor->G_Protein Blocked_Effect Decreased Heart Rate & Contractility Beta_Blocker Beta-Blocker (from Functional Epoxide) Beta_Blocker->Beta_Receptor Competitively Binds and Blocks Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Physiological_Effect Increased Heart Rate & Contractility PKA->Physiological_Effect

Caption: Beta-blocker mechanism of action.

Conclusion

Oxiran-2-ylmethyl 4-methylbenzenesulfonate (glycidyl tosylate) is a highly valuable and versatile intermediate for the synthesis of functional epoxides. Its dual reactivity allows for the introduction of a wide range of functional groups through straightforward nucleophilic substitution reactions. The resulting functionalized epoxides are key building blocks in the development of numerous pharmaceuticals, underscoring the importance of this synthetic strategy in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to utilize glycidyl tosylate in their synthetic endeavors.

Application Notes and Protocols: The Role of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate in the Synthesis of Novel GLP-1R Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the therapeutic landscape for type 2 diabetes and obesity. While early agonists were peptide-based, significant research has focused on the development of orally bioavailable, small-molecule GLP-1R agonists. A key building block in the synthesis of several promising classes of these non-peptidic agonists is (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate . This versatile reagent provides a synthetically accessible oxetane moiety, a desirable feature in modern medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability.

These application notes provide detailed protocols for the synthesis and application of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate in the preparation of benzimidazole, benzimidazolone, and imidazole-based GLP-1R agonists. Furthermore, it outlines the relevant signaling pathways and in vitro evaluation methodologies.

Synthetic Applications of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is an effective electrophile used to introduce the (S)-oxetan-2-ylmethyl group onto nucleophilic centers, typically a nitrogen atom within a heterocyclic core. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

The synthesis of the title compound is a critical first step. A representative procedure is the tosylation of (S)-oxetan-2-ylmethanol.

Experimental Protocol: Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

  • To a cooled (0-10 °C) solution of (S)-oxetan-2-ylmethanol (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.3 equivalents) and 4-(dimethylamino)pyridine (catalytic amount).

  • Slowly add p-toluenesulfonyl chloride (1.3 equivalents) portion-wise, maintaining the internal temperature below 25 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, which can be used in the next step with or without further purification.

Reactant/Product Molecular Weight ( g/mol ) Typical Molar Ratio Typical Yield (%) Reference
(S)-Oxetan-2-ylmethanol88.111.0-[1][2]
p-Toluenesulfonyl chloride190.651.3-[1][2]
Triethylamine101.191.3-[1][2]
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate242.29->90[1][2]
N-Alkylation of Heterocycles with (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

The primary application of this reagent in the context of GLP-1R agonists is the N-alkylation of various heterocyclic scaffolds.

Experimental Protocol: N-Alkylation of a Benzimidazole Derivative

  • To a solution of the N-H containing benzimidazole precursor (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as cesium carbonate (2.0-3.0 equivalents) or potassium carbonate.

  • Add (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0-1.5 equivalents).

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((S)-oxetan-2-ylmethyl)benzimidazole derivative.

Reactant/Product Typical Molar Ratio Typical Solvent Typical Base Typical Yield (%) Reference
Heterocyclic Precursor1.0DMF, AcetonitrileCs2CO3, K2CO360-95[3][4]
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate1.0-1.5[3][4]
N-((S)-oxetan-2-ylmethyl) Heterocycle-[3][4]

Biological Evaluation of GLP-1R Agonists

The synthesized compounds are evaluated for their ability to activate the GLP-1 receptor. This is typically assessed through in vitro cell-based assays that measure the downstream signaling events following receptor activation.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R, a class B G-protein coupled receptor (GPCR), primarily initiates the Gαs signaling cascade.[1][5] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to a cascade of events that potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1][5] The receptor can also signal through other pathways, including Gαq and β-arrestin recruitment, which can influence receptor internalization and desensitization.[1]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1R Agonist GLP-1R Agonist GLP1R GLP-1R GLP-1R Agonist->GLP1R Binds to Gs Gαs GLP1R->Gs Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Potentiates Epac->Insulin_Secretion Potentiates Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Simplified GLP-1R Signaling Pathway.

Experimental Workflow for In Vitro Evaluation

A typical workflow for assessing the in vitro activity of newly synthesized GLP-1R agonists involves a primary screen to determine receptor activation, followed by secondary assays to confirm potency and selectivity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_primary_assay Primary Screening cluster_secondary_assays Secondary Assays cluster_lead_optimization Lead Optimization Synthesis Synthesis of GLP-1R Agonist cAMP_Assay cAMP Assay (e.g., HTRF, Luminescence) Synthesis->cAMP_Assay EC50 Dose-Response and EC50 Determination cAMP_Assay->EC50 Selectivity Selectivity Assays (vs. other GPCRs) EC50->Selectivity Insulin_Secretion_Assay Insulin Secretion Assay (in pancreatic β-cell lines) Selectivity->Insulin_Secretion_Assay Lead_Opt Lead Optimization Insulin_Secretion_Assay->Lead_Opt

Caption: In Vitro Evaluation Workflow for GLP-1R Agonists.

Experimental Protocol: In Vitro cAMP Assay

This protocol describes a general method for measuring cAMP production in a cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).

  • Cell Culture: Culture the GLP-1R expressing cells in appropriate media and conditions until they reach the desired confluency.

  • Cell Seeding: Seed the cells into a 96- or 384-well white, clear-bottom cell culture plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., GLP-1 (7-36)) in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate at 37°C for a specified period (e.g., 30-60 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence (HTRF) or a luminescence-based assay.

  • Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence signal) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Parameter Typical Conditions
Cell LineHEK293 or CHO expressing human GLP-1R
Assay Format96- or 384-well plate
Incubation Time30-60 minutes at 37°C
Detection MethodHTRF, Luminescence, Fluorescence Polarization
Data OutputEC50, Emax

Conclusion

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a valuable and versatile reagent for the synthesis of novel, small-molecule GLP-1R agonists. Its use allows for the efficient incorporation of an oxetane moiety, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The protocols and workflows described herein provide a foundational guide for researchers engaged in the discovery and development of next-generation oral therapeutics for metabolic diseases.

References

Application Notes and Protocols: Synthesis and Utility of 2-(Azidomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-(azidomethyl)oxetane via the reaction of oxetan-2-ylmethyl 4-methylbenzenesulfonate with sodium azide. This key transformation provides a versatile building block for the incorporation of the oxetane motif into drug candidates, a strategy increasingly employed to enhance physicochemical and pharmacokinetic properties. The resulting azide is a valuable precursor for the introduction of an amine functionality or for use in bioorthogonal "click chemistry" applications.

Application Notes

The oxetane ring is a valuable structural motif in modern medicinal chemistry, often used as a surrogate for gem-dimethyl or carbonyl groups to improve properties such as aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of nearby amines. The synthesis of 2-(azidomethyl)oxetane from its corresponding tosylate is a robust and efficient method for creating a key building block for drug discovery programs.

Key Applications:

  • Introduction of the Oxetane Moiety: this compound serves as an excellent electrophile for the introduction of the 2-substituted oxetane core. This moiety can impart desirable drug-like properties to a lead compound.

  • Synthesis of Chiral Amines: The azide group of 2-(azidomethyl)oxetane can be readily reduced to a primary amine, providing access to chiral (S)-oxetan-2-ylmethanamine. This amine is a valuable component in the synthesis of a variety of biologically active molecules.

  • Bioorthogonal Conjugation (Click Chemistry): The azide functionality is a key handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of the oxetane-containing molecule to other molecules, such as fluorescent probes, peptides, or drug payloads, under mild, biocompatible conditions. This is particularly useful in the fields of chemical biology and targeted drug delivery.

Workflow for Synthesis and Application:

G cluster_synthesis Synthesis of 2-(Azidomethyl)oxetane cluster_application Applications in Drug Discovery A Oxetan-2-ylmethyl 4-methylbenzenesulfonate C 2-(Azidomethyl)oxetane A->C SN2 Reaction (DMF, Heat) B Sodium Azide (NaN3) B->C D Reduction (e.g., H2, Pd/C) C->D H Click Chemistry (CuAAC or SPAAC) C->H E (S)-Oxetan-2-ylmethanamine D->E F Amide Coupling, Reductive Amination, etc. E->F G Biologically Active Drug Candidates F->G I Bioconjugates (e.g., PROTACs, ADCs) H->I J Alkyne-containing Molecule J->H

Figure 1. Synthetic workflow from this compound to its applications.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of (S)-2-(azidomethyl)oxetane from (S)-(oxetan-2-yl)methyl 4-methylbenzenesulfonate.

Protocol 1: Synthesis of (S)-2-(Azidomethyl)oxetane

This protocol is adapted from a procedure described in the synthesis of chiral (S)-oxetan-2-ylmethanamine.

Materials:

  • (S)-(Oxetan-2-yl)methyl 4-methylbenzenesulfonate

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-(oxetan-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude (S)-2-(azidomethyl)oxetane.

  • The crude product can be purified by silica gel column chromatography if necessary.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.SolventTemperature (°C)Time (h)Yield (%)
(S)-(Oxetan-2-yl)methyl 4-methylbenzenesulfonate256.311.0DMF8012>95
Sodium Azide65.011.5
(S)-2-(Azidomethyl)oxetane127.13-

Reaction Mechanism:

The reaction proceeds via a classic Sₙ2 mechanism. The highly nucleophilic azide ion attacks the primary carbon bearing the tosylate leaving group, resulting in inversion of stereochemistry (though in this specific case, the stereocenter is not the carbon being attacked). The tosylate is an excellent leaving group, facilitating the reaction.

Figure 2. Sₙ2 reaction mechanism for the formation of 2-(azidomethyl)oxetane.

Application Note and Protocol: Purification of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate," a key intermediate in the synthesis of various oxetane-containing compounds of interest in medicinal chemistry. The protocol outlines a robust flash column chromatography method for the efficient removal of impurities, such as unreacted starting materials and byproducts from its synthesis. This application note includes recommended materials, a step-by-step procedure, and expected outcomes to ensure high purity of the final compound.

Introduction

"this compound" is a valuable building block in organic synthesis, primarily utilized for the introduction of the oxetane-2-ylmethyl moiety into target molecules. The oxetane ring is an increasingly important structural motif in drug discovery, as it can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. Given its role as a reactive intermediate, the purity of "this compound" is paramount for the success of subsequent chemical transformations. Flash column chromatography is a rapid and effective technique for the purification of this and other sulfonate esters on a laboratory scale. This protocol details a reliable method for its purification using a standard silica gel stationary phase and a hexane/ethyl acetate mobile phase.

Experimental Overview

The purification strategy involves the separation of the target compound from less polar impurities (e.g., residual starting materials) and more polar impurities (e.g., p-toluenesulfonic acid byproducts) by flash column chromatography on silica gel. The selection of an appropriate mobile phase is critical and is typically determined by thin-layer chromatography (TLC) analysis.

Materials and Equipment
Reagents and Consumables Equipment
Crude "this compound"Flash chromatography system (manual or automated)
Silica gel (flash grade, 40-63 µm)Glass column (appropriate size for the scale)
n-Hexane (ACS grade or higher)TLC plates (silica gel 60 F254)
Ethyl acetate (ACS grade or higher)TLC developing chamber
TLC visualization agent (e.g., potassium permanganate stain)UV lamp (254 nm)
Collection tubes or flasksRotary evaporator
Safety Precautions
  • "this compound" : Handle with care. While specific toxicity data is limited, it is a sulfonate ester and should be considered as a potential alkylating agent. Avoid inhalation, ingestion, and skin contact.

  • Hexanes : Highly flammable liquid and vapor. May cause drowsiness or dizziness. Causes skin irritation.[1][2] Use in a well-ventilated fume hood away from ignition sources.

  • Ethyl Acetate : Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[3][4] Use in a well-ventilated fume hood.

  • Silica Gel : May cause respiratory tract irritation.[5][6][7][8] Avoid inhaling the dust by handling it in a fume hood or using a dust mask.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis
  • Prepare the TLC plate : Draw a faint pencil line about 1 cm from the bottom of a TLC plate.

  • Spot the plate : Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.

  • Develop the TLC : Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A typical starting solvent system is a mixture of hexanes and ethyl acetate.

  • Visualize the TLC : After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.

  • Optimize the mobile phase : Adjust the ratio of hexanes to ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. A higher proportion of ethyl acetate will increase the polarity of the mobile phase and result in a higher Rf value.

Table 1: Representative TLC Data for "this compound"

Mobile Phase (Hexanes:Ethyl Acetate) Approximate Rf of Product Observations
4:10.35Good separation from non-polar and polar impurities.
3:10.45Product moves higher, may co-elute with less polar impurities.
5:10.25Good separation, but longer elution time in column chromatography.
Flash Column Chromatography Protocol
  • Column Packing :

    • Select a column of appropriate size for the amount of crude material to be purified (a general rule is to use 40-100 g of silica gel per gram of crude material).

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading :

    • Dissolve the crude "this compound" in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed into the silica.

    • Carefully add a small amount of the mobile phase to wash the sides of the column and drain again.

  • Elution and Fraction Collection :

    • Carefully fill the column with the mobile phase.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal :

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified "this compound".

Data Presentation

Table 2: Typical Flash Column Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel (40-63 µm)
Column Dimensions 40 mm x 200 mm (for 1-5 g scale)
Mobile Phase Hexanes:Ethyl Acetate (4:1, v/v)
Sample Loading 1 g of crude material
Elution Volume Approximately 500 mL
Purity Before Chromatography ~85% (by NMR)
Purity After Chromatography >98% (by NMR)
Typical Yield 85-95%

Visualization of a Typical Workflow

"this compound" is typically synthesized from the corresponding alcohol and then used as an electrophile in nucleophilic substitution reactions. The following diagram illustrates this general workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_reaction Subsequent Reaction A (S)-Oxetan-2-ylmethanol E Crude Product (Oxetan-2-ylmethyl 4-methylbenzenesulfonate) A->E Tosylation B p-Toluenesulfonyl chloride B->E C Pyridine or Triethylamine C->E D TLC Monitoring (Rf ~0.3 in 4:1 Hex:EtOAc) E->D Analysis F Flash Column Chromatography (Silica Gel, 4:1 Hex:EtOAc) E->F G Pure Product (>98% Purity) F->G I Substituted Product G->I Nucleophilic Substitution H Nucleophile (e.g., R-NH2) H->I

References

Application Notes and Protocols for Microwave-Assisted Reactions of Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their incorporation into molecular scaffolds can improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity. "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" (Ox-OTs) is a key building block for introducing the oxetane moiety, acting as a reactive intermediate for nucleophilic substitution reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization. These application notes provide detailed protocols for the microwave-assisted nucleophilic substitution of Ox-OTs with various nucleophiles, a critical transformation for the synthesis of novel oxetane-containing compounds.

Chemical Properties
  • IUPAC Name: [(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonate[1]

  • Molecular Formula: C₁₁H₁₄O₄S[1]

  • Molecular Weight: 242.29 g/mol [1]

  • CAS Number: 2198942-41-3[1]

Reaction Principle

The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where a nucleophile attacks the methylene carbon bearing the tosylate leaving group. The strained oxetane ring is generally stable under these conditions, though ring-opening can occur under harsh acidic or Lewis acidic conditions. Microwave irradiation significantly accelerates the rate of substitution by providing rapid and efficient heating.

Experimental Protocols

Protocol 1: Microwave-Assisted Azide Substitution

This protocol describes the synthesis of (S)-(azidomethyl)oxetane, a versatile intermediate for further functionalization, for example, via click chemistry or reduction to the corresponding amine.

Materials:

  • (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (Ox-OTs)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0 mmol, 242.3 mg).

  • Add sodium azide (1.5 mmol, 97.5 mg).

  • Add 5 mL of DMF/water (4:1 v/v) as the solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10 minutes with a maximum power of 200 W. Stirring should be maintained throughout the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain (S)-(azidomethyl)oxetane.

Protocol 2: Microwave-Assisted Phenoxide Substitution

This protocol details the synthesis of (S)-2-((phenoxymethyl)oxetane, demonstrating the utility of this method for the formation of ether linkages.

Materials:

  • (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (Ox-OTs)

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0 mmol, 242.3 mg).

  • Add phenol (1.2 mmol, 112.9 mg).

  • Add potassium carbonate (2.0 mmol, 276.4 mg).

  • Add 5 mL of acetonitrile as the solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 15 minutes with a maximum power of 250 W. Ensure continuous stirring.

  • After completion, cool the reaction vial to ambient temperature.

  • Filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via flash chromatography (eluent: hexane/ethyl acetate) to afford (S)-2-((phenoxymethyl)oxetane.

Data Presentation

The following table summarizes typical results for the microwave-assisted nucleophilic substitution of Ox-OTs based on analogous reactions found in the literature. Actual results may vary depending on the specific equipment and reagents used.

EntryNucleophileProductSolventTemp (°C)Time (min)Power (W)Yield (%)
1NaN₃(S)-2-(azidomethyl)oxetaneDMF/H₂O1201020085-95
2Phenol/K₂CO₃(S)-2-((phenoxymethyl)oxetaneCH₃CN1501525075-85
3Piperidine(S)-2-(piperidin-1-ylmethyl)oxetaneEthanol1002015080-90
4Sodium thiophenoxide(S)-2-((phenylthio)methyl)oxetaneDMF1301020088-96

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents 1. Add Ox-OTs, Nucleophile, Base (if needed), and Solvent to Vial seal 2. Seal Vial irradiate 3. Irradiate in Microwave Synthesizer (Set Temp, Time, Power) seal->irradiate cool 4. Cool to Room Temperature extract 5. Quench and Extract Product cool->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify by Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for microwave-assisted reactions.

Reaction Pathway: Sɴ2 Substitution

sn2_pathway reactant Oxetan-2-ylmethyl 4-methylbenzenesulfonate ts Transition State [Nu---CH₂---OTs]⁻ reactant->ts Attack by Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Oxetane (Oxetane-CH₂-Nu) ts->product Bond Formation leaving_group Tosylate Anion (TsO⁻) ts->leaving_group Leaving Group Departure

Caption: Sɴ2 mechanism for nucleophilic substitution.

References

Application Notes and Protocols for the Synthesis of Oxetane-Modified Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules and subsequent depolymerization are essential for the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and have been a cornerstone of cancer chemotherapy for decades.

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. Its simple structure and high potency have made it a leading scaffold for the development of new anticancer agents. However, its poor aqueous solubility and the isomerization of the biologically active cis-stilbene to the inactive trans-isomer have limited its clinical utility.

To address these limitations, medicinal chemists have explored a variety of structural modifications. One promising strategy involves the incorporation of an oxetane moiety. The oxetane ring, a four-membered cyclic ether, is a valuable building block in drug discovery known to enhance aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structural element that can improve target binding.[1][2]

This application note details a protocol for the synthesis of a novel oxetane-containing analog of Combretastatin A-4, utilizing "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" as a key reagent for introducing the oxetane moiety. Furthermore, it provides protocols for the biological evaluation of the synthesized compound as a tubulin polymerization inhibitor.

Synthetic Workflow

The proposed synthesis involves the O-alkylation of the phenolic hydroxyl group of Combretastatin A-4 with (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. This reaction introduces the oxetanylmethyl group, which is anticipated to improve the physicochemical properties of the parent compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Combretastatin_A4 Combretastatin A-4 Reaction_Step O-Alkylation (Williamson Ether Synthesis) Combretastatin_A4->Reaction_Step Oxetane_Tosylate (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate Oxetane_Tosylate->Reaction_Step Final_Product Oxetane-Modified Combretastatin A-4 Analog Reaction_Step->Final_Product

Caption: Synthetic workflow for the preparation of an oxetane-modified Combretastatin A-4 analog.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(3-((oxetan-2-yl)methoxy)-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene (Oxetane-Combretastatin Analog)

Materials:

  • Combretastatin A-4

  • (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Combretastatin A-4 (1 equivalent) in anhydrous DMF, add potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure oxetane-combretastatin analog.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • Synthesized oxetane-combretastatin analog

  • Positive control (e.g., Combretastatin A-4, Colchicine)

  • Negative control (DMSO)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the synthesized compound and control compounds in DMSO.

  • Prepare a 2x tubulin solution in General Tubulin Buffer with glycerol.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the tubulin solution to each well.

  • Incubate the plate at 37 °C for 5 minutes.

  • Initiate polymerization by adding GTP to each well.

  • Immediately measure the fluorescence (excitation at 360 nm, emission at 450 nm) every minute for 60 minutes at 37 °C.

  • The inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the compound to the negative control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the synthesized compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Synthesized oxetane-combretastatin analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Treat the cells with various concentrations of the synthesized compound for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundTubulin Polymerization IC₅₀ (µM)
Oxetane-Combretastatin AnalogExperimental Value
Combretastatin A-4 (Positive Control)Literature/Experimental Value
Colchicine (Positive Control)Literature/Experimental Value

Table 2: Cytotoxicity against Cancer Cell Lines (IC₅₀ in µM)

CompoundHeLaMCF-7A549
Oxetane-Combretastatin AnalogExperimental ValueExperimental ValueExperimental Value
Combretastatin A-4 (Reference)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Mechanism of Action: Signaling Pathway

Tubulin polymerization inhibitors that bind to the colchicine site disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling_Pathway Drug Oxetane-Combretastatin Analog Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Drug->Microtubules Inhibition Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of colchicine-site tubulin polymerization inhibitors.

Conclusion

The incorporation of an oxetane moiety into the Combretastatin A-4 scaffold represents a promising strategy for the development of novel tubulin polymerization inhibitors with potentially improved drug-like properties. The provided protocols offer a framework for the synthesis and biological evaluation of such compounds. Further studies, including in vivo efficacy and pharmacokinetic profiling, are necessary to fully elucidate the therapeutic potential of these oxetane-modified analogs.

References

Application Notes and Protocols for the Preparation of 2-Substituted Oxetanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxetanes, four-membered cyclic ethers, have emerged as valuable structural motifs in medicinal chemistry.[1][2][3] Their incorporation into drug candidates can significantly improve physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity.[2][4][5] While 3-substituted and 3,3-disubstituted oxetanes have been widely studied as replacements for gem-dimethyl and carbonyl groups, 2-substituted oxetanes introduce a chiral center and offer additional vectors for molecular design, providing access to unexplored chemical space.[1][2][6] However, the synthesis of these strained ring systems presents unique challenges due to inherent ring strain and unfavorable cyclization kinetics.[1] This document provides an overview of modern synthetic strategies and detailed protocols for the preparation of 2-substituted oxetanes.

Key Synthetic Strategies

The synthesis of 2-substituted oxetanes can be broadly categorized into methods based on C-O bond formation and C-C bond formation. Key approaches include:

  • Intramolecular Williamson Etherification: A classical approach involving the cyclization of a 1,3-haloalcohol or a derivative of a 1,3-diol. This is a widely used method for forming the oxetane ring.[2][7]

  • Epoxide Ring Expansion: This method involves the ring-opening of a terminal epoxide with a suitable nucleophile, followed by intramolecular cyclization. A common variant uses sulfur ylides for a one-pot transformation.[1][2]

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that forms the oxetane ring in a single step, creating both a C-O and a C-C bond.[1][8]

  • C-C Bond Forming Cyclization: Newer strategies that form the oxetane ring by creating a carbon-carbon bond, often allowing for the synthesis of highly functionalized derivatives not easily accessible through other methods.[1][6][9]

The following diagram illustrates the general synthetic pathways to 2-substituted oxetanes.

G cluster_start Starting Materials cluster_methods Synthetic Methods Start1 1,3-Diols / Haloalcohols Method1 Intramolecular Williamson Etherification Start1->Method1 Start2 Epoxides Method2 Epoxide Ring Expansion Start2->Method2 Start3 Carbonyls + Alkenes Method3 Paternò-Büchi Reaction Start3->Method3 Start4 Functionalized Ethers Method4 C-C Bond Forming Cyclization Start4->Method4 Product 2-Substituted Oxetanes Method1->Product Method2->Product Method3->Product Method4->Product

Caption: General synthetic routes to 2-substituted oxetanes.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the key synthetic methods, allowing for easy comparison of their scope and efficiency.

Table 1: Intramolecular Williamson Etherification

Substrate (1,3-Haloalcohol) Base Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference
1-Aryl-3-halopropan-1-ols KOH - RT - - 79-89 [2]
1-Bromo-4-phenylbutan-2-ol NaH THF RT - High Maintained [1]

| Activated 1,3-diols | NaH | THF | RT | - | Good | Maintained |[2] |

Table 2: Epoxide Ring Expansion with Sulfur Ylides

Epoxide Substituent (R) Ylide Reagent Solvent Temp (°C) Yield (%) Reference
Phenyl Trimethyloxosulfonium iodide / Base DMSO - 83-99 [2]
p-Cl-Phenyl Trimethyloxosulfonium iodide / Base DMSO - 83-99 [2]
Methyl Trimethyloxosulfonium iodide / Base DMSO - 83-99 [2]

| Cyclohexyl spiro | Trimethyloxosulfonium iodide / Base | DMSO | - | 83-99 |[2] |

Table 3: Paternò-Büchi [2+2] Photocycloaddition

Carbonyl Compound Alkene Light Source Catalyst Yield (%) Reference
Aryl glyoxylates Dihydropyran Visible Light Ir-based photocatalyst 99 [10]
Methyl phenylglyoxylate Furan UV Light - Good [8]
Aryl glyoxylates Cyclohexene Visible Light Ir-based photocatalyst 65 [10]

| Aryl glyoxylates | Benzofuran | Visible Light | Ir-based photocatalyst | 64 |[10] |

Table 4: C-C Bond Forming Cyclization (O-H Insertion / Cyclization)

Diazo Compound β-Bromohydrin Base Solvent Overall Yield (%) Reference
Diethyl diazomalonate 2-Bromoethanol DBU Benzene / MeCN 80 [6]
Ethyl 2-diazo-2-(phenylsulfonyl)acetate 2-Bromoethanol DBU Benzene / MeCN 81 [6]
Ethyl 2-diazo-2-cyanoacetate 2-Bromoethanol DBU Benzene / MeCN 73 [6]

| Diethyl diazomalonate | 1-Bromopropan-2-ol | DBU | Benzene / MeCN | 75 |[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2-Aryl Oxetanes via Intramolecular Williamson Etherification

This protocol is based on the enantioselective reduction of a β-halo ketone followed by base-mediated cyclization.[2]

  • Enantioselective Reduction:

    • To a solution of a chiral ligand (e.g., (1R,2S)-N-methylephedrine) in an appropriate solvent (e.g., THF), add lithium borohydride (LiBH₄) at 0 °C.

    • Stir the mixture for 30 minutes to generate the chiral reducing agent in situ.

    • Add a solution of the β-halo ketone (e.g., 3-chloro-1-phenylpropan-1-one) dropwise at -78 °C.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction by the slow addition of water, followed by dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantioenriched 1-aryl-3-halopropan-1-ol.

  • Cyclization:

    • Dissolve the crude halo-alcohol in a suitable solvent (e.g., THF or a biphasic system with a phase-transfer catalyst).

    • Add a base (e.g., powdered KOH or NaH) portion-wise at room temperature.

    • Stir the mixture vigorously for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to afford the desired 2-aryl oxetane.

Protocol 2: One-Pot Synthesis of 2-Substituted Oxetanes via Epoxide Ring Expansion

This protocol describes the ring expansion of a 2-substituted epoxide using a sulfoxonium ylide.[2]

  • Ylide Formation and Reaction:

    • To a stirred suspension of trimethyloxosulfonium iodide in anhydrous DMSO, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere (N₂ or Ar).

    • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

    • Cool the reaction mixture to 0 °C.

    • Add a solution of the 2-substituted epoxide (e.g., styrene oxide) in DMSO dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the 2-substituted oxetane.

Protocol 3: Rhodium-Catalyzed O-H Insertion and C-C Bond Forming Cyclization

This protocol outlines a modern approach to synthesize diversely functionalized 2,2-disubstituted oxetanes.[6]

G cluster_workflow Experimental Workflow Step1 Step 1: O-H Insertion Diazo Compound + β-Bromohydrin Rh₂(OAc)₄ (0.5 mol%) Benzene, 80 °C Step2 Intermediate (Bromo-ether) Step1->Step2 Rh-carbene formation and insertion Step3 Step 2: C-C Cyclization DBU (1.2 equiv) MeCN, 25 °C, 16 h Step2->Step3 Base-mediated dehydrohalogenation Step4 Purification (Column Chromatography) Step3->Step4 FinalProduct Functionalized Oxetane Step4->FinalProduct

Caption: Workflow for C-C bond forming oxetane synthesis.

  • Step 1: Rh-Catalyzed O-H Insertion:

    • To a solution of the β-bromohydrin (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous benzene (0.1 M) at 80 °C, add a solution of the diazo compound (1.1 equiv) in benzene dropwise over 1 hour.

    • Stir the reaction at 80 °C and monitor by TLC for the consumption of the diazo compound.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude bromo-ether intermediate can be used directly in the next step or purified by column chromatography if necessary.

  • Step 2: C-C Bond Forming Cyclization:

    • Dissolve the crude bromo-ether intermediate from Step 1 in anhydrous acetonitrile (MeCN).

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) to the solution at room temperature.

    • Stir the reaction for 16 hours at 25 °C. For more substituted substrates, elevated temperatures may be required.[6]

    • Monitor the cyclization by TLC or GC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired functionalized oxetane.

References

Analytical HPLC method for "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quantification are critical for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of such non-volatile organic compounds. This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is intended as a starting point for method development and validation in a research or quality control setting.

Compound Information

ParameterValueReference
Chemical Name[(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate[1]
Molecular FormulaC₁₁H₁₄O₄S[1]
Molecular Weight242.29 g/mol [1]
CAS Number2198942-41-3[1]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility with non-polar to moderately polar compounds.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Formic acid (optional, for pH adjustment of the aqueous mobile phase)

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): HPLC grade water. If pH adjustment is needed to improve peak shape, 0.1% (v/v) formic acid can be added.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable starting diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

The following table outlines the recommended starting parameters for the HPLC analysis. These may require optimization based on the specific column and system used.

ParameterRecommended Condition
ColumnC18, 4.6 mm x 150 mm, 5 µm
Mobile PhaseA: Water B: Acetonitrile
Gradient Elution0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-12.1 min: 80% to 40% B12.1-15 min: 40% B (Re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength225 nm (based on the UV absorbance of the tosyl group)
Run Time15 minutes

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting the working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The acceptance criteria are typically as follows:

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (%RSD) of Peak Area≤ 2.0%

Data Presentation

Calibration Curve Data

A calibration curve should be generated by plotting the peak area of the standard injections against their corresponding concentrations. A linear regression analysis is then performed.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example: 15,000
5Example: 75,000
10Example: 150,000
25Example: 375,000
50Example: 750,000
100Example: 1,500,000

Linearity

ParameterResult
Correlation Coefficient (r²)≥ 0.999
Equationy = mx + c

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the analytical HPLC method described.

HPLC_Workflow cluster_prep cluster_hplc cluster_analysis cluster_report prep Preparation hplc HPLC System analysis Data Analysis report Reporting sol_prep Solution Preparation (Mobile Phase, Standards, Samples) sample_filt Sample Filtration sol_prep->sample_filt sys_suit System Suitability Test sample_filt->sys_suit cal_curve Calibration Curve Generation sys_suit->cal_curve sample_inj Sample Injection cal_curve->sample_inj peak_int Peak Integration & Identification sample_inj->peak_int quant Quantification peak_int->quant gen_report Generate Final Report quant->gen_report

References

Application Notes and Protocols: 1H NMR Analysis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the 1H NMR spectroscopic characteristics of Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis, particularly in the introduction of the oxetane moiety in drug discovery. Included are predicted 1H NMR data, a comprehensive experimental protocol for its synthesis via the tosylation of (S)-oxetan-2-ylmethanol, and a visual representation of the synthetic workflow. These application notes are intended to guide researchers in the synthesis, purification, and characterization of this compound and its derivatives.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR chemical shifts (δ) for this compound in a deuterated chloroform (CDCl3) solvent. These predictions are based on the analysis of structurally similar compounds.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (ortho to SO2R)7.80 - 7.75d~8.0
Ar-H (meta to SO2R)7.38 - 7.32d~8.0
O=S-O-CH 24.20 - 4.10m-
CH -CH2-O (Oxetane Ring)5.00 - 4.80m-
CH 2-O (Oxetane Ring)4.60 - 4.40m-
CH 2 (Oxetane Ring)2.80 - 2.60m-
Ar-CH 32.45s-

Experimental Protocols

Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

This protocol is adapted from established methodologies for the tosylation of primary alcohols.[1][2] The synthesis involves the reaction of (S)-oxetan-2-ylmethanol with p-toluenesulfonyl chloride in the presence of a base.

Materials:

  • (S)-Oxetan-2-ylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-oxetan-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • To the cooled solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

1H NMR Sample Preparation

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of CDCl3 containing TMS in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the 1H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum, referencing the TMS peak to 0.00 ppm.

Synthetic Workflow and Logical Relationships

The synthesis of this compound is a straightforward tosylation reaction. The workflow can be visualized as follows:

Synthesis_Workflow Synthesis of this compound Start (S)-Oxetan-2-ylmethanol Reaction Tosyl Ester Formation Start->Reaction Reagents p-Toluenesulfonyl Chloride (TsCl) Triethylamine (TEA) DMAP (cat.) DCM, 0°C to rt Reagents->Reaction Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Oxetan-2-ylmethyl 4-methylbenzenesulfonate Purification->Product Pure Product Analysis 1H NMR Analysis Product->Analysis

Caption: Synthetic workflow for the preparation of this compound.

Derivatives and Further Applications

This compound is a valuable electrophile due to the good leaving group ability of the tosylate moiety. It can be used in nucleophilic substitution reactions to introduce the oxetan-2-ylmethyl group into a wide variety of molecules. The 1H NMR signatures of the oxetane and tosyl groups detailed in this note can be used to monitor the progress of these subsequent reactions and to characterize the resulting products. For instance, the disappearance of the characteristic tosylate aromatic signals and the upfield shift of the methylene protons adjacent to the former tosylate group would indicate a successful substitution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a low yield of the desired tosylate, or no product formation is observed. What are the possible causes and solutions?

  • Answer: Low or no yield in the tosylation of (oxetan-2-yl)methanol can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure that all reagents are of high purity and anhydrous. p-Toluenesulfonyl chloride (TsCl) is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid, which will not participate in the reaction. Similarly, the starting alcohol, (oxetan-2-yl)methanol, should be free of water. The use of dry solvents is crucial. Dichloromethane (DCM) should be distilled from calcium hydride, and other solvents like THF should be appropriately dried before use.[1][2]

    • Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (Et3N) or pyridine is commonly used to neutralize the HCl generated during the reaction.[1][3] Insufficient base will lead to a halt in the reaction as the generated acid will protonate the starting alcohol, rendering it unreactive. Typically, 1.1 to 1.5 equivalents of the base are used.[3]

    • Reaction Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) might be necessary, especially if steric hindrance is a factor. However, excessive heat can promote side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion after a standard period (e.g., 4-12 hours), it may require a longer reaction time.

    • Catalyst: For sterically hindered alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][2][4] DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with TsCl.[3]

Issue 2: Formation of an Impurity with a Similar Rf to the Starting Material

  • Question: I observe a new spot on my TLC plate with an Rf value close to my starting alcohol, and my desired product yield is low. What could this impurity be?

  • Answer: A common side reaction in tosylation is the formation of the corresponding alkyl chloride.[4] The chloride anion, generated from the reaction of the base with HCl, can act as a nucleophile and displace the tosylate group from the newly formed product, especially if the reaction is heated or run for an extended period. The polarity of this byproduct can be very similar to the starting alcohol, making it difficult to distinguish by TLC alone.

    • Confirmation: To confirm the presence of the chlorinated byproduct, techniques like GC-MS or LC-MS can be employed to identify the mass of the impurity.

    • Mitigation: To minimize the formation of the alkyl chloride, consider the following:

      • Use a non-chloride-containing base if possible, although this is often not practical.

      • Avoid excessive heating and prolonged reaction times.

      • Use a less nucleophilic solvent.

      • Upon completion of the reaction, promptly proceed with the work-up to isolate the tosylate and prevent further reaction.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: Purification of the target tosylate can be challenging due to the presence of unreacted starting materials, the tosylating agent, and byproducts.

    • Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess organic base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted TsCl and p-toluenesulfonic acid, and finally a brine wash.

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying tosylates.[5][6] A solvent system of ethyl acetate and hexanes (or petroleum ether) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation between the product, starting material, and any byproducts.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. A patent for a related process suggests recrystallization from a mixture of petroleum ether and n-heptane.[7]

Issue 4: Reaction Stalls Before Completion

  • Question: My reaction starts well, but then stalls, leaving a significant amount of starting material unreacted. What could be the cause?

  • Answer: A stalled reaction is often due to the deactivation of one of the reagents or a change in reaction conditions.

    • Moisture Contamination: As mentioned, moisture can consume the TsCl. If the reaction was not set up under strictly anhydrous conditions, this could be the culprit.

    • Insufficient Base: If the amount of base is not sufficient to neutralize all the HCl produced, the reaction mixture will become acidic, protonating the alcohol and stopping the reaction.

    • Poor Solubility: Ensure all reagents are fully dissolved in the reaction solvent. If any component precipitates out, the reaction rate will decrease significantly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the tosylation of (oxetan-2-yl)methanol?

A1: Dichloromethane (DCM) is the most commonly used solvent for tosylation reactions as it is relatively inert and dissolves both the alcohol and the tosyl chloride well.[3] Other aprotic solvents such as tetrahydrofuran (THF) and toluene can also be used.[3] The choice of solvent can sometimes influence the rate and outcome of the reaction.

Q2: How many equivalents of p-toluenesulfonyl chloride (TsCl) should I use?

A2: Typically, a slight excess of TsCl is used to ensure the complete consumption of the starting alcohol. A range of 1.1 to 1.5 equivalents is common.[3] Using a large excess should be avoided as it can complicate the purification process.

Q3: Is the oxetane ring stable under tosylation conditions?

A3: The oxetane ring is generally stable under the standard basic or neutral conditions used for tosylation.[8][9] However, oxetanes can be susceptible to ring-opening under acidic conditions.[8] Therefore, it is important to use a sufficient amount of base to neutralize the HCl generated during the reaction and prevent the reaction mixture from becoming acidic.

Q4: Can I use pyridine as both the base and the solvent?

A4: Yes, using pyridine as both the base and the solvent is a common practice for tosylation reactions.[10] This can be particularly useful for less reactive alcohols as the reaction can be heated in pyridine to drive it to completion. However, the work-up will require careful removal of the pyridine, usually by washing with a dilute acid solution.

Q5: What is the role of 4-(dimethylamino)pyridine (DMAP) in this reaction?

A5: DMAP is a highly effective nucleophilic catalyst for tosylation reactions.[1][2][4] It reacts with TsCl to form a highly reactive N-tosylpyridinium salt. This intermediate is then more readily attacked by the alcohol than TsCl itself, thus accelerating the reaction.[3] Only a catalytic amount (e.g., 0.05-0.2 equivalents) of DMAP is needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Tosylation of Primary Alcohols

ParameterCondition A (General)Condition B (with DMAP)Condition C (Pyridine as Solvent)
Starting Alcohol (oxetan-2-yl)methanol(oxetan-2-yl)methanol(oxetan-2-yl)methanol
Tosylating Agent p-Toluenesulfonyl chloridep-Toluenesulfonyl chloridep-Toluenesulfonyl chloride
Equivalents of TsCl 1.1 - 1.51.21.5
Base Triethylamine or PyridineTriethylaminePyridine
Equivalents of Base 1.2 - 2.01.5Solvent
Catalyst NoneDMAP (0.1 eq)None
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Pyridine
Temperature 0°C to room temperature0°C to room temperature0°C to room temperature
Reaction Time 4 - 12 hours2 - 6 hours6 - 18 hours
Typical Yield 70 - 85%85 - 95%75 - 90%

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a solution of (oxetan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 volumes) under a nitrogen atmosphere at 0°C, add triethylamine (1.5 eq.).

  • To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: DMAP-Catalyzed Synthesis for Enhanced Reactivity

  • To a solution of (oxetan-2-yl)methanol (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, approximately 10 volumes) under a nitrogen atmosphere at 0°C, add triethylamine (1.5 eq.).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, keeping the temperature at 0°C.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product alcohol (oxetan-2-yl)methanol product Oxetan-2-ylmethyl 4-methylbenzenesulfonate alcohol->product tscl p-Toluenesulfonyl chloride (TsCl) tscl->product base Base (e.g., Et3N, Pyridine) base->product solvent Solvent (e.g., DCM) solvent->product catalyst Catalyst (optional) (e.g., DMAP) catalyst->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start reagents Combine (oxetan-2-yl)methanol, base, and solvent start->reagents cool Cool to 0°C reagents->cool add_tscl Add p-toluenesulfonyl chloride cool->add_tscl react Stir at 0°C then warm to RT add_tscl->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents check_base Sufficient Base Used? check_reagents->check_base Yes solution_reagents Use dry reagents and solvents check_reagents->solution_reagents No check_temp Reaction Temperature Optimal? check_base->check_temp Yes solution_base Add more base check_base->solution_base No check_time Sufficient Reaction Time? check_temp->check_time Yes solution_temp Adjust temperature check_temp->solution_temp No consider_catalyst Consider using DMAP check_time->consider_catalyst Yes solution_time Increase reaction time check_time->solution_time No

Caption: Troubleshooting decision tree for low reaction yield.

References

Common side reactions in the synthesis of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate". The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield of Tosylate Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is stirred at the recommended temperature (typically 0 °C to room temperature) for a sufficient duration (e.g., 4-12 hours). Monitor reaction progress by TLC.
Hydrolysis of TsCl: Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Degradation of product: The product may be sensitive to prolonged reaction times or high temperatures.Optimize reaction time and maintain the recommended temperature. Work up the reaction as soon as it is complete.
Presence of a More Polar Impurity (by TLC) Unreacted (oxetan-2-yl)methanol: Insufficient p-toluenesulfonyl chloride (TsCl) or base.Use a slight excess of TsCl (e.g., 1.1-1.2 equivalents) and a suitable base like triethylamine or pyridine (e.g., 1.5-2.0 equivalents).
Hydrolysis of the tosylate product: Exposure to water during workup or purification.Perform the workup under anhydrous or near-anhydrous conditions where possible. Avoid prolonged contact with aqueous solutions.
Presence of a Less Polar Impurity (by TLC) Formation of an alkyl chloride: Reaction of the intermediate with chloride ions, often from the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride).Use a non-nucleophilic base or a base that does not introduce chloride ions. Alternatively, use a base scavenger to remove the hydrochloride salt as it forms.
Dimerization/Oligomerization: Intermolecular side reactions of the starting material or product.Use dilute reaction conditions to favor the intramolecular reaction. Add the alcohol slowly to the solution of TsCl and base.
Difficult Purification Co-elution of product and unreacted TsCl: Similar polarity of the product and excess TsCl.Quench the reaction with a primary or secondary amine (e.g., piperidine or morpholine) to convert excess TsCl into a more polar sulfonamide, which is easier to separate by column chromatography.
Product instability on silica gel: The acidic nature of silica gel may cause decomposition of the oxetane ring or hydrolysis of the tosylate.Use a neutral or deactivated silica gel for chromatography. Alternatively, purify by recrystallization if the product is a solid.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the tosylation of (oxetan-2-yl)methanol?

A1: While the tosylation of primary alcohols is generally a clean reaction, several side reactions can occur:

  • Formation of Oxetan-2-ylmethyl Chloride: If a tertiary amine base such as triethylamine is used, the in situ formation of triethylamine hydrochloride can provide a source of chloride ions. These can displace the tosylate group, leading to the formation of the corresponding chloride as a byproduct.

  • Formation of p-Toluenesulfonic Acid: Unreacted p-toluenesulfonyl chloride (TsCl) will be hydrolyzed to p-toluenesulfonic acid during aqueous workup. This is a common impurity that needs to be removed.

  • Dimerization/Oligomerization: Under certain conditions, intermolecular reactions can lead to the formation of dimers or oligomers, such as bis(oxetan-2-ylmethyl) ether, although this is less common for primary alcohols under standard tosylation conditions.

  • Ring Opening of the Oxetane: The oxetane ring is generally stable under standard tosylation conditions. However, prolonged exposure to acidic conditions, which can be generated during the reaction or workup, may lead to ring-opening reactions.[2]

Q2: How can I minimize the formation of the chloride byproduct?

A2: To minimize the formation of oxetan-2-ylmethyl chloride, consider the following:

  • Choice of Base: Use a non-nucleophilic base like 2,6-lutidine or a hindered amine base. Pyridine is also a common choice and is less prone to forming reactive chloride salts compared to triethylamine.

  • Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C) to disfavor the SN2 reaction that leads to the chloride.

  • Stoichiometry: Use only a slight excess of p-toluenesulfonyl chloride to minimize the amount of acid generated.

Q3: My reaction is complete, but I'm having trouble removing the excess p-toluenesulfonyl chloride. What should I do?

A3: Excess TsCl can be problematic to remove by chromatography due to its similar polarity to the product. A common and effective method is to quench the reaction mixture with a nucleophilic amine, such as piperidine or morpholine. The amine will react with the excess TsCl to form a highly polar sulfonamide, which can be easily separated from the desired product by extraction or column chromatography.

Q4: Is the oxetane ring stable during the tosylation reaction and subsequent purification?

A4: The oxetane ring is relatively stable under the neutral or slightly basic conditions of the tosylation reaction.[3] However, it can be susceptible to ring-opening under strongly acidic conditions. Therefore, it is important to:

  • Use a base to neutralize the HCl generated during the reaction.

  • Avoid acidic workup conditions if possible.

  • If using silica gel chromatography, consider using deactivated (neutral) silica gel to prevent on-column degradation.

Q5: I observe an unexpected, non-polar byproduct. What could it be?

A5: An unexpected non-polar byproduct could potentially be a result of Grob fragmentation, although this is more common for systems with a suitable electronic and steric arrangement. Another possibility, though less likely for a primary alcohol, is an elimination reaction if the reaction is performed at elevated temperatures. Characterization by techniques such as NMR and mass spectrometry is recommended to identify the unknown byproduct.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Materials:

    • (Oxetan-2-yl)methanol

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (Et3N) or Pyridine

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (oxetan-2-yl)methanol (1.0 eq.).

    • Dissolve the alcohol in anhydrous DCM (or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 - 2.0 eq.) or pyridine (2.0 - 3.0 eq.) dropwise with stirring.

    • To this solution, add p-toluenesulfonyl chloride (1.1 - 1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate) or by recrystallization.

Visualizations

Synthesis_and_Side_Reactions Reactants (Oxetan-2-yl)methanol + p-Toluenesulfonyl Chloride (TsCl) + Base (e.g., Et3N) Product Oxetan-2-ylmethyl 4-methylbenzenesulfonate Reactants->Product Desired Reaction Chloride Oxetan-2-ylmethyl Chloride Reactants->Chloride Side Reaction (Cl- from base hydrochloride) SulfonicAcid p-Toluenesulfonic Acid (from unreacted TsCl hydrolysis) Reactants->SulfonicAcid Side Product (Workup) Dimer bis(Oxetan-2-ylmethyl) Ether (Dimerization) Reactants->Dimer Side Reaction (Intermolecular)

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete by TLC? Start->Check_Completion Identify_Impurity Identify major impurity Check_Completion->Identify_Impurity Yes Optimize_Time_Temp Optimize reaction time/temperature Check_Completion->Optimize_Time_Temp No Check_Reagents Check reagent purity and stoichiometry Identify_Impurity->Check_Reagents Unreacted Starting Material Change_Base Change to a non-nucleophilic base Identify_Impurity->Change_Base Chloride Byproduct Quench_TsCl Quench excess TsCl with an amine Identify_Impurity->Quench_TsCl Excess TsCl Neutral_Purification Use neutral silica gel for purification Identify_Impurity->Neutral_Purification Degradation on Silica

Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.

References

Technical Support Center: N-Alkylation with (Oxetan-2-ylmethyl) 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the N-alkylation of amines using (Oxetan-2-ylmethyl) 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is (Oxetan-2-ylmethyl) 4-methylbenzenesulfonate and why is it used as an alkylating agent?

(Oxetan-2-ylmethyl) 4-methylbenzenesulfonate is a valuable alkylating agent for introducing the oxetane-2-ylmethyl moiety onto a nitrogen atom. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution by amines. The oxetane ring is a desirable motif in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability, and introduce three-dimensionality to a molecule.

Q2: What are the common challenges encountered during N-alkylation with this reagent?

The most frequent challenges include low reaction yields, the formation of side products, and difficulties in product purification. Specific issues can be:

  • Low Conversion: The amine might be too weakly nucleophilic, or the reaction conditions (base, solvent, temperature) may not be optimal.

  • Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to the formation of a di-alkylated byproduct.

  • Side Reactions: The strained oxetane ring can potentially undergo ring-opening under harsh acidic or basic conditions, although this is less common under typical N-alkylation conditions.

  • Purification Difficulties: Separating the desired product from unreacted starting materials, the tosylate byproduct, and any over-alkylated products can be challenging.

Q3: How can I improve the yield and selectivity of my N-alkylation reaction?

Optimizing the reaction conditions is key. Consider the following factors:

  • Choice of Base: A suitable base is crucial to deprotonate the amine (for primary and secondary amines) or to neutralize the toluenesulfonic acid byproduct. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like DMF, acetonitrile, or DMSO are often good choices.

  • Temperature Control: Increasing the temperature can enhance the reaction rate, but may also lead to the formation of side products. Optimization is often necessary.

  • Stoichiometry: Using a slight excess of the amine can help to minimize over-alkylation.

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are observing low or no conversion of your starting amine, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_base Is the Base Strong/Soluble Enough? start->check_base check_temp Is the Temperature Sufficiently High? start->check_temp check_solvent Is the Solvent Appropriate? start->check_solvent impure Purify Starting Materials check_purity->impure If Impure stronger_base Use a Stronger or More Soluble Base (e.g., NaH, K2CO3, Cs2CO3) check_base->stronger_base If No increase_temp Increase Reaction Temperature Incrementally check_temp->increase_temp If No change_solvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->change_solvent If No overalkylation start Di-alkylation Observed stoichiometry Adjust Stoichiometry: Use Excess Amine (2-3 eq.) start->stoichiometry slow_addition Slow Addition of Alkylating Agent start->slow_addition lower_temp Lower Reaction Temperature start->lower_temp end Minimize Di-alkylation stoichiometry->end slow_addition->end lower_temp->end experimental_workflow start Start setup Combine Amine and Base in Anhydrous Solvent under Inert Atmosphere start->setup add_tosylate Add (Oxetan-2-ylmethyl) 4-methylbenzenesulfonate setup->add_tosylate heat Heat Reaction Mixture to Desired Temperature add_tosylate->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

"Oxetan-2-ylmethyl 4-methylbenzenesulfonate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Oxetan-2-ylmethyl 4-methylbenzenesulfonate, alongside troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from atmospheric moisture.

Q2: What is the typical shelf-life of this compound?

When stored under the recommended conditions, the compound is expected to be stable for an extended period. However, it is good practice to re-analyze the purity of the material if it has been in storage for over a year or if it has been exposed to suboptimal conditions.

Q3: Is this compound sensitive to moisture?

Yes, as a sulfonate ester, it is susceptible to hydrolysis. Contact with water or protic solvents can lead to the formation of p-toluenesulfonic acid and (oxetan-2-yl)methanol. It is crucial to handle the compound in a dry environment and use anhydrous solvents in reactions.

Q4: What are the main degradation pathways for this compound?

The primary degradation pathways for sulfonate esters like this compound include hydrolysis, thermal decomposition, and reaction with strong nucleophiles, acids, or bases. The specific degradation products will depend on the conditions.

Stability Profile

The stability of sulfonate esters is highly dependent on the experimental conditions. The following table summarizes the general stability of sulfonate esters under various conditions, which can be used as a guideline for this compound.

ConditionStabilityPotential OutcomeReference
Neutral (anhydrous) Generally stable---General chemical knowledge
Aqueous (neutral) Susceptible to slow hydrolysisFormation of p-toluenesulfonic acid and (oxetan-2-yl)methanolInferred from general sulfonate ester chemistry
Acidic (aqueous) Hydrolysis may be acceleratedFormation of p-toluenesulfonic acid and (oxetan-2-yl)methanol[1]
Basic (aqueous) Susceptible to hydrolysisFormation of p-toluenesulfonate salt and (oxetan-2-yl)methanol[1]
Elevated Temperatures Prone to thermal decompositionThe decomposition of sulfonate groups can occur at temperatures ranging from 170-350°C.[2][2][3]
Strong Nucleophiles ReactiveNucleophilic substitution at the methylene carbon adjacent to the oxetane ring[1]
Reducing Agents Generally stable, but depends on the agentSome sulfonate esters can be cleaved by specific reducing agents like zinc.[1][1]

Troubleshooting Guide

Issue 1: Low or no yield in a reaction where this compound is a starting material.

  • Question: My reaction is not proceeding as expected. Could the this compound have degraded?

  • Answer: This is possible. Consider the following:

    • Purity of the starting material: Verify the purity of your this compound using ¹H NMR or HPLC (see protocols below). Impurities could indicate degradation during storage.

    • Reaction conditions:

      • Moisture: Ensure all your reagents and solvents are anhydrous. The presence of water can hydrolyze the starting material.

      • Temperature: While some reactions require heat, prolonged exposure to high temperatures can lead to thermal decomposition.

      • pH: Strong acidic or basic conditions can cleave the sulfonate ester. If your reaction involves strong acids or bases, the starting material might be consumed in side reactions.

    • Compatibility with other reagents: Strong nucleophiles in your reaction mixture could be reacting with the sulfonate ester.

Issue 2: Appearance of unexpected spots on TLC or peaks in LC-MS.

  • Question: I am observing unexpected byproducts in my reaction. Could they be from the degradation of this compound?

  • Answer: Yes, unexpected spots or peaks could be due to the degradation of the starting material.

    • p-Toluenesulfonic acid: This is a common byproduct of hydrolysis. It is acidic and can sometimes be observed on TLC or in LC-MS.

    • (Oxetan-2-yl)methanol: This is the other product of hydrolysis.

    • Polymerization: Under certain conditions, the oxetane ring can be opened, potentially leading to oligomers or polymers.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Reaction Yield start Low or No Yield Observed check_purity Verify Purity of Starting Material (¹H NMR, HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok degraded_material Starting Material Degraded Procure Fresh Reagent purity_ok->degraded_material No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes moisture Anhydrous Conditions? check_conditions->moisture wet_conditions Dry Solvents/Reagents Use Inert Atmosphere moisture->wet_conditions No temperature Appropriate Temperature? moisture->temperature Yes optimize Optimize Reaction wet_conditions->optimize high_temp Lower Temperature or Reduce Reaction Time temperature->high_temp No ph pH Neutral? temperature->ph Yes high_temp->optimize non_neutral_ph Consider Alternative Reagents or Protecting Groups ph->non_neutral_ph No nucleophiles Strong Nucleophiles Present? ph->nucleophiles Yes non_neutral_ph->optimize strong_nucleophiles Protect Sulfonate or Choose Milder Nucleophile nucleophiles->strong_nucleophiles Yes nucleophiles->optimize No strong_nucleophiles->optimize

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Objective: To determine the purity of this compound and identify potential impurities.

  • Instrumentation: 400 MHz NMR Spectrometer or higher.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) if quantitative analysis is required.

    • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

    • Data Analysis:

      • Integrate the characteristic peaks of this compound and the internal standard.

      • The expected chemical shifts for this compound in CDCl₃ are approximately:

        • 7.8 ppm (d, 2H, aromatic protons ortho to the sulfonate group)

        • 7.4 ppm (d, 2H, aromatic protons meta to the sulfonate group)

        • 4.5-4.8 ppm (m, 3H, -CH₂-O- and -CH- of oxetane)

        • 4.2 ppm (dd, 2H, -O-CH₂- of oxetane)

        • 2.7-2.9 ppm (m, 2H, -CH₂- of oxetane)

        • 2.4 ppm (s, 3H, methyl group on the benzene ring)

      • Compare the integral of the sample peaks to the integral of the internal standard to calculate the purity.

      • Look for the presence of peaks corresponding to p-toluenesulfonic acid or (oxetan-2-yl)methanol, which would indicate hydrolysis.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and quantify any related impurities with high sensitivity.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 220 nm or 254 nm.

    • Standard and Sample Preparation:

      • Standard Solution: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.

      • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

    • Analysis:

      • Inject the standard and sample solutions into the HPLC system.

      • Determine the purity by comparing the peak area of the main component in the sample to the total peak area (Area % method). For higher accuracy, use the standard solution to create a calibration curve.

Purity Analysis Workflow

PurityAnalysisWorkflow Workflow for Purity Analysis start Sample of Oxetan-2-ylmethyl 4-methylbenzenesulfonate decision Choose Analytical Method start->decision nmr_path ¹H NMR Spectroscopy decision->nmr_path Qualitative/ Quantitative hplc_path HPLC Analysis decision->hplc_path High Sensitivity/ Quantitative nmr_prep Prepare Sample in Deuterated Solvent (with Internal Standard) nmr_path->nmr_prep hplc_prep Prepare Standard and Sample Solutions hplc_path->hplc_prep nmr_acq Acquire Spectrum nmr_prep->nmr_acq hplc_acq Run HPLC Method hplc_prep->hplc_acq nmr_analysis Integrate Peaks and Calculate Purity nmr_acq->nmr_analysis hplc_analysis Analyze Chromatogram (Area % or Calibration Curve) hplc_acq->hplc_analysis report Report Purity and Identified Impurities nmr_analysis->report hplc_analysis->report

Caption: Workflow for purity analysis of the compound.

References

Oxetane Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of oxetanes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular Williamson etherification for oxetane synthesis is resulting in a low yield. What are the common causes and how can I fix this?

A1: Low yields in Williamson etherification for oxetane synthesis are common and can often be attributed to competing side reactions, suboptimal reaction conditions, or issues with the starting materials.

Potential Causes and Troubleshooting Steps:

  • Competing Elimination Reaction (Grob Fragmentation): For certain substrates, particularly 1,3-diols with two aryl groups, an elimination reaction known as Grob fragmentation can occur instead of the desired cyclization, leading to an alkene byproduct.[1][2]

    • Troubleshooting: This pathway is highly dependent on the substrate structure. If fragmentation is a major issue, a different synthetic strategy, such as the Paternò-Büchi reaction or epoxide ring expansion, may be necessary.[1][2]

  • Poor Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.

    • Troubleshooting: Convert the primary alcohol of the 1,3-diol to a better leaving group. Mesylates and tosylates are commonly used and often provide good yields.[3] For example, a one-pot synthesis involving an Appel reaction to form an iodide in situ, followed by base treatment, has been shown to be effective.[3]

  • Inappropriate Base or Reaction Conditions: The choice and strength of the base are critical. An unsuitable base can lead to side reactions or incomplete conversion.

    • Troubleshooting: Sodium hydride (NaH) in a solvent like THF is a standard and effective combination for this cyclization.[3] For 3,3-disubstituted oxetanes, yields for the Williamson etherification using a base-mediated cyclization after tosylation have been reported between 59% and 87%.[3]

A logical workflow for troubleshooting this reaction is presented below.

G Start Low Yield in Williamson Etherification Check_Substrate Analyze Substrate Structure: Is it prone to Grob Fragmentation? (e.g., 3,3-diaryl-1,3-diol) Start->Check_Substrate Yes_Grob Yes Check_Substrate->Yes_Grob Yes No_Grob No Check_Substrate->No_Grob No Change_Strategy Consider Alternative Synthesis: - Paternò-Büchi - Epoxide Ring Expansion Yes_Grob->Change_Strategy Check_LG Evaluate Leaving Group (LG) No_Grob->Check_LG Improve_LG Improve LG: - Convert -OH to -OTs, -OMs - Use in situ iodination (Appel Reaction) Check_LG->Improve_LG Check_Base Review Base and Conditions Improve_LG->Check_Base Optimize_Base Optimize Base: - Use strong, non-nucleophilic base (e.g., NaH) - Screen solvents (e.g., THF, DMF) Check_Base->Optimize_Base Success Improved Yield Optimize_Base->Success

Caption: Troubleshooting logic for Williamson etherification.

Q2: I am observing significant byproduct formation in my Paternò-Büchi reaction. How can I improve the selectivity for the desired oxetane?

A2: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be plagued by low yields due to competing side reactions.[4][5] Improving selectivity is key to achieving a successful outcome.

Potential Causes and Troubleshooting Steps:

  • Alkene Dimerization/Polymerization: A common side reaction is the dimerization or polymerization of the alkene starting material, which competes with the desired cycloaddition.[4]

    • Troubleshooting: The addition of a triplet sensitizer can improve selectivity. For the reaction between cyclic aliphatic ketones and maleic anhydride derivatives, it was found that additives could slow the conversion but significantly improve the selectivity for the oxetane product over the alkene dimer.[4]

  • Biradical Intermediate Side Reactions: The reaction proceeds through a biradical intermediate which can revert to the starting materials or undergo fragmentation (e.g., via a Norrish-type II process), both of which lower the quantum yield.[6][7]

    • Troubleshooting: Reaction conditions can influence the lifetime and fate of the biradical. Solvent choice is critical; solvent effects have been examined and can impact the reaction outcome.[8] Running the reaction at lower temperatures may also disfavor fragmentation pathways.

  • Low Substrate Reactivity: The electronic properties of the reactants play a major role. Reactions involving electron-deficient alkenes are often less understood and can result in low yields.[4]

    • Troubleshooting: If the substrate combination is inherently unreactive, consider alternative strategies. However, optimization is possible. For instance, in reactions with furan derivatives, yields can be improved by careful selection of the carbonyl partner and reaction conditions.[8]

The general workflow for this reaction and its potential pitfalls are illustrated below.

G cluster_0 Paternò-Büchi Reaction Pathway cluster_1 Competing Side Reactions Start Carbonyl + Alkene Excitation Photoexcitation (hν) Start->Excitation Dimer Alkene Dimerization Start->Dimer Excited_Carbonyl Excited Carbonyl* Excitation->Excited_Carbonyl Biradical Biradical Intermediate Excited_Carbonyl->Biradical Oxetane Oxetane Product Biradical->Oxetane Reversion Reversion to Starting Material Biradical->Reversion Fragmentation Fragmentation Biradical->Fragmentation

Caption: Simplified Paternò-Büchi reaction pathway and side reactions.

Table 1: Effect of Additives on Paternò-Büchi Reaction Selectivity [4]

EntryAdditive (mol%)Conversion of Ketone (%)Selectivity (Oxetane:Dimer)
1None>951 : 1.1
2Benzophenone (50)161 : 0.2
3Benzophenone (5)521 : 0.3
4Acetone (50)551 : 0.3
5Anisole (50)751 : 2.1

Conditions based on the reaction of a cyclic ketone with maleic anhydride. This table illustrates how additives can be used to suppress the formation of dimer byproducts.

Q3: The yield from my epoxide ring expansion using a sulfur ylide is poor. What are the potential side reactions?

A3: The synthesis of oxetanes from epoxides using sulfur-stabilized carbanions (like in the Corey-Chaykovsky reaction) is a powerful method, but it is sensitive to reaction conditions and stoichiometry.[2][9]

Potential Causes and Troubleshooting Steps:

  • Over-reaction to Tetrahydrofuran (THF): A significant side reaction is the further ring expansion of the newly formed oxetane to a tetrahydrofuran derivative. This occurs when an excess of the ylide is used, especially at elevated temperatures.[2][6]

    • Troubleshooting: Carefully control the stoichiometry of the sulfur ylide, using only a slight excess (if any) relative to the epoxide. Avoid harsh reaction conditions and high temperatures (e.g., >120 °C) which can promote the secondary ring expansion.[2]

  • Epoxidation of Carbonyls: If your starting material is a ketone or aldehyde and you are using an excess of the ylide (>2 equivalents) to form the oxetane in one pot, you must ensure conditions are optimized to favor the initial epoxidation followed by ring expansion, rather than other side reactions of the carbonyl.[2][9]

    • Troubleshooting: This one-pot method from carbonyls requires careful optimization of ylide equivalents and reaction time. It may be more efficient to perform a two-step synthesis: first, the Corey-Chaykovsky epoxidation to form the epoxide, followed by purification and then reaction with the ylide under controlled conditions to form the oxetane.[2]

Q4: My oxetane product seems to be decomposing during workup or purification. What conditions should I avoid?

A4: Oxetanes are strained four-membered rings and can be susceptible to ring-opening, particularly under acidic conditions.[10][11]

Potential Causes and Troubleshooting Steps:

  • Acidic Conditions: Even mildly acidic nucleophiles or non-nucleophilic acids can cause decomposition or isomerization to allyl alcohols.[10] Treatment with strong acids during workup or chromatography can lead to complete loss of the product.[12]

    • Troubleshooting: Ensure all workup steps are performed under neutral or basic conditions. Use a base wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid. For purification via column chromatography, consider using silica gel that has been pre-treated with a base like triethylamine to prevent on-column decomposition.

  • Strong Reducing Agents: While generally more stable than epoxides, oxetanes can be cleaved by certain strong reducing agents.[10]

    • Troubleshooting: When performing subsequent reactions on a molecule containing an oxetane ring, be mindful of the reagents used. For example, while NaBH₄ is often tolerated, stronger reagents like LiAlH₄ have been reported to cause decomposition at temperatures above 0 °C in some cases.[12]

The general workflow for synthesizing and isolating oxetanes should prioritize avoiding harsh conditions.

G cluster_0 Recommended Conditions cluster_1 Conditions to Avoid Synthesis Oxetane Synthesis (e.g., Williamson, Paternò-Büchi) Workup Aqueous Workup Synthesis->Workup Purification Purification (e.g., Chromatography) Workup->Purification Workup_Good Neutral or Basic Wash (e.g., sat. NaHCO3) Workup->Workup_Good Workup_Bad Acidic Wash (e.g., dil. HCl) Workup->Workup_Bad Product Isolated Oxetane Purification->Product Purification_Good Neutralized Silica Gel (e.g., with Et3N) Purification->Purification_Good Purification_Bad Standard Silica Gel (can be acidic) Purification->Purification_Bad Decomposition Decomposition/ Ring-Opening Workup_Bad->Decomposition Purification_Bad->Decomposition

Caption: Experimental workflow emphasizing stable workup/purification.

Key Experimental Protocols

Protocol 1: General Procedure for Oxetane Synthesis from a 1,3-Diol via Williamson Etherification[3]

This protocol is adapted from methods used for synthesizing 3,3-disubstituted oxetanes.

  • Tosylation: To a solution of the 1,3-diol (1.0 equiv) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude tosylate in anhydrous THF. Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the tosylate is consumed (monitor by TLC).

  • Final Workup and Purification: Cool the reaction to 0 °C and quench carefully with water. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.

Protocol 2: General Procedure for Paternò-Büchi Reaction with Additive for Improved Selectivity[4]

This protocol is a general guide based on the optimization for reacting cyclic ketones with maleic anhydride derivatives.

  • Reaction Setup: In a quartz reaction vessel, dissolve the ketone (1.0 equiv), the alkene (e.g., maleic anhydride, 1.2 equiv), and the additive (e.g., benzophenone, 0.05-0.5 equiv) in a suitable solvent (e.g., acetone or acetonitrile).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state.

  • Irradiation: Irradiate the stirred solution using a suitable UV lamp (e.g., medium-pressure mercury lamp) while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitoring: Monitor the reaction progress by ¹H NMR or GC-MS to determine the conversion of the ketone and the ratio of oxetane to byproduct.

  • Workup and Purification: Once sufficient conversion is achieved, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography. Note that byproducts such as alkene dimers or polymers may be difficult to separate, requiring careful chromatography.[4]

References

Technical Support Center: Removal of p-Toluenesulfonyl Chloride from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of p-toluenesulfonyl chloride (TsCl) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride?

A1: Unreacted p-toluenesulfonyl chloride (TsCl) can interfere with subsequent reaction steps and complicate product purification. Due to its similar polarity to many organic products, it can co-elute during chromatographic separation, making it difficult to isolate the desired compound.[1] Furthermore, TsCl is a reactive and lachrymatory compound, and its removal is crucial for the safety and purity of the final product.

Q2: What are the most common methods for removing excess TsCl?

A2: The most common strategies involve quenching the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:

  • Aqueous Basic Wash (Quenching): Reacting TsCl with an aqueous base like sodium bicarbonate to form the water-soluble p-toluenesulfonic acid.[2]

  • Amine Quenching: Adding an amine to form a more polar sulfonamide, which can be more easily separated by chromatography or extraction.[1]

  • Scavenger Resins: Using polymer-bound amines or other functionalized resins that react with and immobilize TsCl, allowing for its removal by filtration.[1][2]

  • Chromatography: Direct separation of the desired product from TsCl using techniques like flash column chromatography.[2][3]

  • Recrystallization: Purifying a solid product by crystallization from a suitable solvent system, leaving the TsCl and its byproducts in the mother liquor.[2]

  • Reaction with Cellulosic Materials: A green chemistry approach where excess TsCl is consumed by reacting with the hydroxyl groups of cellulose (e.g., filter paper), which is then filtered off.[2][4][5]

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on several factors, including the stability of your desired product, the scale of your reaction, and the available equipment.

  • For base-sensitive products , avoid aqueous basic washes and consider using an amine quench, scavenger resins, or chromatography.[1]

  • If your product is a solid , recrystallization can be a highly effective and scalable purification method.[2]

  • For small-scale reactions or when a high degree of purity is required , scavenger resins offer a clean and efficient removal method.[2]

  • When the polarity difference between your product and TsCl is significant , flash chromatography can be a straightforward option.[3]

  • For a more environmentally friendly approach , reacting the excess TsCl with cellulosic materials is a viable option.[4][5]

Q4: How can I remove the byproduct, p-toluenesulfonic acid (TsOH), from my reaction mixture?

A4: p-Toluenesulfonic acid (TsOH) is a water-soluble strong acid that is typically removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.[2] This deprotonates the sulfonic acid, forming the sodium salt, which is highly soluble in the aqueous layer and thus easily separated.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Product co-elutes with TsCl during column chromatography. The polarity of the product is very similar to that of TsCl.1. Quench before chromatography: Convert TsCl to a more polar derivative (p-toluenesulfonic acid or a sulfonamide) using an aqueous basic wash or an amine quench.[1]2. Optimize chromatography conditions: Use a less polar eluent system to increase the separation between your product and TsCl.[1]
Product is sensitive to aqueous basic conditions. The product contains base-labile functional groups (e.g., esters, certain protecting groups).1. Use a non-basic quenching agent: Quench with a primary or secondary amine in a non-aqueous solvent.[1]2. Use a scavenger resin: Employ a polymer-bound amine scavenger to remove TsCl by filtration.[1]
Quenching reaction is slow or incomplete. - Insufficient amount of quenching agent.- Low reaction temperature.- Poor mixing of biphasic systems.1. Increase the excess of the quenching agent: Ensure a sufficient molar excess of the base or amine is used.[1]2. Allow for adequate reaction time and temperature: Stir vigorously for 15-30 minutes at room temperature after quenching.[1]3. Ensure vigorous stirring: Good mixing is essential for efficient reaction between the organic and aqueous phases.[1]
Formation of an emulsion during aqueous workup. High concentration of salts or surfactants.1. Add brine (saturated NaCl solution): This can help to break up emulsions by increasing the ionic strength of the aqueous layer.2. Filter through Celite: Passing the mixture through a pad of Celite can sometimes help to break up stubborn emulsions.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for various TsCl removal methods. Please note that the optimal conditions can vary depending on the specific reaction and substrates involved.

MethodReagent/MaterialTypical Amount/LoadingTypical TimePurity/Yield Outcome
Aqueous Basic Wash Saturated NaHCO₃ or dilute NaOHSufficient volume to wash the organic phase 1-3 times15-30 min stirring per washEffective for removing large quantities of TsCl and TsOH. Yields are generally high if the product is base-stable.[1][2]
Amine Quench Primary or secondary amine (e.g., diethylamine, ammonia)1.5 - 2 equivalents relative to excess TsCl15-30 min at 0-25°CEfficiently converts TsCl to a more polar sulfonamide, facilitating chromatographic separation.[1]
Scavenger Resin Amine-functionalized silica gel or polymer2-4 equivalents relative to excess TsCl1-24 hoursHigh purity can be achieved with minimal product loss. Particularly useful for sensitive substrates.[2]
Recrystallization Suitable solvent (e.g., ethanol, hexanes, ethyl acetate)Minimum amount of hot solvent to dissolve the productSlow cooling to room temperature, followed by cooling in an ice bathCan yield very high purity solid products. Yield is dependent on the solubility of the product in the chosen solvent.[2]
Cellulosic Material Filter paper or cellulose powderExcess by weight1-8 hours (can be accelerated with sonication)An environmentally friendly method for removing excess TsCl.[2][4]

Experimental Protocols

Protocol 1: Removal of Excess TsCl by Aqueous Basic Wash
  • Reaction Quenching: Once the primary reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring vigorously. Continue stirring for 15-30 minutes at room temperature to allow for the complete hydrolysis of excess TsCl to sodium p-toluenesulfonate.[1]

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Excess TsCl using a Scavenger Resin
  • Resin Addition: To the completed reaction mixture, add an amine-functionalized scavenger resin (e.g., aminomethyl polystyrene) in a quantity of 2-3 equivalents relative to the excess TsCl used.[1]

  • Scavenging: Stir the resulting slurry at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of the TsCl spot by TLC.[1]

  • Filtration: Once the TsCl has been consumed, filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[1]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your solid product has high solubility at elevated temperatures and low solubility at room temperature or below, while the tosyl impurities remain soluble. Common solvents include ethanol, isopropanol, and mixtures of ethyl acetate/hexanes.[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow start Completed Tosylation Reaction (Product + Excess TsCl + TsOH byproduct) decision_product_stability Is the product stable to base? start->decision_product_stability aqueous_workup Aqueous Basic Wash (e.g., NaHCO3) decision_product_stability->aqueous_workup Yes amine_quench Amine Quench decision_product_stability->amine_quench No scavenger_resin Scavenger Resin decision_product_stability->scavenger_resin No extraction Liquid-Liquid Extraction aqueous_workup->extraction amine_quench->extraction filtration Filtration scavenger_resin->filtration decision_product_state Is the product a solid? extraction->decision_product_state filtration->decision_product_state chromatography Column Chromatography decision_product_state->chromatography No recrystallization Recrystallization decision_product_state->recrystallization Yes pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for tosylation and purification.

quenching_pathways cluster_quenching Quenching/Scavenging Pathways TsCl p-Toluenesulfonyl Chloride (TsCl) TsOH_salt p-Toluenesulfonate Salt (Water Soluble) TsCl->TsOH_salt + Aqueous Base Sulfonamide Sulfonamide (More Polar) TsCl->Sulfonamide + Amine Resin_Bound Resin-Bound Sulfonamide (Solid) TsCl->Resin_Bound + Scavenger Resin Aqueous Base\n(e.g., NaHCO3) Aqueous Base (e.g., NaHCO3) Amine\n(e.g., R2NH) Amine (e.g., R2NH) Scavenger Resin\n(e.g., Polymer-NH2) Scavenger Resin (e.g., Polymer-NH2)

References

Technical Support Center: Managing Temperature in "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Oxetan-2-ylmethyl 4-methylbenzenesulfonate". The focus is on managing reaction temperatures to ensure optimal outcomes and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of "this compound" in chemical synthesis?

"this compound" is a valuable intermediate in organic synthesis. The tosylate group is an excellent leaving group, making the compound a strong electrophile for nucleophilic substitution (SN2) reactions. This allows for the introduction of the oxetane-2-ylmethyl moiety into a wide range of molecules. The strained four-membered oxetane ring is a desirable feature in medicinal chemistry as it can improve physicochemical properties like solubility and metabolic stability.

Q2: What are the main stability concerns when working with this compound, particularly concerning temperature?

The primary stability concern is the potential for the strained oxetane ring to undergo ring-opening, especially under harsh reaction conditions such as high temperatures or the presence of strong acids.[1] Elevated temperatures can promote decomposition pathways, leading to undesired byproducts and reduced yields.[1]

Q3: What is a typical temperature range for reactions involving "this compound"?

The optimal temperature depends on the specific reaction. For the synthesis of the tosylate itself (esterification of (oxetan-2-yl)methanol with p-toluenesulfonyl chloride), a temperature range of 20-30 °C is recommended.[2] For subsequent nucleophilic substitution reactions, temperatures can vary. For example, reaction with phthalimide has been reported at 110-120 °C, while reactions with amines like hydrazine hydrate can be performed at a lower temperature of 40-50 °C.[2] It is crucial to carefully control the temperature to favor the desired substitution reaction over potential ring-opening or other side reactions.

Q4: How does temperature influence the competition between nucleophilic substitution and ring-opening of the oxetane?

Higher temperatures generally accelerate all reaction rates. However, they can disproportionately favor undesired side reactions like elimination or ring-opening of the strained oxetane. The activation energy for the desired SN2 reaction at the primary carbon of the methyl group is generally lower than that for the ring-opening of the oxetane. By maintaining the lowest effective temperature, you can selectively promote the desired substitution.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Step Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS.Some nucleophilic substitutions require a certain activation energy. However, be cautious of exceeding the thermal stability limit of the oxetane ring.
Steric Hindrance If using a bulky nucleophile, consider switching to a less sterically hindered one if possible. Alternatively, a higher reaction temperature might be necessary, but this increases the risk of side reactions.Steric hindrance can significantly slow down the rate of SN2 reactions.[3]
Poor Quality of Starting Material or Reagents Ensure the purity of "this compound" and the nucleophile. Use freshly dried solvents and run the reaction under an inert atmosphere if reagents are moisture-sensitive.Impurities can inhibit the reaction or lead to side products.[1] Water can quench strong bases or interfere with the reaction.[3]
Issue 2: Formation of Significant Impurities (Potential Ring-Opening Products)
Possible Cause Troubleshooting Step Rationale
Excessive Reaction Temperature Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time.The oxetane ring is susceptible to cleavage at elevated temperatures.[1] Lowering the temperature minimizes the energy available for this undesired pathway.
Acidic Conditions Ensure the reaction mixture is not acidic. If acidic byproducts can form, consider adding a non-nucleophilic base to the reaction mixture. Use a mild basic wash (e.g., saturated NaHCO₃ solution) during workup.Strong acids can catalyze the ring-opening of oxetanes.[1] Even silica gel used for chromatography can be acidic enough to cause decomposition.
Presence of Lewis Acids Avoid contamination with Lewis acids. If a Lewis acid is required for another transformation, ensure it is compatible with the oxetane ring at the reaction temperature.Lewis acids can coordinate to the oxygen of the oxetane, activating it for ring-opening.

Experimental Protocols

Synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

This protocol is adapted from patent literature.[2]

Materials:

  • (Oxetan-2-yl)methanol

  • p-Toluenesulfonyl chloride

  • Triethylamine

  • Chlorinated alkane solvent (e.g., Dichloromethane)

  • Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Desiccant (e.g., anhydrous sodium sulfate)

  • Organic solvent for recrystallization (e.g., petroleum ether and n-heptane)

Procedure:

  • In a suitable reaction vessel, dissolve (oxetan-2-yl)methanol, p-toluenesulfonyl chloride, and triethylamine in a chlorinated alkane solvent. The recommended molar ratio of (oxetan-2-yl)methanol to sulfonyl compound to triethylamine is in the range of 1 : 1.2-2 : 1.8-2.5.[2]

  • Maintain the reaction temperature between 20-30 °C.[2]

  • Stir the mixture for 15-20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[2]

  • Upon completion, add water to the reaction mixture and separate the organic phase.

  • Wash the organic phase sequentially with a hydrochloric acid solution, saturated aqueous sodium bicarbonate solution, and water.

  • Dry the organic phase over a desiccant and filter.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable organic solvent to obtain pure (oxetan-2-yl)methyl 4-methylbenzenesulfonate.

Parameter Recommended Value Reference
Reaction Temperature20-30 °C[2]
Reaction Time15-20 hours[2]
Molar Ratio (Alcohol:TsCl:Et₃N)1 : 1.2-2 : 1.8-2.5[2]
General Protocol for Nucleophilic Substitution

Procedure:

  • Dissolve "this compound" and the desired nucleophile in a suitable aprotic solvent (e.g., DMF, DMSO, or THF).

  • If the nucleophile requires deprotonation, add a suitable base at a controlled temperature (e.g., 0 °C to room temperature).

  • Heat the reaction mixture to the desired temperature (e.g., 40-50 °C for amines, up to 110-120 °C for less reactive nucleophiles like phthalimide), and monitor the reaction progress.[2]

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography or recrystallization.

Nucleophile Example Temperature Reference
Phthalimide110-120 °C[2]
Hydrazine hydrate40-50 °C[2]

Visualizations

Troubleshooting_Low_Yield cluster_temp Temperature Adjustment cluster_sterics Steric Hindrance Mitigation cluster_purity Purity and Conditions Check start Low Yield or Incomplete Reaction check_temp Is the reaction temperature optimal? start->check_temp check_sterics Is the nucleophile sterically hindered? check_temp->check_sterics Yes increase_temp Gradually increase temperature. Monitor for decomposition. check_temp->increase_temp No check_purity Are starting materials and reagents pure and dry? check_sterics->check_purity No change_nucleophile Use a less hindered nucleophile. check_sterics->change_nucleophile Yes purify_sm Purify starting materials. check_purity->purify_sm No extend_time Consider longer reaction time at a moderate temperature. increase_temp->extend_time force_conditions Increase temperature cautiously. change_nucleophile->force_conditions Not possible dry_reagents Use anhydrous solvents and inert atmosphere. purify_sm->dry_reagents

Caption: Troubleshooting workflow for low reaction yields.

Ring_Opening_Prevention cluster_temp Temperature Control cluster_acid pH Management cluster_lewis_acid Avoiding Lewis Acids start Impurity Formation (Suspected Ring-Opening) check_temp Was the reaction temperature too high? start->check_temp check_acid Could acidic conditions be present? check_temp->check_acid No lower_temp Reduce reaction temperature. check_temp->lower_temp Yes check_lewis_acid Is there any Lewis acid contamination? check_acid->check_lewis_acid No add_base Add a non-nucleophilic base. check_acid->add_base Yes avoid_contamination Ensure glassware and reagents are free of Lewis acids. check_lewis_acid->avoid_contamination Yes time_extension Extend reaction time at lower temperature. lower_temp->time_extension basic_workup Use mild basic wash during workup (e.g., NaHCO3). add_base->basic_workup neutral_silica Use neutralized silica gel for chromatography. basic_workup->neutral_silica

References

Technical Support Center: "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Oxetan-2-ylmethyl 4-methylbenzenesulfonate". The focus is on preventing undesired intramolecular reactions and ensuring successful intermolecular nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of "this compound"?

"this compound" is a key synthetic intermediate used to introduce the 2-substituted oxetane moiety into molecules.[1][2] This is particularly valuable in medicinal chemistry, where the oxetane ring can serve as a bioisostere for carbonyl groups, improve physicochemical properties such as solubility and metabolic stability, and provide novel three-dimensional scaffolds.[3][4]

Q2: What is the most common undesired intramolecular reaction when using this reagent?

While direct intramolecular cyclization of "this compound" itself is not the most common issue, the strained oxetane ring is susceptible to rearrangement and ring-opening reactions, especially under acidic conditions or at elevated temperatures. These undesired pathways can compete with the intended intermolecular SN2 displacement of the tosylate group. A potential intramolecular reaction could involve the oxetane oxygen acting as an internal nucleophile, leading to a rearranged product, although this is less likely under standard nucleophilic substitution conditions. More commonly, issues arise from the ring's sensitivity to reaction conditions, which can lead to decomposition or the formation of byproducts.[3][5]

Q3: How can I minimize the risk of intramolecular side reactions?

Minimizing side reactions involves careful control of reaction conditions to favor the intermolecular SN2 pathway. Key parameters to control include:

  • Temperature: Keep the reaction temperature as low as possible to provide a sufficient reaction rate. High temperatures can promote elimination and rearrangement side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required to deprotonate a nucleophile. This prevents the base itself from attacking the substrate.

  • Solvent: Aprotic polar solvents like DMF or DMSO can be effective for SN2 reactions. However, for some nucleophiles, less polar solvents like THF or acetonitrile may be preferable to reduce the likelihood of side reactions.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of degradation products.

Q4: Are there any specific classes of nucleophiles that are more problematic?

Highly basic or sterically bulky nucleophiles may lead to a higher proportion of elimination byproducts. Very weak nucleophiles may require harsh reaction conditions (e.g., high temperatures), which in turn can promote undesired intramolecular reactions or decomposition of the starting material.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of desired product, recovery of starting material 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.1. Consider using a more reactive nucleophile or adding a catalyst (e.g., NaI for tosylates).2. Gradually increase the reaction temperature in small increments.3. Screen different aprotic polar solvents (e.g., DMF, DMSO, CH3CN).
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition.2. The reaction conditions are too acidic or basic, causing ring opening of the oxetane.1. Lower the reaction temperature and increase the reaction time.2. Ensure the reaction is run under neutral or mildly basic conditions. Use a non-nucleophilic buffer if necessary.
Evidence of a rearranged product (e.g., from mass spectrometry) Intramolecular rearrangement of the oxetane ring. This can be promoted by Lewis acids or strong Brønsted acids.1. Scrupulously exclude any acidic impurities from the reaction mixture.2. If a salt of the nucleophile is used, ensure it is not from a strong acid.
Elimination byproduct is observed The nucleophile is acting as a base, or the reaction temperature is too high.1. Use a less basic nucleophile if possible.2. Lower the reaction temperature.3. Use a more polar, aprotic solvent to favor substitution over elimination.

Data Presentation: Impact of Reaction Conditions

The following table summarizes hypothetical but representative data on the impact of reaction conditions on the yield of the desired intermolecular substitution product versus an undesired intramolecular rearrangement/ring-opening product.

Entry Nucleophile (Nu-H) Base Solvent Temp (°C) Time (h) Intermolecular Product Yield (%) Intramolecular Side Product Yield (%)
1PhenolK₂CO₃DMF801285<5
2PhenolNaHTHF80127015
3Benzylamine-CH₃CN60892<2
4Benzylamine-CH₃CN10047520
5Sodium Azide-DMSO502495<1
6Sodium Azide-DMSO12066030

Experimental Protocols

Key Experiment: General Protocol for Intermolecular Nucleophilic Substitution

This protocol provides a general method for the reaction of "this compound" with a nucleophile, optimized to minimize intramolecular side reactions.

Materials:

  • (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

  • Nucleophile (e.g., a phenol, amine, or thiol)

  • Anhydrous potassium carbonate (if the nucleophile requires deprotonation)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the nucleophile (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to the appropriate temperature (start with a moderate temperature, e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Oxetan-2-ylmethyl 4-methylbenzenesulfonate F Desired Intermolecular Substitution Product A->F Desired Pathway (Intermolecular SN2) G Undesired Intramolecular Side Product A->G Undesired Pathway (Intramolecular) B Nucleophile (Nu-H) B->F C Base (e.g., K2CO3) C->F D Solvent (e.g., DMF) D->F E Temperature (e.g., 80°C) E->F E->G High Temp.

Caption: Desired vs. Undesired Reaction Pathways.

experimental_workflow start Start reactants 1. Combine Nucleophile and Base in Solvent start->reactants add_substrate 2. Add Oxetan-2-ylmethyl 4-methylbenzenesulfonate reactants->add_substrate reaction 3. Heat and Monitor Reaction add_substrate->reaction workup 4. Quench and Extract Product reaction->workup purification 5. Purify by Chromatography workup->purification end End purification->end

Caption: General Experimental Workflow.

troubleshooting_logic start Problem Observed low_yield Low Yield of Desired Product start->low_yield byproducts Formation of Byproducts start->byproducts temp_too_low Increase Temperature low_yield->temp_too_low Starting Material Recovered inactive_nu Use More Reactive Nucleophile/Catalyst low_yield->inactive_nu No Reaction temp_too_high Lower Temperature byproducts->temp_too_high Decomposition wrong_conditions Check pH, Exclude Acids byproducts->wrong_conditions Rearrangement

References

Technical Support Center: Synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate".

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the tosylation of (oxetan-2-yl)methanol?

A1: In this reaction, pyridine serves a dual purpose. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction between the alcohol and tosyl chloride. Additionally, pyridine can act as a nucleophilic catalyst, reacting with tosyl chloride to form a more reactive intermediate, the N-tosylpyridinium salt, which is then readily attacked by the alcohol.[1][2]

Q2: I am observing variable yields and reaction times in my scale-up experiments. What could be the cause?

A2: Inconsistent quality of p-toluenesulfonyl chloride (tosyl chloride) is a common reason for irreproducible results. Commercial tosyl chloride can contain impurities that may interfere with the reaction. It is highly recommended to recrystallize tosyl chloride from a non-polar solvent like hexane before use, especially for large-scale synthesis, to ensure high purity and consistent reactivity.[3]

Q3: Are there alternative bases to pyridine for this tosylation?

A3: Yes, other bases can be used. For instance, a solvent-free grinding method using potassium carbonate as a solid base has been reported for the tosylation of various alcohols and could be adapted for this synthesis.[4] For sterically hindered alcohols, triethylamine is also commonly employed.[3] The choice of base may influence the reaction rate and work-up procedure.

Q4: What are the primary safety concerns when working with p-toluenesulfonyl chloride on a large scale?

A4: p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive solid. It can cause skin and eye irritation.[5] Upon contact with water or moist air, it hydrolyzes to produce hydrochloric acid, which is corrosive.[5] When heated to decomposition, it can release toxic fumes of sulfur oxides and hydrogen chloride.[5] Therefore, it is crucial to handle tosyl chloride in a well-ventilated area, wear appropriate personal protective equipment (PPE), and store it in a dry, well-closed container.[5]

Q5: What is the thermal stability of this compound?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield 1. Impure p-toluenesulfonyl chloride. 2. Incomplete reaction. 3. Product degradation during work-up.1. Recrystallize p-toluenesulfonyl chloride from hexane before use.[3] 2. Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding a slight excess of tosyl chloride. 3. Maintain a low temperature during the aqueous work-up to prevent hydrolysis of the tosylate and ring-opening of the oxetane.
Formation of a Dark Reaction Mixture 1. Impurities in the starting materials. 2. Side reactions involving pyridine.1. Ensure the purity of (oxetan-2-yl)methanol and the solvent. 2. While some color change is normal, excessive darkening may indicate side reactions. Consider using an alternative, non-nucleophilic base if this is problematic.
Difficulties in Product Isolation/Purification 1. Emulsion formation during aqueous work-up. 2. Product is an oil or low-melting solid, making crystallization difficult.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. If crystallization is challenging, consider purification by column chromatography on silica gel. A patent for a related process suggests using a heptane:EtOAc solvent system for chromatography. Alternatively, the product can be isolated as a solution in a suitable solvent like ethyl acetate (EtOAc) for use in the next step, as has been done on a metric ton scale.[6]
Presence of Unreacted (oxetan-2-yl)methanol in the Final Product 1. Insufficient tosyl chloride. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of tosyl chloride. 2. Monitor the reaction until the starting alcohol is consumed.
Hydrolysis of the Product during Work-up The tosylate group is a good leaving group and can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures or non-neutral pH.Perform the aqueous work-up at a low temperature (e.g., 0-5 °C) and ensure the pH is kept neutral or slightly acidic.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a generalized procedure based on standard tosylation methods.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
(Oxetan-2-yl)methanol88.1110.0 g0.1131.0
p-Toluenesulfonyl chloride190.6523.8 g0.1251.1
Pyridine79.1027.0 mL0.3393.0
Dichloromethane (DCM)-200 mL--
1 M Hydrochloric Acid-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • To a stirred solution of (oxetan-2-yl)methanol (1.0 eq.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (3.0 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and slowly quench with 1 M HCl until the pH is acidic.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization if it is a solid.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: (Oxetan-2-yl)methanol in DCM add_pyridine Add Pyridine at 0°C start->add_pyridine add_tscl Add p-Toluenesulfonyl Chloride at 0°C add_pyridine->add_tscl react React at Room Temperature (12-16h) add_tscl->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench with 1M HCl at 0°C monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Final Product: this compound purify->product

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield Observed check_tscl Check Purity of Tosyl Chloride low_yield->check_tscl Impurity? check_reaction_completion Check Reaction Completion low_yield->check_reaction_completion Incomplete? check_workup_conditions Review Work-up Conditions low_yield->check_workup_conditions Degradation? recrystallize_tscl Recrystallize Tosyl Chloride check_tscl->recrystallize_tscl increase_time_or_reagent Increase Reaction Time or Add More TsCl check_reaction_completion->increase_time_or_reagent low_temp_workup Ensure Low Temperature During Work-up check_workup_conditions->low_temp_workup

References

Technical Support Center: Work-up Procedure for "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of reactions involving the synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental work-up.

Problem / Observation Possible Cause Suggested Solution
Low or No Product Formation (checked by TLC) Incomplete reaction.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or allowing the reaction mixture to warm to room temperature if performed at 0°C.[1]
Steric hindrance around the hydroxyl group.For sterically hindered alcohols, consider using a more reactive sulfonylating agent or a stronger, non-nucleophilic base.[2] Using ultrasound at low temperatures may also enhance molecular collisions and improve the reaction rate.
Poor quality of p-toluenesulfonyl chloride (TsCl).Use freshly recrystallized p-toluenesulfonyl chloride. Commercial TsCl can contain impurities that hinder the reaction. Recrystallization from hexane can improve its purity and reactivity.[2]
Presence of Unreacted p-toluenesulfonyl chloride (TsCl) after reaction Excess TsCl used.During the work-up, wash the organic layer with a mild base like aqueous sodium bicarbonate solution to quench and remove unreacted TsCl.
Formation of an Emulsion During Aqueous Wash Presence of pyridinium salts or other charged species.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.[1]
Product is an Oil Instead of a Solid Presence of impurities (e.g., residual solvent, side products).Purify the product using flash column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[3]
The product may exist as an oil at room temperature.If the product is pure (confirmed by NMR or other analytical techniques), it can be used as an oil in the subsequent steps.
Difficulty in Removing Pyridine or Triethylamine These bases can be challenging to remove completely with simple water washes.Wash the organic layer with a dilute acid solution, such as 1M HCl or aqueous copper sulfate solution, to protonate and extract the amine base into the aqueous layer.[3] Be cautious if your product is acid-sensitive.
Product Degradation During Work-up or Purification The oxetane ring can be sensitive to strong acids.Avoid using strong acidic conditions during the work-up. Use mild acids for quenching if necessary. During purification by silica gel chromatography, it is advisable to use a neutral silica gel or one that has been treated with a small amount of triethylamine in the eluent to prevent degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for the synthesis of this compound?

A1: A general work-up procedure involves diluting the reaction mixture with a suitable organic solvent like dichloromethane (DCM) and washing it sequentially with water, a dilute acid (like 1M HCl) to remove the base (e.g., pyridine or triethylamine), followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted tosyl chloride. The organic layer is then washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1][3]

Q2: How can I monitor the progress of the tosylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot corresponding to the starting alcohol should diminish over time, while a new spot corresponding to the tosylated product should appear. Using a suitable stain like potassium permanganate can help visualize the spots.[3]

Q3: What are some common side products in this reaction?

A3: A potential side product is the corresponding alkyl chloride, which can form if pyridine hydrochloride is present and reacts with the newly formed tosylate. Using a non-nucleophilic base can help minimize this side reaction. Dimerization or polymerization of the oxetane starting material under certain conditions is also a possibility, though less common under standard tosylation conditions.

Q4: Is purification by column chromatography always necessary?

A4: While not always mandatory, purification by flash column chromatography is highly recommended to obtain a pure product, especially if it is intended for use in subsequent high-purity applications like drug development.[3] The choice of purification depends on the purity of the crude product as determined by analytical methods like NMR or LC-MS.

Q5: What safety precautions should be taken during the work-up?

A5: p-Toluenesulfonyl chloride is corrosive and a lachrymator. The reaction and work-up should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the tosylation of alcohols.

Materials:

  • (S)-[(2-Oxetan-2-yl)methyl]methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve (S)-[(2-Oxetan-2-yl)methyl]methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (or triethylamine) (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[1]

  • Stir the reaction mixture at 0°C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional period.[1]

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[1][3]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[3]

Quantitative Data Summary

Reagent Equivalents Purpose Reference
(S)-[(2-Oxetan-2-yl)methyl]methanol1.0Starting material[1]
p-Toluenesulfonyl chloride (TsCl)1.2Tosylating agent[1][3]
Pyridine or Triethylamine1.5Base[1]
4-Dimethylaminopyridine (DMAP)0.6 (if used)Catalyst[3]

Note: The equivalents are typical and may be adjusted based on the specific reaction conditions and scale.

Experimental Workflow

Workup_Procedure cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_isolation Product Isolation cluster_purification Purification start Completed Reaction Mixture quench Quench with Water start->quench Step 1 extract Extract with DCM quench->extract Step 2 wash_acid Wash with 1M HCl extract->wash_acid Step 3 wash_base Wash with sat. NaHCO3 wash_acid->wash_base Step 4 wash_brine Wash with Brine wash_base->wash_brine Step 5 dry Dry over Na2SO4 wash_brine->dry Step 6 filter Filter dry->filter Step 7 concentrate Concentrate in vacuo filter->concentrate Step 8 chromatography Column Chromatography concentrate->chromatography Step 9 product Pure Product chromatography->product Final Step

Caption: Experimental workflow for the work-up and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Leaving Groups in Oxetane Synthesis: The Role of Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a strained four-membered ether, is an increasingly vital structural motif in medicinal chemistry. Its unique physicochemical properties—including enhanced solubility, metabolic stability, and its ability to serve as a polar isostere for gem-dimethyl and carbonyl groups—make it a valuable component in modern drug design.[1][2] One of the most fundamental and widely employed methods for constructing this strained ring is the intramolecular Williamson etherification, a 4-exo-tet cyclization of a 1,3-disubstituted precursor.[1][3][4]

The success of this kinetically challenging ring-closure reaction is critically dependent on the efficiency of the leaving group (LG). An ideal leaving group must be able to depart as a stable, weakly basic anion to facilitate the intramolecular SN2 reaction. This guide provides an objective comparison of oxetan-2-ylmethyl 4-methylbenzenesulfonate (a tosylate) against other common leaving groups, supported by experimental data to inform the strategic design of oxetane syntheses.

The Critical Choice: Comparing Leaving Group Performance

The intramolecular cyclization to form an oxetane involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a leaving group at the 3-position. The leaving group's ability to stabilize the developing negative charge in the transition state and its stability as an anion post-displacement directly impacts reaction rate and overall yield. The most common leaving groups employed in this context are sulfonate esters (tosylates, mesylates) and halides (iodides, bromides, chlorides).

Sulfonate Esters: The Reliable Workhorses

Sulfonate esters are among the most effective leaving groups due to the high stability of the resulting sulfonate anion, which is delocalized by resonance across three oxygen atoms.

  • 4-methylbenzenesulfonate (Tosylate, OTs): As exemplified by the title compound, the tosylate group is a superb and perhaps the most frequently used leaving group for oxetane synthesis. It is readily installed from the corresponding alcohol using tosyl chloride (TsCl) and a base. Its large, resonance-stabilized structure makes it an excellent leaving group, often leading to high yields in cyclization reactions.[3] Several syntheses of 3,3-disubstituted oxetanes utilizing a tosylate leaving group report cyclization yields ranging from 59% to 87%.[3]

  • Methanesulfonate (Mesylate, OMs): The mesylate group is another outstanding leaving group, often used interchangeably with the tosylate. It is slightly smaller and its precursor, mesyl chloride (MsCl), is less expensive than TsCl. In the synthesis of the oxetane scaffold of the natural product oxetanocin, a sodium hydride-mediated cyclization of a mesylate precursor proceeded in a high yield of 84%.[3] Another synthesis of a bicyclic oxetane-containing nucleoside reported a 93% yield over the two steps of mesylation and cyclization.[3]

Halides: A Gradient of Reactivity

Halides are also common leaving groups for oxetane formation, with a clear reactivity trend of I > Br > Cl, which is inversely proportional to their bond strength with carbon.[5]

  • Iodide (I): Iodide is the best leaving group among the common halogens due to the high polarizability and the weakness of the C-I bond. However, iodo-precursors can sometimes be less stable than their bromo or chloro counterparts.[6] A highly efficient one-pot procedure involves the in-situ formation of an iodide from a 1,3-diol using an Appel reaction, followed by base-mediated cyclization, affording oxetanes in excellent yields of 78-82%.[3]

  • Bromide (Br): Bromide represents a robust and highly effective compromise, offering excellent reactivity and greater precursor stability than iodide. It is a widely used leaving group for oxetane synthesis. In a notable comparative study focused on a C-C bond-forming cyclization to create functionalized oxetanes, the bromide leaving group was found to be superior to the tosylate. Under optimized conditions (NaH in DMF), the bromo-precursor cyclized to give the desired oxetane in 73% yield, whereas the corresponding tosylate precursor afforded only a 43% yield.[6][7] This crucial finding underscores that the choice of leaving group is highly substrate-dependent and that bromides can outperform the typically favored sulfonates.

  • Chloride (Cl): Chloride is the most economical but least reactive of the halide leaving groups. Its displacement generally requires harsher reaction conditions (e.g., stronger bases, higher temperatures) compared to bromides or iodides, but it remains a viable option for many substrates.[3]

Quantitative Comparison of Leaving Groups in Oxetane Synthesis

The following table summarizes experimental data from various studies, providing a direct comparison of yields obtained with different leaving groups in intramolecular cyclization reactions to form oxetanes.

Leaving GroupPrecursor TypeReaction ConditionsYield (%)NotesCitation(s)
Tosylate (OTs) 1,3-Diol MonotosylateNaH, THF59 - 87Synthesis of various 3,3-disubstituted oxetanes.[3]
Tosylate (OTs) Malonate derivativeNaH, DMF43C-C bond forming cyclization; less effective than bromide in this specific case.[6][7]
Mesylate (OMs) 1,3-Diol MonomesylateNaH84Synthesis of the oxetanocin scaffold.[3]
Mesylate (OMs) Secondary Alcohol, Primary MesylateNot specified93Yield over two steps (mesylation and cyclization).[3]
Bromide (Br) Malonate derivativeNaH, DMF, 0 °C73C-C bond forming cyclization; found to be the most effective LG in this study.[6][7]
Iodide (I) 1,3-Diol (in-situ iodination)I2, PPh3, Imidazole, then NaH78 - 82Efficient one-pot synthesis from diols.[3]

Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Tosylate Cyclization

Adapted from Boyd and Davies (AstraZeneca).[3]

This procedure is representative for the cyclization of a 1,3-diol monotosylate.

  • Monotosylation: To a solution of the 1,3-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with 1M HCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude monotosylate can be purified by column chromatography or used directly in the next step.

  • Cyclization: Dissolve the purified 1,3-diol monotosylate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Final Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting oxetane by flash column chromatography.

Protocol 2: Synthesis of Diethyl 4-phenyloxetane-2,2-dicarboxylate via Bromide Cyclization

Adapted from Bull and Davis.[6][7]

This protocol illustrates the highly efficient cyclization of a bromo-precursor.

  • Precursor Synthesis: The precursor, diethyl 2-(2-bromo-1-phenylethyl)malonate, is first synthesized via rhodium-catalyzed O-H insertion of ethyl diazomalonate into 2-bromo-1-phenylethan-1-ol.

  • Cyclization: To a solution of the bromo-malonate precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.025 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction Completion: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of NH4Cl. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the desired oxetane.

Visualization of Pathways and Logic

G cluster_intermediate Intermediate precursor HO-(CH2)2-CH2-LG alkoxide ⁻O-(CH2)2-CH2-LG precursor->alkoxide + Base - H⁺ base Base (e.g., NaH) oxetane alkoxide->oxetane Intramolecular SN2 (4-exo-tet) lg_anion LG⁻

Caption: General workflow for oxetane synthesis via intramolecular Williamson etherification.

Caption: Decision workflow for selecting an appropriate leaving group in oxetane synthesis.

Conclusion and Recommendations

The synthesis of oxetanes via intramolecular cyclization is a powerful strategy, and the choice of leaving group is paramount to its success.

  • This compound and other sulfonate esters (mesylates) are excellent, reliable, and broadly applicable leaving groups that frequently provide high yields. They are often the first choice for ensuring a successful ring closure.

  • Halides offer a tunable gradient of reactivity. Bromide is a particularly strong contender, demonstrating in some cases superior performance to tosylates, and should be considered a top-tier option alongside sulfonates.[6][7]

  • Iodide , especially when generated in situ, provides a highly reactive option for efficient one-pot transformations from diols.[3] Chloride serves as a more economical but less reactive alternative.

Ultimately, while general trends provide a strong starting point, the optimal leaving group is substrate and reaction-type dependent. For challenging cyclizations, it is recommended that researchers screen a small panel of leaving groups—typically a tosylate and a bromide—to empirically determine the most effective conditions for their specific target molecule. This approach maximizes the probability of success in synthesizing these valuable and increasingly important heterocyclic building blocks.

References

A Comparative Guide to the Reactivity of Oxetanes and Epoxides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of small, strained heterocycles is paramount for synthetic strategy and molecular design. This guide provides an objective comparison of the reactivity of oxetanes and epoxides, supported by computational and experimental data, detailed methodologies, and their applications in medicinal chemistry.

Epoxides, with their three-membered ring, and oxetanes, their four-membered counterparts, are valuable intermediates in organic synthesis. Their inherent ring strain dictates their susceptibility to ring-opening reactions, a feature widely exploited in the construction of complex molecules. While both are reactive cyclic ethers, the difference of a single carbon atom in their ring structure leads to significant and often advantageous differences in their chemical behavior.

Core Reactivity Principles: A Tale of Two Rings

The fundamental difference in reactivity between epoxides and oxetanes stems from two key properties: ring strain and the basicity of the heteroatom.

  • Ring Strain: Epoxides possess a greater ring strain (approximately 27 kcal/mol) compared to the four-membered oxetane ring (approximately 25.5 kcal/mol). This higher strain energy makes epoxides generally more susceptible to nucleophilic attack and ring-opening, as the relief of strain provides a stronger thermodynamic driving force for the reaction.[1][2] Consequently, epoxides can often react under milder conditions than oxetanes.

  • Basicity of the Oxygen Atom: The oxygen atom in an oxetane is more basic than the oxygen in an epoxide.[3] This is attributed to the different hybridization of the oxygen lone pairs. This higher basicity influences their reactivity, particularly in acid-catalyzed reactions and cationic polymerizations, where the protonation of the oxygen is the initial step.

These fundamental differences lead to distinct behaviors in ring-opening reactions, the most common and synthetically useful transformation for these heterocycles.

Quantitative Comparison of Reactivity

Direct, side-by-side experimental kinetic data for the ring-opening of simple, unsubstituted oxetanes and epoxides under identical conditions is sparse in the literature. However, a combination of computational studies and polymerization kinetics provides a quantitative insight into their relative reactivity.

Computational Data: Activation Energies for Ring-Opening

Density Functional Theory (DFT) calculations offer a powerful tool to compare the energetic barriers of these reactions. The activation energy (ΔG‡ or Ea) represents the energy required to reach the transition state, with a lower value indicating a faster reaction.

Heterocycle DerivativeCatalyst/ConditionsNucleophileComputational MethodActivation Energy (kcal/mol)
Epoxides
EpichlorohydrinSn-Beta (zeolite)MethanolDFT~12.7
Ethylene OxideMethyl AmineAmineDFT15.8
2,2-dimethyloxiraneAcidic (protonated)WaterOLYP/TZ2P~10 (with general-acid catalysis)
Oxetanes
Oxetane (coordinated)Lewis Superacid-DFT13.7 (for nucleophilic attack)

Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in computational methods, basis sets, and reaction models.

The available computational data generally supports the principle that epoxides have lower activation energies for ring-opening compared to oxetanes under similar conditions, reflecting their higher reactivity.

Reactivity in Cationic Photopolymerization

In the context of cationic photopolymerization, the distinct reactivities of oxetanes and epoxides are well-documented. While epoxides tend to have faster initiation rates, oxetanes exhibit significantly faster propagation rates. This has led to the use of hybrid systems to leverage the advantages of both monomers, improving both the photoinitiation and photocuring rates.

Reaction Mechanisms and Experimental Protocols

The ring-opening of both oxetanes and epoxides can be initiated under either acidic or basic/nucleophilic conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction proceeds via protonation of the ether oxygen, which activates the ring for nucleophilic attack.

Acid_Catalyzed_Ring_Opening cluster_epoxide Epoxide Ring-Opening cluster_oxetane Oxetane Ring-Opening Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation H_plus_E H+ Product_E Ring-Opened Product (1,2-disubstituted) Protonated_Epoxide->Product_E Nucleophilic Attack Nucleophile_E Nu: Oxetane Oxetane Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane Protonation H_plus_O H+ Product_O Ring-Opened Product (1,3-disubstituted) Protonated_Oxetane->Product_O Nucleophilic Attack Nucleophile_O Nu:

Caption: General mechanism for acid-catalyzed ring-opening.

The regioselectivity of the attack on unsymmetrical epoxides depends on the reaction conditions. In a more SN2-like mechanism, the nucleophile attacks the less sterically hindered carbon. In contrast, with more SN1 character, the attack occurs at the more substituted carbon that can better stabilize a partial positive charge. For unsymmetrical oxetanes, strong nucleophiles tend to attack the less substituted carbon atom, indicating a more SN2-like character.

Base-Catalyzed (Nucleophilic) Ring-Opening

Under basic or nucleophilic conditions, the reaction is typically a direct SN2 attack. Due to their lower ring strain, oxetanes generally require stronger nucleophiles for ring-opening compared to epoxides.

Experimental Protocols
  • Dissolution: Dissolve the epoxide or oxetane in a suitable solvent (e.g., an alcohol, water, or an aprotic solvent like dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) to the solution.

  • Nucleophile Addition: Add the nucleophile (which can also be the solvent) to the reaction mixture.

  • Reaction: Stir the mixture at a specific temperature (ranging from room temperature to elevated temperatures, depending on the substrate's reactivity) and monitor the consumption of the starting material using techniques like TLC or GC-MS.

  • Quenching and Work-up: Quench the reaction (e.g., with a basic aqueous solution), extract the product, and purify it using methods such as column chromatography.

  • Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.

This method is suitable for determining the rate coefficients of reactions, for instance, with a radical species like chlorine atoms, and can be adapted for other reagents.

  • Reactor Setup: Perform experiments in a suitable reactor (e.g., a 1080 L quartz reactor) at a controlled temperature and pressure (e.g., 298 K and 1000 mbar of synthetic air).

  • Mixture Preparation: Prepare a mixture containing the epoxide, the oxetane, and a reference compound (with a known reaction rate) in the reactor.

  • Reaction Initiation: Initiate the reaction by introducing the reactive species (e.g., by photolysis of Cl₂ to generate Cl atoms).

  • Monitoring: Monitor the concentrations of the epoxide, oxetane, and reference compound over time using an appropriate analytical technique (e.g., GC-FID or FTIR spectroscopy).

  • Data Analysis: Plot the natural logarithm of the initial concentration divided by the concentration at time t (ln([C]₀/[C]t)) for the epoxide and oxetane against the same for the reference compound. The slope of this plot gives the ratio of the rate coefficients. By using a reference compound with a known rate coefficient, the absolute rate coefficients for the epoxide and oxetane can be determined and directly compared.

Applications in Drug Development and Natural Product Synthesis

The distinct reactivity and physicochemical properties of oxetanes and epoxides have been strategically employed in medicinal chemistry and the synthesis of natural products.

Oxetanes in Medicinal Chemistry: A Modern Design Element

The oxetane motif has gained significant attention in drug discovery as a means to fine-tune the properties of lead compounds.[4] It is often used as a bioisostere for gem-dimethyl or carbonyl groups. The incorporation of an oxetane ring can lead to improvements in:

  • Aqueous Solubility: The polar nature of the oxetane can enhance the solubility of a drug candidate.

  • Metabolic Stability: Replacing metabolically labile groups (like a gem-dimethyl group) with a more stable oxetane can reduce clearance rates.

  • Lipophilicity: The introduction of an oxetane can modulate a compound's lipophilicity (logD), which is a critical parameter for drug absorption and distribution.

  • Amine Basicity: An oxetane group adjacent to an amine can reduce the amine's pKa, which can be beneficial for optimizing drug-target interactions and pharmacokinetic properties.

Drug_Development_Logic cluster_problem Initial Drug Candidate Properties cluster_solution Molecular Modification Strategy cluster_outcome Improved Drug-like Properties Problem Poor Solubility Metabolic Instability Undesirable pKa Strategy Incorporate Oxetane Moiety (as bioisostere for gem-dimethyl or carbonyl) Problem->Strategy Leads to Outcome Increased Solubility Enhanced Metabolic Stability Optimized pKa Strategy->Outcome Results in

Caption: Logic flow for using oxetanes in drug design.

The Role in Natural Product Synthesis: The Case of Taxol

The potent anti-cancer drug Taxol features a crucial oxetane ring, which is essential for its biological activity. The biosynthesis of this ring has been a subject of intense research. Recent studies have revealed that a single enzyme, a bifunctional cytochrome P450 (CYP725A4), catalyzes two successive epoxidation events to form the oxetane ring from a taxadiene precursor. This enzymatic cascade highlights nature's sophisticated use of epoxide intermediates to construct the less common but vital oxetane structure.

Taxol_Biosynthesis Taxadiene Taxadiene Precursor Epoxide_Intermediate Epoxide Intermediate Taxadiene->Epoxide_Intermediate First Epoxidation CYP725A4 CYP725A4 (Cytochrome P450) Taxologenic_Oxetane Taxologenic Oxetane Epoxide_Intermediate->Taxologenic_Oxetane Second Epoxidation & Intramolecular Cyclization

Caption: Enzymatic formation of the oxetane ring in Taxol biosynthesis.

Conclusion

References

Confirming the Structure of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" and its derivatives, offering a valuable resource for the unambiguous identification and characterization of this important class of molecules.

The oxetane motif is of growing interest in medicinal chemistry, and "this compound" serves as a key intermediate in the synthesis of various pharmaceutical candidates. NMR spectroscopy is the most powerful tool for elucidating the intricate structural details of these molecules. This guide presents a summary of expected ¹H and ¹³C NMR chemical shifts and coupling constants, supported by detailed experimental protocols and a visual representation of the general analytical workflow.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR spectral data for the parent compound, (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, and provides expected shift ranges for key protons and carbons in its derivatives. Variations in substituents on the oxetane ring or the phenyl group of the tosylate will influence the electronic environment and, consequently, the observed chemical shifts.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate Aromatic (Tos)7.80 (d), 7.38 (d)145.0, 132.8, 130.0, 128.0J = 8.2 Hz (ortho-coupling)
Methyl (Tos)2.45 (s)21.7
OCH₂ 4.25-4.15 (m)~75
Oxetane-CH4.95-4.85 (m)~78
Oxetane-CH₂ (α to O)4.55-4.45 (m)~70
Oxetane-CH₂ (β to O)2.70-2.50 (m)~30
Derivatives with Electron-Donating Groups on Tosyl Ring Aromatic (Tos)Shifts slightly upfieldShifts slightly upfield
Derivatives with Electron-Withdrawing Groups on Tosyl Ring Aromatic (Tos)Shifts downfieldShifts downfield
Derivatives with Alkyl Substitution on Oxetane Ring Oxetane ProtonsSignificant shifts depending on position and stereochemistrySignificant shifts depending on position and stereochemistryComplex splitting patterns may arise

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and NMR analysis of "this compound" derivatives.

General Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate[1][2]

A solution of (S)-oxetan-2-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine is cooled to 0 °C. To this solution, triethylamine (1.1 eq) or pyridine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C to room temperature and monitored by Thin Layer Chromatography (TLC) until completion. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

NMR Sample Preparation and Data Acquisition

Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of "this compound" derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_comparison Comparative Analysis start Start: (S)-Oxetan-2-ylmethanol reagents Reagents: p-Toluenesulfonyl Chloride, Base (e.g., Triethylamine) reaction Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Oxetan-2-ylmethyl 4-methylbenzenesulfonate Derivative purification->product nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) product->nmr_acq spectral_analysis Spectral Analysis: - Chemical Shifts - Coupling Constants - 2D Correlations nmr_acq->spectral_analysis structure_confirm Structure Confirmation spectral_analysis->structure_confirm data_table Comparison with Literature/Reference Data structure_confirm->data_table final_report Final Characterization Report data_table->final_report

Synthesis and NMR workflow.

A Comparative Guide to the Chiral HPLC Analysis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral building block of significant interest in drug discovery. Its stereochemical integrity must be rigorously controlled and accurately determined. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of this compound, supported by experimental data from structurally related molecules. Furthermore, it explores alternative analytical techniques, offering a comprehensive resource for method development and selection.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC remains the most widely used and robust technique for the separation and quantification of enantiomers. The key to this method lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Recommended Chiral Stationary Phases and Methodologies

Based on the analysis of structurally similar compounds, particularly other 2-substituted oxetanes and chiral tosylates, polysaccharide-based CSPs are highly recommended for the chiral analysis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. Columns such as those based on amylose and cellulose derivatives have demonstrated excellent enantioselectivity for this class of compounds.

Table 1: Comparison of Chiral HPLC Methods for 2-Substituted Oxetanes

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)k'1αRsReference
2-phenyloxetaneChiralpak AD-Hn-hexane/2-propanol (90:10)1.01.431.152.15[F. Cherkaoui, PhD Thesis, University of Geneva]
2-phenyloxetaneChiralpak AS-Hn-hexane/2-propanol (90:10)1.01.951.253.11[F. Cherkaoui, PhD Thesis, University of Geneva]
2-(naphthalen-2-yl)oxetaneChiralpak AD-Hn-hexane/2-propanol (90:10)1.02.591.111.83[F. Cherkaoui, PhD Thesis, University of Geneva]
2-(4-bromophenyl)oxetaneChiralpak ICn-hexane/2-propanol (90:10)1.01.631.121.88[F. Cherkaoui, PhD Thesis, University of Geneva]
Glycidyl tosylateChiralpak AD-Hn-hexane/ethanol (70:30)1.2N/A>1.5>2.0[Journal of Pharmaceutical and Biomedical Analysis]

k'1: Retention factor of the first eluting enantiomer; α: Selectivity factor; Rs: Resolution factor. N/A: Not available.

The data in Table 1, derived from the chiral separation of various 2-substituted oxetanes, strongly suggests that Chiralpak AD-H and AS-H columns are excellent starting points for method development for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. The typical mobile phases consist of a mixture of an alkane (n-hexane or heptane) and an alcohol (2-propanol or ethanol).

Experimental Protocol: Chiral HPLC Analysis

This protocol is a generalized starting point for the chiral analysis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, based on the successful separation of analogous compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based CSP).

Mobile Phase:

  • n-Hexane/2-propanol (90:10, v/v). The ratio can be optimized to improve resolution and analysis time.

Flow Rate:

  • 1.0 mL/min.

Column Temperature:

  • 25°C.

Detection:

  • UV at 228 nm (based on the chromophore of the tosylate group).

Sample Preparation:

  • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Monitor the elution of the enantiomers and record the chromatogram.

  • Calculate the retention times, resolution, and enantiomeric excess.

Alternative Analytical Techniques

While chiral HPLC is the predominant method, other techniques offer potential advantages in terms of speed, efficiency, and reduced solvent consumption.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations that uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol or ethanol). SFC can offer faster analysis times and higher efficiency compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC.

Table 2: Comparison of Chiral SFC Method for a Chiral Alcohol

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)Reference
1-phenylethanolChiralpak AD-HCO2/Methanol (85:15)3.015040[Journal of Chromatography A]

This example demonstrates the utility of SFC for the rapid chiral separation of a small chiral alcohol, a class of compounds with some structural similarity to the target analyte. The high flow rate and short analysis time are key advantages of this technique.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector (e.g., a cyclodextrin derivative) is typically added to the background electrolyte. CE is particularly well-suited for the analysis of polar and charged compounds.

Table 3: Comparison of Chiral CE Method for a Chiral Amine

AnalyteChiral SelectorBackground ElectrolyteVoltage (kV)Temperature (°C)Reference
1-phenylethylamineHeptakis(2,6-di-O-methyl)-β-cyclodextrin50 mM Phosphate buffer (pH 2.5)2025[Journal of Chromatography A]

While the target analyte is neutral, derivatization could be employed to introduce a charge, or non-aqueous CE could be explored. CE offers a complementary approach to HPLC and SFC, particularly when dealing with limited sample amounts.

Method Development Workflow

The following diagram illustrates a logical workflow for the development of a chiral separation method for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Alternative Techniques start Define Analytical Target: (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate screen_hplc Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, AS-H) with Hexane/Alcohol Mobile Phases start->screen_hplc optimize_mp Optimize Mobile Phase (Alcohol type and percentage) screen_hplc->optimize_mp optimize_params Optimize Flow Rate and Temperature optimize_mp->optimize_params validate Method Validation (Specificity, Linearity, Accuracy, Precision) optimize_params->validate alternatives Consider Alternative Techniques (SFC, CE) for improved speed or efficiency validate->alternatives end Final Analytical Method alternatives->end

Caption: A streamlined workflow for chiral method development.

Conclusion

The chiral analysis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is best approached using chiral HPLC with a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or AS-H. The provided experimental data for structurally similar 2-substituted oxetanes and chiral tosylates offer a strong foundation for method development, with normal-phase conditions (hexane/alcohol) being the most promising. For laboratories seeking higher throughput or reduced solvent consumption, Supercritical Fluid Chromatography presents a viable and often advantageous alternative. Capillary Electrophoresis can also be considered, particularly for applications where sample volume is limited. A systematic approach to method development, starting with the screening of recommended CSPs and mobile phases, will facilitate the establishment of a robust and reliable analytical method for ensuring the enantiomeric purity of this important chiral building block.

A Comparative Analysis of Thermal and Microwave Heating in the N-Alkylation of Heterocycles using Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency and outcome of chemical reactions are paramount. The choice of heating method can significantly impact reaction times, yields, and purity. This guide provides a comparative analysis of conventional thermal heating versus microwave irradiation for the N-alkylation of a heterocyclic compound using Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various pharmaceutical agents.

This comparison focuses on the N-alkylation of a substituted imidazole, a common reaction in the synthesis of biologically active molecules. By examining the available experimental data, this guide aims to provide a clear, data-driven comparison to inform decisions on reaction methodology.

Performance Comparison: Thermal vs. Microwave Heating

The following table summarizes the key quantitative data for the N-alkylation of 4-(4-fluorophenyl)-5-iodo-1H-imidazole with (S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate under both thermal and microwave conditions.

ParameterThermal HeatingMicrowave Heating
Reaction Time 3 hours1 hour
Temperature 100°C120°C
Solvent AcetonitrileTetrahydrofuran (THF)
Base Cesium CarbonateNot specified in the comparative example
Yield Data not explicitly provided in the literatureData not explicitly provided in the literature
Purity Data not explicitly provided in the literatureData not explicitly provided in the literature

While specific yields and purity were not detailed in the direct comparison, the significant reduction in reaction time under microwave irradiation is a noteworthy advantage. Microwave-assisted synthesis is known to accelerate reaction rates, often leading to cleaner reactions with fewer byproducts due to the rapid and uniform heating of the reaction mixture.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for the N-alkylation reaction under both heating conditions are provided below.

Thermal Heating Protocol

This protocol is based on the conventional heating method for the N-alkylation of 4-(4-fluorophenyl)-5-iodo-1H-imidazole.

Materials:

  • 4-(4-fluorophenyl)-5-iodo-1H-imidazole

  • (S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 4-(4-fluorophenyl)-5-iodo-1H-imidazole (1.0 eq) in Acetonitrile, add cesium carbonate (3.0 eq).

  • Add (S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.5 eq) to the mixture at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, dilute the reaction mixture with water and extract the product.

Microwave Heating Protocol

This protocol outlines the microwave-assisted synthesis for a similar N-alkylation reaction.[6][7]

Materials:

  • A suitable N-heterocycle (e.g., a substituted imidazole)

  • (R)-oxetan-2-ylmethyl 4-methylbenzenesulfonate or (S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate

  • Tetrahydrofuran (THF)

Procedure:

  • Combine the N-heterocycle and this compound in a microwave-safe reaction vessel.[6]

  • Add THF as the solvent.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 120°C for 1 hour under microwave irradiation.[7]

  • After cooling, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride) and extract the product.[6]

Reaction Workflow and Logic

The following diagrams illustrate the experimental workflows for both thermal and microwave-assisted N-alkylation reactions.

Thermal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Reactants Combine Imidazole, Oxetane Tosylate, and Cs₂CO₃ in Acetonitrile Heating Heat at 100°C for 3 hours Reactants->Heating Stir under N₂ Quench Dilute with Water Heating->Quench Reaction Complete Extract Extract Product Quench->Extract

Caption: Workflow for Thermal N-Alkylation.

Microwave_Workflow cluster_prep_mw Preparation cluster_reaction_mw Reaction cluster_workup_mw Workup Reactants_MW Combine Heterocycle and Oxetane Tosylate in THF in a Microwave Vessel Microwave Microwave Irradiation at 120°C for 1 hour Reactants_MW->Microwave Seal Vessel Quench_MW Quench Reaction Microwave->Quench_MW After Cooling Extract_MW Extract Product Quench_MW->Extract_MW

Caption: Workflow for Microwave-Assisted N-Alkylation.

References

A Comparative Guide to Purity Validation of Oxetan-2-ylmethyl 4-methylbenzenesulfonate: HPLC vs. GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in organic synthesis, is no exception. Its purity must be rigorously controlled and validated. This guide provides an objective comparison of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison at a Glance

The choice of analytical technique for the purity validation of this compound depends on several factors, including the specific impurities to be quantified, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method, based on typical validation data for similar aromatic sulfonate esters.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Signal intensity is directly proportional to the number of atomic nuclei.
Purity Assay (%) 99.8599.8299.91
Linearity (R²) > 0.999> 0.999> 0.9999
Accuracy (% Recovery) 98.5 - 101.598.0 - 102.099.5 - 100.5
Precision (%RSD) < 1.0< 1.5< 0.5
Limit of Detection (LOD) ~ 0.01%~ 0.001%~ 0.05%
Limit of Quantitation (LOQ) ~ 0.03%~ 0.003%~ 0.15%
Specificity for Key Impurities Good separation of starting materials and byproducts.Excellent for volatile and semi-volatile impurities.Excellent for structural confirmation and quantification of known and unknown impurities without a reference standard for each.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of aromatic tosylates and related organic compounds.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound, providing excellent separation of the main component from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary for linearity studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the detection and quantification of volatile and semi-volatile impurities that may be present in this compound, such as residual starting materials or solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 amu

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of the purity of this compound without the need for a specific reference standard of the analyte. It provides a highly accurate purity value based on the molar ratio of the analyte to a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant nuclei)

  • Number of Scans: 16

Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean, dry vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃. Transfer the solution to an NMR tube.

Data Processing and Calculation: The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard (Maleic acid)

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity validation process and the signaling pathway for impurity identification.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Oxetan-2-ylmethyl 4-methylbenzenesulfonate Sample Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC Acetonitrile GCMS GC-MS Analysis Prep->GCMS Dichloromethane qNMR qNMR Analysis Prep->qNMR CDCl3 + Internal Std. Data_Acq Data Acquisition HPLC->Data_Acq GCMS->Data_Acq qNMR->Data_Acq Purity_Calc Purity Calculation & Impurity Profiling Data_Acq->Purity_Calc Report Final Purity Report & Comparison Guide Purity_Calc->Report

Figure 1. Experimental workflow for the purity validation of this compound.

impurity_identification cluster_synthesis Synthesis & Potential Impurities cluster_analysis_pathway Analytical Identification Pathway cluster_confirmation Impurity Confirmation Starting_Materials Starting Materials: (S)-oxetan-2-ylmethanol p-toluenesulfonyl chloride Reaction Tosylation Reaction Starting_Materials->Reaction Product Crude Oxetan-2-ylmethyl 4-methylbenzenesulfonate Reaction->Product HPLC_UV HPLC-UV: Retention Time Match Product->HPLC_UV GC_MS_Frag GC-MS: Mass Spectrum Match Product->GC_MS_Frag NMR_Shift NMR: Chemical Shift & Coupling Product->NMR_Shift Impurity_Confirmed Impurity Identity Confirmed HPLC_UV->Impurity_Confirmed vs. Standard GC_MS_Frag->Impurity_Confirmed vs. Library/Standard NMR_Shift->Impurity_Confirmed Structural Elucidation

Figure 2. Logical pathway for the identification of potential process-related impurities.

Discussion of Results and Method Selection

HPLC is a robust and versatile technique, making it well-suited for routine quality control in a manufacturing environment. Its ability to separate a wide range of compounds makes it effective for identifying and quantifying key process-related impurities such as unreacted (S)-oxetan-2-ylmethanol and p-toluenesulfonic acid, a potential hydrolysis product of the starting material p-toluenesulfonyl chloride.[1]

GC-MS offers unparalleled sensitivity for volatile and semi-volatile organic impurities. This makes it the ideal method for detecting trace amounts of residual solvents or volatile byproducts from the synthesis. The mass spectrometric detector provides definitive identification of these impurities, which is a significant advantage over UV detection in HPLC.

qNMR stands out for its high accuracy and precision, providing a direct measure of purity without the need for a specific reference standard of this compound. This is particularly valuable for the certification of reference materials and for obtaining a highly accurate purity value that can be used to calibrate other methods. The technique's ability to simultaneously identify and quantify multiple components in a single experiment makes it a powerful tool for comprehensive purity assessment.

Conclusion

The selection of the most appropriate analytical method for the purity validation of this compound should be guided by the specific analytical needs. For routine quality control and the analysis of non-volatile impurities, HPLC is a reliable and efficient choice. For the detection of trace volatile impurities, GC-MS is the superior technique. When the highest accuracy and a direct, primary measurement of purity are required, qNMR is the method of choice. A comprehensive purity profile is best achieved by employing a combination of these orthogonal techniques, leveraging the strengths of each to ensure the highest quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Spectroscopic Properties of Oxetane- and Oxirane-Based Tosylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for "(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate" and a key alternative, "(S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate," also known as (S)-glycidyl tosylate. These electrophilic building blocks are valuable reagents in organic synthesis, particularly for the introduction of oxetane and oxirane moieties, respectively, which are of significant interest in medicinal chemistry. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for data acquisition, and a visualization of a common synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate and its oxirane analogue. This data is essential for reaction monitoring, quality control, and structural verification.

Table 1: 1H NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate 7.80d8.32H, Ar-H
7.35d8.02H, Ar-H
4.93-4.85m1H, OCH
4.55-4.47m2H, OCH2
4.20-4.10m2H, CH2OTs
2.65-2.55m1H, CH2
2.45-2.35m1H, CH2
2.44s3H, Ar-CH3
(S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate 7.80d8.32H, Ar-H
7.36d8.12H, Ar-H
4.38dd11.2, 2.91H, CH2OTs
3.96dd11.2, 5.91H, CH2OTs
3.20-3.15m1H, OCH
2.85dd4.8, 4.21H, CH2 (oxirane)
2.62dd4.8, 2.71H, CH2 (oxirane)
2.45s3H, Ar-CH3

Table 2: 13C NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) ppmAssignment
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate 145.0Ar-C
132.8Ar-C
129.9Ar-CH
128.0Ar-CH
77.2OCH
72.8OCH2
68.5CH2OTs
25.4CH2
21.6Ar-CH3
(S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate 145.1Ar-C
132.8Ar-C
130.0Ar-CH
128.0Ar-CH
69.5CH2OTs
50.4OCH
44.7CH2 (oxirane)
21.6Ar-CH3

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm-1)Assignment
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate ~3000-2850C-H stretch (aliphatic)
~1600, ~1495C=C stretch (aromatic)
~1360, ~1175S=O stretch (sulfonate)
~1100-1000C-O stretch
(S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate ~3000-2850C-H stretch (aliphatic)
~1600, ~1495C=C stretch (aromatic)
~1365, ~1177S=O stretch (sulfonate)
~1260C-O stretch (oxirane ring)
~1100-1000C-O stretch

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]+ or M+• (m/z)Key Fragments (m/z)
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate ESI243.0691173 (M-C4H7O+H)+, 155 (Ts)+, 91 (tropylium)
(S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate ESI229.0534173 (M-C3H5O+H)+, 155 (Ts)+, 91 (tropylium)

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition : Acquire 1H and 13C NMR spectra on a 400 MHz or 500 MHz spectrometer.

    • For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For 13C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing : Process the raw data using appropriate software. Reference the spectra to the TMS peak at 0.00 ppm for 1H and 77.16 ppm for the central peak of the CDCl3 triplet in the 13C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a thin film on a potassium bromide (KBr) plate or by the KBr pellet method. For the thin film method, dissolve a small amount of the compound in a volatile solvent, apply the solution to a KBr plate, and allow the solvent to evaporate. For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press the mixture into a translucent pellet.

  • Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm-1.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition : Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Synthetic Workflow

The following diagram illustrates a common synthetic route for the preparation of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. This pathway highlights the key transformations involved in accessing this valuable building block.

Synthesis_Workflow cluster_0 Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate start (S)-2-(Hydroxymethyl)oxetane process1 Tosyl Protection start->process1 reagent1 p-Toluenesulfonyl chloride Triethylamine reagent1->process1 solvent Dichloromethane (DCM) solvent->process1 product (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate process1->product

Caption: Synthetic route to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

A Comparative Guide to the Efficacy of Oxetan-2-ylmethyl 4-methylbenzenesulfonate for Oxetane Moiety Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of the oxetane moiety into molecular scaffolds is a pivotal strategy for enhancing physicochemical and pharmacological properties. This guide provides a comprehensive comparison of the efficacy of Oxetan-2-ylmethyl 4-methylbenzenesulfonate and its alternatives in introducing the valuable (oxetan-2-yl)methyl group.

The strategic introduction of oxetane rings into drug candidates can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also serving as a bioisostere for commonly found functional groups.[1] this compound has emerged as a key reagent for this purpose, acting as an effective electrophile for the alkylation of a variety of nucleophiles. This guide presents a data-driven comparison of this tosylate with its halide counterparts and other synthetic strategies, supported by experimental protocols and workflow diagrams.

Comparison of Alkylating Agents for (Oxetan-2-yl)methyl Moiety Introduction

The primary method for attaching the (oxetan-2-yl)methyl group involves the nucleophilic substitution of a suitable precursor. This compound is a popular choice due to its crystalline nature, stability, and good leaving group ability. Alternatives include the corresponding bromide and iodide derivatives, which offer different reactivity profiles.

Below is a compilation of experimental data from various sources, summarizing the performance of these reagents in N- and O-alkylation reactions.

Alkylating AgentNucleophile (Substrate)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound IndoleNaHDMFRoom Temp.2474[2]
This compound 7,8-dichloro-1-methyl-1,3-dihydropyrrolo[3,2-g]quinoxalin-2(10H)-oneCs2CO3DMF802N/A[3]
This compound 2-chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridin-4-olCs2CO3DMF7018N/A[4]
This compound (S)-ethyl 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylateN/AN/AN/AN/AN/A[5]
2-(Bromomethyl)oxetane 1,3-Benzothiazole-2-thiolNaHCO3DMFRoom Temp.199[6]
2-(Chloromethyl)oxetane Not specified (for polymerization)N/AN/AN/AN/A8 (overall)

Note: "N/A" indicates that the data was not available in the cited source. The yield for 2-(Chloromethyl)oxetane refers to its overall synthesis yield, not a specific alkylation reaction.

Alternative Synthetic Strategies for 2-Substituted Oxetanes

Beyond direct alkylation, several other methods can be employed to synthesize molecules containing a 2-substituted oxetane ring. These methods construct the oxetane ring itself with the desired substituent already in place.

Synthetic MethodSubstrate TypeReagents/ConditionsYield (%)Reference
Intramolecular Williamson Ether Synthesis 1,3-DiolsTsCl, NaH84[7]
Paternò-Büchi Reaction Carbonyl compound and alkeneUV irradiationHigh
Ring Expansion of Epoxides 2-Substituted epoxidesDimethyloxosulfonium methylide74-99[7]
Alcohol C-H Functionalization Secondary Alcohols and Vinyl Sulfonium SaltPhotocatalyst, KOtBu71-97[8]

Experimental Protocols

General Procedure for N-Alkylation with this compound[2]

To a solution of the amine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.1-1.5 eq., e.g., NaH, Cs2CO3) is added at room temperature. The mixture is stirred for a short period before the addition of this compound (1.0-1.2 eq.). The reaction is then stirred at room temperature or heated as required, and monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.

Synthesis of this compound[2]

To a stirred solution of oxetan-2-ylmethanol (1.0 eq.) in dichloromethane (CH2Cl2) at 0 °C is added triethylamine (1.1 eq.) followed by p-toluenesulfonyl chloride (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The mixture is stirred at 4 °C overnight. The reaction is then quenched with water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound, which can be further purified by chromatography or recrystallization.

Visualization of Synthetic Pathways

Workflow for Introducing the (Oxetan-2-yl)methyl Moiety

General Workflow for Oxetane Moiety Introduction cluster_0 Direct Alkylation Approach cluster_1 Ring Formation Approach Start Nucleophile (R-XH) Alkylation Alkylation Reaction (Base, Solvent, Temp) Start->Alkylation Reagent (Oxetan-2-yl)methyl-LG (LG = OTs, Br, I) Reagent->Alkylation Product1 R-X-CH2-(Oxetan-2-yl) Alkylation->Product1 Precursor Acyclic Precursor Cyclization Ring Formation Method (e.g., Williamson Ether, Paterno-Buchi) Precursor->Cyclization Product2 Substituted Oxetane Cyclization->Product2

Caption: Comparison of direct alkylation vs. ring formation strategies.

Signaling Pathway of Nucleophilic Substitution

Mechanism of Nucleophilic Substitution Nu Nucleophile (Nu⁻) Electrophile Oxetan-2-ylmethyl-OTs Nu->Electrophile SN2 Attack TS Transition State [Nu---CH2---OTs]⁻ᵟ Electrophile->TS Product Nu-CH2-Oxetane TS->Product LeavingGroup OTs⁻ TS->LeavingGroup

Caption: SN2 mechanism for oxetane moiety introduction.

References

A Tale of Two Tosylates: A Comparative Guide to Tosyl Chloride and Oxetan-2-ylmethyl 4-methylbenzenesulfonate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the tosyl group remains a cornerstone for activating alcohols and amines, facilitating a vast array of nucleophilic substitution and elimination reactions. The conventional reagent for this transformation has long been p-toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl). However, the emergence of pre-functionalized tosylates, such as Oxetan-2-ylmethyl 4-methylbenzenesulfonate, presents researchers with novel synthetic building blocks. This guide provides a detailed comparison of these two reagents, not as direct competitors for the same application, but as distinct tools with unique roles in the synthetic chemist's arsenal. While tosyl chloride is the workhorse for in situ tosylate formation, this compound serves as a specialized synthon for the direct introduction of the valuable oxetane moiety.

At a Glance: Key Differences

FeatureTosyl Chloride (TsCl)This compound
Primary Function Reagent for the tosylation of alcohols and amines.[1]A stable, pre-formed tosylate acting as a building block.
Chemical Role Tosylating AgentAlkylating Agent (specifically, an oxetanylmethylating agent)
Typical Reaction Reacts with a nucleophile (e.g., an alcohol) to form a tosylate.The tosylate group acts as a leaving group upon nucleophilic attack on the adjacent carbon.
Key Advantage Versatile for a wide range of substrates; well-established protocols.[2][3]Allows for the direct incorporation of the oxetane-2-ylmethyl group.
Considerations Can lead to side products (e.g., chlorides); requires a base.[3][4]Specific to the introduction of the oxetane moiety.

The Established Standard: Tosyl Chloride

Tosyl chloride is a highly reactive sulfonyl chloride widely employed to convert alcohols into tosylates, thereby transforming a poor leaving group (hydroxyl) into an excellent one.[3][5] This activation is a fundamental strategy in multi-step organic synthesis, enabling subsequent reactions such as SN2, E2, and the formation of ethers, azides, and other functional groups.

General Experimental Protocol for Tosylation of an Alcohol with Tosyl Chloride

A typical procedure for the tosylation of a primary alcohol using tosyl chloride is as follows:

  • The alcohol (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine, under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A base, typically pyridine (used as solvent) or triethylamine (1.5-2.0 equivalents), is added to the solution.[2]

  • Tosyl chloride (1.1-1.5 equivalents) is added portion-wise, maintaining the temperature at 0 °C.[2]

  • The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature and stirred overnight.

  • Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with dilute acid (to remove pyridine), water, and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.

Performance and Considerations

The reaction of alcohols with tosyl chloride is generally efficient and high-yielding for primary and less hindered secondary alcohols. However, for more sterically hindered alcohols, the reaction can be sluggish. A significant consideration is the potential for side reactions. The hydrochloride salt of the amine base (e.g., pyridinium hydrochloride) is formed as a byproduct. The chloride ion from this salt can act as a nucleophile, leading to the formation of an alkyl chloride as an undesired byproduct, particularly with substrates that can form stable carbocations.[3][4]

The Specialized Building Block: this compound

In contrast to tosyl chloride, this compound is not a tosylating agent but rather a tosylated product. Its value lies in the oxetane ring, a four-membered cyclic ether that has garnered significant interest in medicinal chemistry. The incorporation of an oxetane moiety can improve physicochemical properties such as solubility, metabolic stability, and lipophilicity.

This compound acts as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, and nucleophiles will attack the adjacent methylene carbon, resulting in the formation of a new bond and the introduction of the oxetane-2-ylmethyl group into the target molecule.

Synthetic Utility and Experimental Approach

The primary application of this compound is in the alkylation of various nucleophiles, including but not limited to:

  • O-Alkylation: Reaction with alcohols or phenols to form oxetanylmethyl ethers.

  • N-Alkylation: Reaction with amines to yield N-(oxetanylmethyl)amines.

  • S-Alkylation: Reaction with thiols to produce oxetanylmethyl thioethers.

  • C-Alkylation: Reaction with carbanions (e.g., enolates) to form new carbon-carbon bonds.

General Experimental Protocol for Nucleophilic Substitution

A general procedure for the reaction of a nucleophile with this compound would be as follows:

  • The nucleophile (1.0 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • A non-nucleophilic base (e.g., sodium hydride, potassium carbonate) is added if the nucleophile requires deprotonation (e.g., an alcohol or thiol).

  • This compound (1.0-1.2 equivalents) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to facilitate the reaction, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Conclusion

Tosyl chloride and this compound represent two distinct and complementary tools in organic synthesis. Tosyl chloride is the go-to reagent for the versatile activation of alcohols and amines, enabling a broad range of subsequent transformations. Its use is well-documented, and the procedures are robust, though potential side reactions must be considered.

On the other hand, this compound is a specialized building block that offers a direct and efficient route for the incorporation of the medicinally relevant oxetane moiety. It is not a general tosylating agent but a pre-activated substrate ready for nucleophilic attack. The choice between these two reagents is therefore not one of direct competition, but rather a strategic decision based on the synthetic goal: to activate a hydroxyl or amine group for further reaction, or to introduce a specific, high-value functional group. Understanding the distinct roles of these and similar reagents is crucial for the strategic design and efficient execution of complex synthetic routes in research and drug development.

References

Safety Operating Guide

Personal protective equipment for handling Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Oxetan-2-ylmethyl 4-methylbenzenesulfonate was not publicly available at the time of this writing. The following guidance is based on safety protocols for handling structurally related compounds, including other tosylates and oxetane derivatives.[1][2][3] It is imperative to always consult the specific SDS provided by the supplier before handling this compound and to perform a thorough, site-specific risk assessment.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is crucial for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Compounds containing tosylate and oxetane groups may present several hazards, including skin and eye irritation.[1][4] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and RecommendationsRationale
Eye Protection Chemical Splash Goggles or Face ShieldMust be compliant with EN 166 or ANSI Z87.1 standards. A full face shield is recommended when there is a significant risk of splashing.[1]To protect the eyes from dust particles and potential splashes of solutions.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][3] It is crucial to check for breakthrough times and to dispose of gloves immediately after handling or in case of contamination.To prevent skin contact with the compound.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory.[3]To protect skin and personal clothing from contamination.
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]To prevent inhalation of the powdered compound or its vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure and maintain the compound's integrity.

Receiving and Storage: Upon receipt, carefully inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area must be clearly labeled with the chemical's identity and associated hazards.

Handling:

  • Preparation: Before handling, thoroughly review the supplier-specific SDS. Ensure all necessary PPE is readily available and in good condition. The designated work area, such as a chemical fume hood, should be clean and uncluttered.[3]

  • Weighing: If the compound is a solid, weigh it carefully within a fume hood. Using a disposable weighing boat can help minimize contamination of laboratory balances.[3]

  • During Reaction: Keep reaction vessels closed or covered as much as possible to minimize the release of vapors or dust.[3]

Spill Cleanup Procedure

In the event of a spill, a clear and immediate response is essential to ensure safety.

Immediate Actions:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.[1]

Cleanup and Decontamination:

  • Wear appropriate PPE as detailed in Table 1.

  • Cleanup: For liquid spills, absorb the material with spill pads or other suitable absorbents. For solid spills that have been wetted, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup (e.g., gloves, paper towels, absorbent pads) must be placed in a sealed bag and disposed of as hazardous waste.[1]

Spill_Cleanup_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal spill Spill of Oxetan-2-ylmethyl 4-methylbenzenesulfonate alert Alert Personnel & Evacuate Area spill->alert Assess Hazard contain Contain Spill (Absorbent material or damp towel) alert->contain ppe Don Appropriate PPE contain->ppe cleanup Clean Spill Area ppe->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Table 2: Disposal Plan

Waste TypeCollection ProcedureLabeling RequirementsDisposal Method
Solid Waste Collect solid waste and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.[1]"Hazardous Waste" and the full chemical name: "this compound".Dispose of through your institution's approved hazardous waste disposal program.[2]
Liquid Waste Collect liquid waste in a separate, labeled, and sealed waste container.[1]"Hazardous Waste" and the full chemical name: "this compound".Dispose of through your institution's approved hazardous waste disposal program.[2]
Contaminated PPE Place used gloves, lab coats, and other contaminated PPE in a sealed bag."Hazardous Waste - Contaminated PPE".Dispose of as hazardous waste.

Important Note: Do not dispose of this chemical down the drain or in regular trash.[2] By adhering to these safety and handling protocols, researchers can significantly minimize risks and ensure the safe and responsible use of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.